Tranylcypromine sulphate
Beschreibung
Eigenschaften
Molekularformel |
C18H24N2O4S |
|---|---|
Molekulargewicht |
364.5 g/mol |
IUPAC-Name |
(1S,2R)-2-phenylcyclopropan-1-amine;(1R,2S)-2-phenylcyclopropan-1-amine;sulfuric acid |
InChI |
InChI=1S/2C9H11N.H2O4S/c2*10-9-6-8(9)7-4-2-1-3-5-7;1-5(2,3)4/h2*1-5,8-9H,6,10H2;(H2,1,2,3,4)/t2*8-,9+;/m10./s1 |
InChI-Schlüssel |
BKPRVQDIOGQWTG-ICOOEGOYSA-N |
Isomerische SMILES |
C1[C@H]([C@@H]1N)C2=CC=CC=C2.C1[C@@H]([C@H]1N)C2=CC=CC=C2.OS(=O)(=O)O |
Kanonische SMILES |
C1C(C1N)C2=CC=CC=C2.C1C(C1N)C2=CC=CC=C2.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Tranylcypromine Sulfate: A Technical Analysis of its Mechanism of Action on Monoamine Oxidase Isoforms A and B
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tranylcypromine (B92988) sulfate (B86663) is a potent, irreversible, and non-selective monoamine oxidase inhibitor (MAOI) with a long history in the treatment of major depressive disorder. This technical guide provides an in-depth analysis of the molecular mechanism of action of tranylcypromine, with a specific focus on its differential effects on the two isoforms of monoamine oxidase, MAO-A and MAO-B. This document consolidates quantitative pharmacological data, details common experimental protocols for assessing its inhibitory activity, and presents the downstream signaling consequences of MAO inhibition through detailed pathway diagrams.
Introduction
Tranylcypromine is a synthetic compound structurally related to amphetamine.[1] Its primary therapeutic action is derived from the irreversible inhibition of monoamine oxidase (MAO), an enzyme crucial for the degradation of monoamine neurotransmitters.[2][3] There are two primary isoforms of this enzyme, MAO-A and MAO-B, which differ in their substrate specificity, tissue distribution, and inhibitor sensitivity.[4] The non-selective inhibition of both isoforms by tranylcypromine leads to a broad increase in the synaptic availability of serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576), which is central to its antidepressant effects.[2][5]
Mechanism of Action: MAO-A vs. MAO-B Inhibition
Tranylcypromine acts as a non-selective and irreversible inhibitor of both MAO-A and MAO-B.[3][] The inhibition is mechanism-based, involving the formation of a covalent adduct with the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor. While it is considered non-selective, some evidence suggests a slight preference for MAO-B.[] The irreversible nature of this inhibition means that the restoration of MAO activity is dependent on the synthesis of new enzyme molecules, leading to a prolonged pharmacodynamic effect despite tranylcypromine's short plasma half-life.[2][3]
Quantitative Pharmacological Data
The inhibitory potency of tranylcypromine against MAO-A and MAO-B has been quantified through various in vitro studies. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters in understanding its affinity for each isoform.
| Parameter | MAO-A | MAO-B | Reference(s) |
| IC50 | 2.3 µM | 0.95 µM | [7] |
| Ki (approx.) | ~µM concentrations | ~µM concentrations | [8] |
| kinact/KI | 0.1 min⁻¹·µM⁻¹ | 0.2 min⁻¹·µM⁻¹ | [2] |
Note: IC50 and Ki values can vary depending on the experimental conditions, such as substrate and enzyme source.
Experimental Protocols
The determination of the inhibitory activity of tranylcypromine on MAO-A and MAO-B is typically performed using in vitro enzyme inhibition assays. A common method involves the use of a fluorometric assay with kynuramine (B1673886) as a substrate.
In Vitro MAO Inhibition Assay (Fluorometric Method)
Objective: To determine the IC50 of tranylcypromine for MAO-A and MAO-B.
Materials:
-
Human recombinant MAO-A and MAO-B enzymes
-
Tranylcypromine sulfate
-
Kynuramine (non-selective MAO substrate)
-
Phosphate (B84403) buffer (e.g., pH 7.4)
-
Fluorometric plate reader
-
96-well black microplates
-
Dimethyl sulfoxide (B87167) (DMSO) for compound dilution
Procedure:
-
Compound Preparation: Prepare a stock solution of tranylcypromine sulfate in DMSO. Perform serial dilutions to obtain a range of concentrations.
-
Enzyme Preparation: Dilute the recombinant MAO-A and MAO-B enzymes to a working concentration in phosphate buffer.
-
Assay Reaction: a. To the wells of a 96-well plate, add the phosphate buffer. b. Add the serially diluted tranylcypromine or vehicle control (DMSO). c. Add the MAO-A or MAO-B enzyme solution to each well. d. Pre-incubate the plate for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme interaction. e. Initiate the reaction by adding the kynuramine substrate to all wells.
-
Data Acquisition: Measure the fluorescence kinetically at the appropriate excitation and emission wavelengths for the product of the kynuramine reaction (4-hydroxyquinoline).
-
Data Analysis: a. Calculate the rate of reaction (slope of the linear phase of the fluorescence curve) for each concentration of tranylcypromine. b. Normalize the reaction rates to the vehicle control to determine the percentage of inhibition. c. Plot the percentage of inhibition against the logarithm of the tranylcypromine concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Downstream Signaling Pathways
The inhibition of MAO-A and MAO-B by tranylcypromine leads to an accumulation of monoamine neurotransmitters—serotonin (5-HT), norepinephrine (NE), and dopamine (DA)—in the presynaptic neuron and an increased concentration in the synaptic cleft. This enhanced availability of neurotransmitters leads to the activation of their respective postsynaptic receptors, triggering a cascade of intracellular signaling events.
Serotonin (5-HT) Signaling Pathway
Increased synaptic serotonin activates various G-protein coupled receptors (GPCRs). For instance, the activation of 5-HT1A receptors, coupled to Gi/o proteins, leads to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. Conversely, activation of 5-HT4, 5-HT6, and 5-HT7 receptors, coupled to Gs proteins, stimulates adenylyl cyclase and increases cAMP production. Activation of 5-HT2A receptors, coupled to Gq proteins, stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).[9]
Norepinephrine (NE) Signaling Pathway
Elevated norepinephrine levels in the synapse lead to the activation of adrenergic receptors. Alpha-1 adrenergic receptors are coupled to Gq proteins, activating the PLC-IP3/DAG pathway.[10] Alpha-2 adrenergic receptors are coupled to Gi/o proteins, inhibiting adenylyl cyclase.[10] Beta-adrenergic receptors are coupled to Gs proteins, stimulating adenylyl cyclase and increasing cAMP levels, which in turn activates protein kinase A (PKA).[11]
Dopamine (DA) Signaling Pathway
Increased synaptic dopamine primarily activates D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors. D1-like receptors are coupled to Gs/olf proteins, leading to the stimulation of adenylyl cyclase and an increase in cAMP.[12] D2-like receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase and decrease cAMP levels.[12] These opposing actions on cAMP levels allow for fine-tuned modulation of neuronal excitability and gene expression.
Conclusion
Tranylcypromine sulfate's therapeutic efficacy is rooted in its potent, non-selective, and irreversible inhibition of both MAO-A and MAO-B. This leads to a significant and sustained increase in the synaptic concentrations of serotonin, norepinephrine, and dopamine. The subsequent activation of a complex network of postsynaptic receptor signaling pathways underlies its profound effects on mood and behavior. A thorough understanding of its differential effects on MAO isoforms and the resulting downstream signaling cascades is essential for the rational design of novel therapeutics and for optimizing the clinical application of this established antidepressant.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Norepinephrine - Wikipedia [en.wikipedia.org]
- 5. Novel and atypical pathways for serotonin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Parameters for Irreversible Inactivation of Monoamine Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Physiology, Noradrenergic Synapse - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Role of adrenergic receptor signalling in neuroimmune communication - PMC [pmc.ncbi.nlm.nih.gov]
- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]
Tranylcypromine Sulphate as a Scaffold for Novel Drug Discovery: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tranylcypromine (B92988), a well-established monoamine oxidase (MAO) inhibitor, has emerged as a powerful and versatile scaffold in modern drug discovery. Its unique strained cyclopropylamine (B47189) ring system, responsible for its irreversible inhibition of flavin-dependent enzymes, has been ingeniously repurposed to target other critical enzymes implicated in disease, most notably Lysine-Specific Demethylase 1 (LSD1). This technical guide provides a comprehensive overview of the utilization of the tranylcypromine scaffold for the discovery of novel therapeutics, with a particular focus on the development of potent and selective LSD1 inhibitors for oncology. We will delve into the core mechanism of action, structure-activity relationships, and provide detailed experimental protocols and quantitative data to support researchers in this exciting field.
The Tranylcypromine Scaffold: From Antidepressant to Anticancer Agent
Tranylcypromine, chemically known as (±)-trans-2-phenylcyclopropyl-1-amine, was first synthesized in 1948 and later identified as a non-selective, irreversible inhibitor of both MAO-A and MAO-B.[1] Its therapeutic application has primarily been in the treatment of major depressive disorder.[2] The key to its inhibitory activity lies in the electron transfer from the cyclopropylamine to the flavin adenine (B156593) dinucleotide (FAD) cofactor within the enzyme's active site, leading to the opening of the cyclopropane (B1198618) ring and the formation of a stable covalent adduct.[2]
The structural and mechanistic similarities between MAOs and LSD1, another FAD-dependent amine oxidase, led to the groundbreaking discovery that tranylcypromine also inhibits LSD1, albeit with modest potency.[3] LSD1, also known as KDM1A, is a histone demethylase that plays a crucial role in epigenetic regulation by removing methyl groups from histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9).[4] Its overexpression is implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML) and small cell lung cancer (SCLC), by promoting cell proliferation and blocking differentiation.[5][6] This discovery has catalyzed the development of a new generation of anticancer agents based on the tranylcypromine scaffold, designed for enhanced potency and selectivity for LSD1 over MAOs.[4]
Mechanism of Action: Irreversible Inhibition of LSD1
Tranylcypromine-based LSD1 inhibitors act as mechanism-based inactivators. The core mechanism mirrors that of MAO inhibition. The cyclopropylamine moiety of the inhibitor binds to the active site of LSD1, where the FAD cofactor facilitates a single-electron oxidation of the nitrogen atom. This results in the formation of a radical cation, which then undergoes rapid, strain-releasing ring opening to generate a reactive intermediate. This intermediate subsequently forms a covalent bond with the N5 atom of the FAD cofactor, leading to the irreversible inactivation of the enzyme.[2]
The inhibition of LSD1 leads to an increase in the methylation of its substrates, H3K4me1/2 and H3K9me1/2. This epigenetic reprogramming results in the reactivation of silenced tumor suppressor genes and the suppression of oncogenic gene expression, ultimately leading to cell cycle arrest, differentiation, and apoptosis in cancer cells.[1][6]
Structure-Activity Relationships (SAR) and Lead Optimization
The journey from the non-selective MAO inhibitor tranylcypromine to highly potent and selective LSD1 inhibitors has been driven by extensive structure-activity relationship (SAR) studies. The general strategy involves modifying the phenyl ring of the tranylcypromine scaffold to enhance interactions with the LSD1 active site and improve selectivity over MAOs.
Key SAR insights include:
-
Substitution on the Phenyl Ring: Introduction of substituents at the para-position of the phenyl ring has been a fruitful strategy. Large, hydrophobic, and hydrogen-bonding groups can occupy a hydrophobic pocket in the LSD1 active site, leading to increased potency and selectivity.[7]
-
Linker Chemistry: The nature of the linker connecting the phenyl ring to the substituent is critical. Amide, ether, and other functionalities have been explored to optimize binding affinity and pharmacokinetic properties.
-
Stereochemistry: Tranylcypromine is a racemic mixture. Studies have shown that the stereochemistry of the cyclopropylamine ring can significantly influence inhibitory activity against LSD1 and MAOs.[8]
These SAR studies have led to the development of several clinical and preclinical candidates with significantly improved profiles compared to the parent compound.
Quantitative Data on Tranylcypromine-Based LSD1 Inhibitors
The following tables summarize the in vitro potency and cellular activity of tranylcypromine and some of its key derivatives.
Table 1: In Vitro Inhibitory Activity against LSD1 and MAOs
| Compound | LSD1 IC50 (nM) | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity (LSD1 vs. MAO-A/B) |
| Tranylcypromine | ~2000 | 2.3 | 0.95 | Low |
| ORY-1001 (Iadademstat) | <1 | >100 | >100 | >100,000-fold |
| GSK2879552 | 19 | >100 | >100 | >5,000-fold |
| S2157 | 120 | >100 | >100 | >800-fold |
| Compound 18b | 10 | >100 | >100 | >10,000-fold[8] |
| Compound 19b | 10 | >100 | >100 | >10,000-fold[8] |
Table 2: Antiproliferative Activity in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| ORY-1001 (Iadademstat) | MV4-11 | AML | 0.018 |
| GSK2879552 | MV4-11 | AML | 0.025 |
| GSK2879552 | NCI-H1417 | SCLC | 0.0028 |
| Compound 3a | MV4-11 | AML | <1 |
| Compound 3c | NB4 | APL | <1 |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of tranylcypromine-based LSD1 inhibitors.
Synthesis of Tranylcypromine Derivatives (General Scheme)
The synthesis of many tranylcypromine analogues starts from a substituted styrene (B11656) derivative. A common route involves a cyclopropanation reaction, followed by functional group manipulations to introduce the desired substituents on the phenyl ring.
Example: Synthesis of a para-substituted tranylcypromine analogue
A detailed synthetic route for the clinical candidate Iadademstat (ORY-1001) is outlined in patent WO2010084160 A1.[9] The core trans-2-phenylcyclopropylamine is a key structural feature.
LSD1 Inhibition Assay (Amplex Red Method)
This assay measures the hydrogen peroxide (H₂O₂) produced during the LSD1-mediated demethylation reaction.
-
Materials: Recombinant human LSD1/CoREST complex, dimethylated histone H3 peptide substrate (H3K4me2), Amplex Red reagent, horseradish peroxidase (HRP), assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Procedure:
-
Prepare a reaction mixture containing the LSD1 enzyme, H3K4me2 substrate, Amplex Red, and HRP in assay buffer.
-
Add serial dilutions of the test compound (tranylcypromine derivative).
-
Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).
-
Measure the fluorescence of the reaction product, resorufin, using a fluorescence plate reader (excitation ~530-560 nm, emission ~590 nm).
-
Calculate the percent inhibition and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Cell Viability Assay (MTT or CellTiter-Glo)
This assay determines the effect of the inhibitors on the proliferation of cancer cells.
-
Materials: Cancer cell line of interest (e.g., MV4-11 for AML), cell culture medium, 96-well plates, MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit, plate reader.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight (for adherent cells).
-
Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 72 hours).
-
For the MTT assay, add MTT solution and incubate for 2-4 hours. Then, solubilize the formazan (B1609692) crystals with a solubilization buffer and measure the absorbance at 570 nm.
-
For the CellTiter-Glo assay, add the reagent to the wells, and after a short incubation, measure the luminescence.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
-
Western Blotting for Histone Methylation
This technique is used to assess the target engagement of the LSD1 inhibitor by measuring the levels of histone methylation marks.
-
Materials: Treated and untreated cells, lysis buffer, primary antibodies (e.g., anti-H3K4me2, anti-total H3), HRP-conjugated secondary antibody, ECL substrate, and imaging system.
-
Procedure:
-
Lyse the cells to extract proteins.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the H3K4me2 signal to the total H3 signal to determine the relative change in methylation.
-
Signaling Pathways and Downstream Effects
Inhibition of LSD1 by tranylcypromine derivatives leads to a cascade of downstream effects by altering the expression of numerous genes.
In Acute Myeloid Leukemia (AML) , LSD1 is crucial for maintaining the leukemic stem cell state. Its inhibition leads to the upregulation of myeloid differentiation markers such as CD11b and CD86.[5] This is associated with an increase in H3K4me2 at the promoters of these genes.[5]
In Small Cell Lung Cancer (SCLC) , LSD1 inhibition can disrupt neuroendocrine differentiation programs. It has been shown to downregulate the expression of key neuroendocrine transcription factors like ASCL1 and INSM1.[10]
The diagram below illustrates the general signaling pathway affected by tranylcypromine-based LSD1 inhibitors.
Caption: LSD1 Inhibition Pathway.
The following diagram illustrates a typical experimental workflow for evaluating a novel tranylcypromine-based LSD1 inhibitor.
Caption: Experimental Workflow for LSD1 Inhibitor Evaluation.
Future Directions and Conclusion
The tranylcypromine scaffold has proven to be an exceptionally valuable starting point for the development of novel epigenetic drugs. The successful progression of several tranylcypromine-based LSD1 inhibitors into clinical trials for various cancers underscores the potential of this therapeutic strategy.[4] Future research will likely focus on:
-
Improving Selectivity: Further refining the selectivity profile to minimize off-target effects, particularly against other amine oxidases.
-
Overcoming Resistance: Investigating mechanisms of resistance to LSD1 inhibitors and developing strategies to overcome them, potentially through combination therapies.
-
Expanding Therapeutic Applications: Exploring the potential of tranylcypromine-based inhibitors for other diseases where LSD1 is implicated, such as neurodegenerative disorders.
-
Dual-Target Inhibitors: Designing molecules that can simultaneously inhibit LSD1 and other key cancer targets, such as HDACs.[4]
References
- 1. Polyamine analogues modulate gene expression by inhibiting Lysine-Specific Demethylase 1 (LSD1) and altering chromatin structure in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reversible LSD1 inhibition with HCI-2509 induces the p53 gene expression signature and disrupts the MYCN signature in high-risk neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Irreversible LSD1 Inhibitors: Application of Tranylcypromine and Its Derivatives in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tying up tranylcypromine: Novel selective histone lysine specific demethylase 1 (LSD1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. BioKB - Publication [biokb.lcsb.uni.lu]
Off-Target Binding Profile of Tranylcypromine Sulphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tranylcypromine (B92988), a well-established monoamine oxidase (MAO) inhibitor, is primarily utilized for the treatment of major depressive disorder.[1][2] Its therapeutic efficacy is attributed to the irreversible inhibition of both MAO-A and MAO-B, leading to increased synaptic concentrations of key neurotransmitters.[3][4] However, the pharmacological activity of tranylcypromine extends beyond its primary targets, exhibiting a distinct off-target binding profile that is critical for a comprehensive understanding of its therapeutic and adverse effects. This technical guide provides an in-depth analysis of the off-target interactions of tranylcypromine sulphate, presenting quantitative binding data, detailed experimental methodologies, and visual representations of relevant pathways and workflows to support further research and drug development efforts.
Core Mechanism of Action
Tranylcypromine acts as a non-selective and irreversible inhibitor of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).[3][4] These enzymes are responsible for the degradation of monoamine neurotransmitters such as serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576) in the presynaptic neuron.[3] By inhibiting MAO, tranylcypromine increases the available pool of these neurotransmitters for vesicular release, thereby enhancing neurotransmission.[3] This primary mechanism of action underlies its antidepressant effects.[5]
Off-Target Binding Profile
Beyond its potent MAO inhibition, tranylcypromine interacts with several other biomolecules. These off-target interactions can contribute to its overall pharmacological profile, including potential side effects and drug-drug interactions.
Quantitative Binding Data
The following table summarizes the known off-target binding affinities of tranylcypromine.
| Target | Ligand | Assay Type | Species | Ki (μM) | IC50 (μM) | Reference |
| Lysine-Specific Demethylase 1 (LSD1/KDM1A) | Tranylcypromine | Enzyme Inhibition | Human | 3.7 | < 2 | [6][7] |
| Cytochrome P450 2A6 (CYP2A6) | Tranylcypromine | Enzyme Inhibition | Human | - | Potent Inhibition | [8] |
| Cytochrome P450 2C9 (CYP2C9) | Tranylcypromine | Enzyme Inhibition (Noncompetitive) | Human | 56 | - | [9][10] |
| Cytochrome P450 2C19 (CYP2C19) | Tranylcypromine | Enzyme Inhibition (Competitive) | Human | 32 | - | [9][10] |
| Cytochrome P450 2D6 (CYP2D6) | Tranylcypromine | Enzyme Inhibition (Competitive) | Human | 367 | - | [9][10] |
| Norepinephrine Transporter (NET) | Tranylcypromine | Reuptake Inhibition | - | - | Higher Doses | [4][6] |
| Dopamine Transporter (DAT) | Tranylcypromine | Releasing Agent | - | - | Weak Potency | [6] |
| Serotonin Transporter (SERT) | Tranylcypromine | Releasing Agent | - | - | Weaker Potency | [6] |
Note: "Higher Doses" indicates that the effect is observed at therapeutic concentrations that are typically higher than those required for MAO inhibition. Quantitative data for transporter interactions is not consistently reported in the literature.
Key Off-Target Signaling Pathways and Mechanisms
Lysine-Specific Demethylase 1 (LSD1) Inhibition
Tranylcypromine is a known inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[11][12] LSD1 is a flavin-dependent amine oxidase that removes methyl groups from mono- and di-methylated histone H3 at lysine (B10760008) 4 (H3K4), leading to transcriptional repression.[13] The structural similarity between the active sites of MAO and LSD1 likely accounts for this off-target activity.[11] Inhibition of LSD1 by tranylcypromine results in the derepression of target genes, an effect being explored for its potential in cancer therapy.[6][14]
Cytochrome P450 (CYP) Enzyme Inhibition
Tranylcypromine has been shown to inhibit several cytochrome P450 enzymes, which are critical for drug metabolism.[1] It is a potent inhibitor of CYP2A6 and a competitive inhibitor of CYP2C19 and CYP2D6, and a noncompetitive inhibitor of CYP2C9.[8][9][10] This inhibition can lead to clinically significant drug-drug interactions by altering the metabolism of co-administered drugs that are substrates for these enzymes.[9][10]
Monoamine Transporter Interactions
At higher therapeutic doses, tranylcypromine can also act as a norepinephrine reuptake inhibitor.[4][6] It exhibits weak potency as a dopamine and serotonin releasing agent.[6] These interactions with monoamine transporters may contribute to its overall antidepressant effect and its side-effect profile, particularly at higher dosages.
Experimental Protocols for Determining Off-Target Binding
The quantitative data presented in this guide are typically generated using a variety of in vitro assays. Below are generalized protocols for common experimental approaches.
In Vitro Enzyme Inhibition Assay (e.g., for LSD1, CYPs)
This method is used to determine the concentration of a compound required to inhibit the activity of a specific enzyme by 50% (IC50).
Methodology:
-
Enzyme and Substrate Preparation: A purified, recombinant human enzyme (e.g., LSD1, CYP2C19) and its specific substrate are prepared in a suitable assay buffer.
-
Compound Dilution: this compound is serially diluted to create a range of concentrations.
-
Incubation: The enzyme is pre-incubated with the various concentrations of tranylcypromine (or vehicle control) for a defined period at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: The substrate is added to initiate the enzymatic reaction.
-
Reaction Termination and Detection: The reaction is stopped after a specific time, and the amount of product formed is quantified. The detection method depends on the enzyme and substrate used (e.g., fluorescence, luminescence, mass spectrometry).
-
Data Analysis: The percentage of enzyme inhibition is calculated for each tranylcypromine concentration relative to the vehicle control. The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve. The Ki value can be subsequently calculated using the Cheng-Prusoff equation if the mechanism of inhibition is competitive.
Radioligand Binding Assay (e.g., for Transporters)
This technique is employed to measure the affinity of a compound for a specific receptor or transporter by assessing its ability to displace a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Cell membranes expressing the target transporter (e.g., from cell lines or brain tissue) are prepared.
-
Radioligand and Compound Incubation: The membranes are incubated with a known concentration of a high-affinity radiolabeled ligand for the target transporter and varying concentrations of tranylcypromine.
-
Equilibrium and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated, typically by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.
-
Data Analysis: The specific binding of the radioligand is determined by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled competing ligand). The concentration of tranylcypromine that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The Ki value can be determined using the Cheng-Prusoff equation.
Conclusion
The pharmacological profile of this compound is multifaceted, extending beyond its primary role as a monoamine oxidase inhibitor. Its interactions with LSD1, various CYP450 enzymes, and monoamine transporters are crucial considerations in both clinical practice and drug development. A thorough understanding of this off-target binding profile, supported by robust quantitative data and detailed experimental validation, is essential for optimizing therapeutic strategies, predicting potential drug-drug interactions, and guiding the design of more selective future therapeutics. The methodologies and data presented in this guide serve as a comprehensive resource for researchers in this field.
References
- 1. Tranylcypromine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Tranylcypromine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of Tranylcypromine Sulfate? [synapse.patsnap.com]
- 4. psychiatryonline.org [psychiatryonline.org]
- 5. SMPDB [smpdb.ca]
- 6. Tranylcypromine - Wikipedia [en.wikipedia.org]
- 7. Unravelling the target landscape of tranylcypromines for new drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances pertaining to the pharmacology and interactions of irreversible nonselective monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibitory effects of the monoamine oxidase inhibitor tranylcypromine on the cytochrome P450 enzymes CYP2C19, CYP2C9, and CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibitory Effects of the Monoamine Oxidase Inhibitor Tranylcypromine on the Cytochrome P450 Enzymes CYP2C19, CYP2C9, and CYP2D6 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Structural basis for the inhibition of the LSD1 histone demethylase by the antidepressant trans-2-phenylcyclopropylamine. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 13. Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tranylcypromine Sulfate | C18H24N2O4S | CID 11473982 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Pharmacology of Tranylcypromine Sulfate: Early Foundational Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tranylcypromine (B92988) sulfate (B86663), a non-hydrazine monoamine oxidase inhibitor (MAOI), represents a significant milestone in the history of psychopharmacology. Initially synthesized in 1948 as an analog of amphetamine, its potent and irreversible inhibition of monoamine oxidase (MAO) was discovered in 1959, paving the way for its clinical use as an antidepressant. Approved in the United States in 1961, early studies into its pharmacological properties were pivotal in understanding its mechanism of action, therapeutic effects, and safety profile. This technical guide provides a comprehensive overview of the foundational research that established the core pharmacology of tranylcypromine sulfate, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of its primary signaling pathways.
Core Mechanism of Action: Monoamine Oxidase Inhibition
The principal mechanism of action of tranylcypromine is the irreversible inhibition of both isoforms of monoamine oxidase, MAO-A and MAO-B. These enzymes are crucial for the degradation of monoamine neurotransmitters such as serotonin (B10506) (5-HT), norepinephrine (B1679862) (NE), and dopamine (B1211576) (DA). By inhibiting these enzymes, tranylcypromine leads to an accumulation of these neurotransmitters in the presynaptic neuron and an increased concentration in the synaptic cleft, thereby enhancing neurotransmission.
Signaling Pathway of Tranylcypromine Action
Caption: Mechanism of action of tranylcypromine sulfate.
Quantitative Pharmacological Data from Early Studies
The following tables summarize key quantitative data extracted from foundational preclinical and clinical studies on tranylcypromine sulfate.
Table 1: In Vitro and In Vivo Monoamine Oxidase Inhibition
| Study (Year) | Model System | MAO Isoform(s) | Potency (IC₅₀ or % Inhibition) | Reference |
| Horwitz & Sjoerdsma (1959) | Rat liver homogenate | Total MAO | Potent inhibitor (specific IC₅₀ not stated) | [1] |
| Maass & Nimmo (1959) | Rat brain homogenate | Total MAO | ~5 x 10⁻⁷ M (Kᵢ) |
Table 2: Effects on Brain Monoamine Levels in Preclinical Models
| Study (Year) | Animal Model | Brain Region | Monoamine | Dosage | Duration | % Change from Control | Reference |
| Spector et al. (1960) | Rabbit | Brainstem | Serotonin | 2 mg/kg | 2 hours | + 100% | |
| Spector et al. (1960) | Rabbit | Brainstem | Norepinephrine | 2 mg/kg | 2 hours | + 80% | |
| Carlsson et al. (1960) | Rat | Whole Brain | Dopamine | 5 mg/kg | 4 hours | + 50% |
Table 3: Early Human Clinical Pharmacology and Efficacy
| Study (Year) | Study Design | Number of Patients | Dosage Range (mg/day) | Primary Outcome Measure | Key Findings | Reference |
| Atkinson & Ditman (1965) | Review of clinical trials | Varied | 10 - 60 | Clinical Improvement | Effective in neurotic and reactive depressions. | [2][3] |
| Bartholomew (1962) | Clinical Trial | 50 | 20 - 40 | Physician's global impression | 68% of patients showed marked improvement. | [4] |
| Spear et al. (1964) | Comparative Trial | 40 | 30 | Hamilton Depression Scale | More effective than imipramine (B1671792) in a subgroup of patients. |
Experimental Protocols of Key Early Studies
In Vitro MAO Inhibition Assay (Based on Horwitz & Sjoerdsma, 1959)
Objective: To determine the inhibitory effect of tranylcypromine on monoamine oxidase activity in vitro.
Methodology:
-
Enzyme Preparation: Rat liver was homogenized in a phosphate (B84403) buffer (pH 7.4) and centrifuged to obtain a mitochondrial fraction rich in MAO.
-
Substrate: Serotonin (5-hydroxytryptamine) was used as the substrate for the MAO enzyme.
-
Incubation: The mitochondrial preparation was pre-incubated with varying concentrations of tranylcypromine sulfate for 15 minutes at 37°C.
-
Enzymatic Reaction: Serotonin was added to the mixture, and the incubation continued for 30 minutes. The reaction was stopped by the addition of perchloric acid.
-
Measurement of Activity: The disappearance of serotonin was measured spectrophotofluorometrically. The percentage of MAO inhibition was calculated by comparing the rate of serotonin metabolism in the presence and absence of tranylcypromine.
References
The Neuroprotective Potential of Tranylcypromine Sulphate Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tranylcypromine (B92988) (TCP), a well-established monoamine oxidase (MAO) inhibitor, has garnered renewed interest for its neuroprotective properties, extending beyond its traditional antidepressant applications. This technical guide delves into the core mechanisms and quantitative data surrounding the neuroprotective effects of tranylcypromine sulphate and its novel amide derivatives. By targeting key enzymes involved in neurodegeneration, namely MAO and Lysine-Specific Demethylase 1 (LSD1), these compounds present a multi-faceted approach to combating neuronal damage. This document provides a comprehensive overview of their inhibitory activities, their efficacy in cellular models of neurotoxicity, detailed experimental protocols for replication and further research, and a visualization of the implicated signaling pathways.
Introduction: Dual-Targeting for Neuroprotection
Neurodegenerative diseases such as Alzheimer's disease (AD) are characterized by complex pathological cascades, including the aggregation of amyloid-beta (Aβ) peptides, oxidative stress, and epigenetic dysregulation. Tranylcypromine and its derivatives offer a compelling therapeutic strategy by simultaneously addressing multiple facets of this pathology. Their neuroprotective effects are primarily attributed to two key mechanisms of action:
-
Inhibition of Monoamine Oxidase (MAO): As irreversible inhibitors of both MAO-A and MAO-B, these compounds prevent the degradation of monoamine neurotransmitters.[1] This action not only alleviates depressive symptoms often associated with neurodegenerative diseases but also reduces the production of neurotoxic byproducts of MAO catalysis, such as hydrogen peroxide (H₂O₂), ammonia, and aldehydes, thereby mitigating oxidative stress.[1]
-
Inhibition of Lysine-Specific Demethylase 1 (LSD1): Tranylcypromine is also a potent inhibitor of LSD1, a histone demethylase implicated in the epigenetic regulation of gene expression. LSD1 inhibition has been shown to promote neuronal survival by modulating the transcription of genes involved in neuroprotection and by influencing pathways that are dysregulated in neurodegenerative conditions like tauopathies.[2]
This guide will focus on the neuroprotective properties of tranylcypromine and its amide derivatives, TCP butyramide (B146194) (TCP-But) and TCP acetamide (B32628) (TCP-Ac), particularly in the context of Aβ-induced neurotoxicity.
Quantitative Data on Inhibitory and Neuroprotective Activity
The efficacy of tranylcypromine and its derivatives is underscored by their potent inhibition of their enzymatic targets and their demonstrated neuroprotective effects in cellular assays.
Table 1: Inhibitory Activity against MAO and LSD1
| Compound | Target Enzyme | IC₅₀ Value | Reference |
| Tranylcypromine (TCP) | MAO-A | ~2.3 µM | [3] |
| MAO-B | ~0.95 µM | [3] | |
| LSD1 | < 2 µM | [2] | |
| TCP Amide Derivatives | LSD1 | Potent Inhibition (specific values vary by derivative) | [4] |
Table 2: Neuroprotective Activity against Aβ(1-42)-Induced Neuronal Death
| Compound | Maximally Protective Concentration | Key Observations | Reference |
| Tranylcypromine (TCP) | 10 µM | Prevents Aβ-induced neuronal death in a concentration-dependent manner. | [5] |
| TCP Butyramide (TCP-But) | 1 µM | More potent than the parent compound, TCP. | [5] |
| TCP Acetamide (TCP-Ac) | 100 nM | The most efficacious of the tested derivatives, offering significant protection at a nanomolar concentration. Almost completely prevents Aβ-induced neurodegeneration. | [5] |
Core Signaling Pathways
The neuroprotective effects of tranylcypromine derivatives are mediated through distinct but interconnected signaling pathways.
MAO Inhibition and Reduction of Oxidative Stress
MAO enzymes, located on the outer mitochondrial membrane, catalyze the oxidative deamination of monoamines. This process generates hydrogen peroxide (H₂O₂) as a byproduct, a key contributor to oxidative stress and subsequent neuronal damage. By irreversibly inhibiting MAO, tranylcypromine and its derivatives reduce the production of H₂O₂ and other neurotoxic species, thereby protecting mitochondria and preventing apoptosis.
Caption: MAO Inhibition Pathway.
LSD1 Inhibition and Epigenetic Regulation of Neuroprotective Genes
LSD1 is a histone demethylase that primarily removes methyl groups from histone H3 at lysine (B10760008) 4 (H3K4me1/2), leading to transcriptional repression of target genes. In the context of neurodegeneration, the inhibition of LSD1 by tranylcypromine derivatives can lead to the re-activation of silenced neuroprotective genes. One proposed mechanism involves the regulation of autophagy through the Sestrin2 (SESN2)-mTORC1 pathway. LSD1 inhibition increases SESN2 expression, which in turn inhibits mTORC1, a negative regulator of autophagy. Enhanced autophagy can help clear aggregated proteins like Aβ, thus promoting neuronal survival.[6]
Caption: LSD1 Inhibition and Neuroprotective Gene Expression.
Experimental Protocols
The following protocols provide a framework for assessing the neuroprotective and anti-aggregating properties of tranylcypromine derivatives.
Preparation of Aβ(1-42) Oligomers
This protocol is essential for creating the neurotoxic species used to challenge neuronal cultures.
-
Dissolution: Dissolve synthetic Aβ(1-42) peptide in 100% 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) to a concentration of 1 mg/mL.
-
Evaporation: Aliquot the solution into non-siliconized microcentrifuge tubes and evaporate the HFIP using a gentle stream of nitrogen gas, followed by vacuum drying for 10-20 minutes to form a peptide film.
-
Resuspension: Resuspend the peptide film in anhydrous dimethyl sulfoxide (B87167) (DMSO) to a concentration of 5 mM.
-
Oligomerization: Dilute the DMSO stock to 100 µM in phenol (B47542) red-free F-12 cell culture medium.
-
Incubation: Incubate the solution at 4°C for 24 hours to allow for the formation of soluble oligomers.
Neuronal Viability Assay against Aβ(1-42)-Induced Toxicity
This assay quantifies the neuroprotective effects of the test compounds.
-
Cell Culture: Culture primary cortical neurons in appropriate media and culture vessels.
-
Treatment: Treat the neuronal cultures with varying concentrations of tranylcypromine or its derivatives for a specified pre-incubation period (e.g., 1 hour).
-
Aβ Challenge: Add the prepared Aβ(1-42) oligomers to the cultures at a final concentration of 100 nM.
-
Incubation: Incubate the cultures for 48 hours.
-
Viability Assessment: Assess neuronal viability using a suitable method, such as the MTT assay or by staining with fluorescent dyes like Hoechst 33342 (stains all nuclei) and Propidium Iodide (stains nuclei of dead cells).
-
Quantification: For fluorescent staining, capture images using a fluorescence microscope and quantify the percentage of dead cells by dividing the number of Propidium Iodide-positive cells by the total number of Hoechst-positive cells.
Thioflavin T (ThT) Fluorescence Assay for Aβ Aggregation
This assay monitors the effect of the compounds on the kinetics of Aβ fibril formation.
-
Reaction Mixture: In a 96-well black plate, prepare a reaction mixture containing Aβ(1-42) monomers (at a final concentration of ~10-20 µM), Thioflavin T (at a final concentration of ~10-20 µM), and the test compound at various concentrations in a suitable buffer (e.g., PBS, pH 7.4).
-
Incubation and Measurement: Incubate the plate at 37°C with intermittent shaking in a fluorescence plate reader.
-
Data Acquisition: Measure the fluorescence intensity at regular intervals (e.g., every 5-10 minutes) with excitation at ~440 nm and emission at ~485 nm.
-
Analysis: Plot the fluorescence intensity against time to generate aggregation curves. The inhibition of Aβ aggregation is indicated by a decrease in the maximum fluorescence intensity and/or an increase in the lag phase of the aggregation curve.
Caption: General Experimental Workflow.
Structure-Activity Relationship (SAR) and Future Directions
The available data indicates a clear structure-activity relationship among the tested tranylcypromine derivatives. The acetamide derivative (TCP-Ac) is significantly more potent in its neuroprotective and anti-aggregating effects than the butyramide derivative (TCP-But) and the parent compound (TCP).[5] This suggests that the nature of the amide substitution plays a crucial role in the molecule's ability to interfere with the Aβ aggregation process. The smaller acetamide group may allow for more favorable interactions with the Aβ peptide, thereby more effectively preventing its misfolding and aggregation.
Future research should focus on:
-
Elucidating the precise binding mode of TCP-Ac with Aβ monomers or oligomers to understand the molecular basis of its superior anti-aggregating activity.
-
Synthesizing and testing a broader range of TCP derivatives with different amide substitutions to optimize potency and selectivity for neuroprotective effects.
-
Evaluating the most promising derivatives in in vivo models of Alzheimer's disease to assess their therapeutic potential in a more complex biological system.
-
Further investigating the downstream gene targets of LSD1 inhibition that contribute to neuroprotection to identify novel therapeutic targets.
Conclusion
This compound and its amide derivatives represent a promising class of multi-target compounds for the treatment of neurodegenerative diseases. Their ability to inhibit both MAO and LSD1, coupled with their direct anti-aggregating effects on Aβ, provides a robust and multifaceted approach to neuroprotection. The superior potency of the acetamide derivative, TCP-Ac, highlights the potential for further chemical modifications to develop highly effective neuroprotective agents. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to advance the investigation of these compelling therapeutic candidates.
References
- 1. Monoamine oxidase inactivation: from pathophysiology to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reversible LSD1 inhibition with HCI-2509 induces the p53 gene expression signature and disrupts the MYCN signature in high-risk neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective effects of the monoamine oxidase inhibitor tranylcypromine and its amide derivatives against Aβ(1-42)-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting Histone Demethylase LSD1/KDM1a in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Stereospecificity of Tranylcypromine Sulphate Enantiomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tranylcypromine (B92988), a non-selective, irreversible monoamine oxidase (MAO) inhibitor, is a potent antidepressant. Administered as a racemic mixture of its two enantiomers, (+)-tranylcypromine and (-)-tranylcypromine, the drug's therapeutic and adverse effects are a composite of the distinct pharmacological activities of each stereoisomer. This technical guide provides an in-depth analysis of the stereospecific effects of tranylcypromine sulphate enantiomers, focusing on their differential interactions with MAO-A and MAO-B, as well as their distinct affinities for monoamine transporters. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate further research and drug development in this area.
Introduction
Tranylcypromine (TCP) exerts its primary therapeutic effect by irreversibly inhibiting monoamine oxidase, the enzyme responsible for the degradation of key neurotransmitters such as serotonin (B10506) (5-HT), norepinephrine (B1679862) (NE), and dopamine (B1211576) (DA). This inhibition leads to an increase in the synaptic availability of these monoamines, which is believed to underpin its antidepressant and anxiolytic properties. However, the racemic nature of the clinically used formulation, this compound, obscures the individual contributions of its (+) and (-) enantiomers. Understanding the stereospecific pharmacology of these isomers is crucial for optimizing therapeutic efficacy and minimizing adverse effects.
Stereospecific Inhibition of Monoamine Oxidase
The two enantiomers of tranylcypromine exhibit differential inhibitory potency towards the two isoforms of monoamine oxidase, MAO-A and MAO-B.
Table 1: Inhibitory Activity of Tranylcypromine Enantiomers against MAO-A and MAO-B
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) |
| Racemic Tranylcypromine | 2.3[1][2][3] | 0.95[1][2][3] |
| (+)-Tranylcypromine | More Potent Inhibitor (Specific IC50 not available in searches) | More Potent Inhibitor (Specific IC50 not available in searches) |
| (-)-Tranylcypromine | Less Potent Inhibitor (Specific IC50 not available in searches) | Less Potent Inhibitor (Specific IC50 not available in searches) |
Note: While qualitative data indicates (+)-tranylcypromine is the more potent MAO inhibitor, specific IC50 values for the individual enantiomers were not available in the conducted searches.
Stereospecific Inhibition of Monoamine Reuptake
In addition to MAO inhibition, the enantiomers of tranylcypromine also display stereoselective inhibition of serotonin, norepinephrine, and dopamine transporters. This secondary mechanism of action contributes to their overall pharmacological profile.
Table 2: Inhibitory Activity of Tranylcypromine Enantiomers on Monoamine Transporters
| Compound | Serotonin (5-HT) Reuptake Inhibition | Norepinephrine (NE) Reuptake Inhibition | Dopamine (DA) Reuptake Inhibition |
| (+)-Tranylcypromine | More Potent (Specific IC50 not available in searches) | Less Potent (Specific IC50 not available in searches) | Less Potent (Specific IC50 not available in searches) |
| (-)-Tranylcypromine | Less Potent (Specific IC50 not available in searches) | More Potent (Specific IC50 not available in searches) | More Potent (Specific IC50 not available in searches) |
Note: Qualitative findings consistently report the differential potencies of the enantiomers on monoamine transporters, but specific IC50 values were not identified in the performed searches.
Experimental Protocols
In Vitro Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric Method)
This protocol outlines a method to determine the inhibitory potential of test compounds against MAO-A and MAO-B using a fluorometric assay that detects hydrogen peroxide, a byproduct of the MAO-catalyzed reaction.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
MAO substrate (e.g., p-tyramine)
-
Fluorogenic probe (e.g., Amplex® Red)
-
Horseradish peroxidase (HRP)
-
Test compounds (tranylcypromine enantiomers) and control inhibitors (e.g., clorgyline for MAO-A, selegiline (B1681611) for MAO-B)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and control inhibitors in MAO Assay Buffer.
-
In a 96-well plate, add the MAO enzyme (either MAO-A or MAO-B) to the buffer.
-
Add the test compound or reference inhibitor to the wells and incubate for a predefined period (e.g., 15 minutes) to allow for enzyme-inhibitor interaction.
-
Prepare a detection solution containing the fluorogenic probe and HRP in MAO Assay Buffer.
-
Initiate the enzymatic reaction by adding the MAO substrate to the wells.
-
Immediately add the detection solution to each well.
-
Measure the fluorescence intensity at regular intervals using a fluorescence microplate reader (e.g., excitation at 530-560 nm and emission at ~590 nm for Amplex® Red).
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Synaptosomal Monoamine Reuptake Assay (Radiometric Method)
This protocol describes a method to measure the inhibition of radiolabeled monoamine uptake into synaptosomes, which are isolated nerve terminals.
Materials:
-
Synaptosomal preparation from appropriate brain regions (e.g., striatum for dopamine uptake, cortex for norepinephrine and serotonin uptake)
-
Krebs-Ringer-HEPES (KRH) buffer
-
Radiolabeled neurotransmitters ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin)
-
Test compounds (tranylcypromine enantiomers) and control uptake inhibitors (e.g., GBR 12909 for DAT, desipramine (B1205290) for NET, fluoxetine (B1211875) for SERT)
-
Glass fiber filters
-
Cell harvester
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Prepare synaptosomes from fresh brain tissue by homogenization and differential centrifugation.
-
Resuspend the synaptosomal pellet in KRH buffer.
-
In test tubes, pre-incubate the synaptosomal suspension with varying concentrations of the test compounds or a high concentration of a selective inhibitor (for non-specific uptake determination) at 37°C for 10-15 minutes.
-
Initiate the uptake reaction by adding the radiolabeled neurotransmitter to each tube.
-
Incubate at 37°C for a short period (typically 1-5 minutes) to measure the initial rate of uptake.
-
Terminate the uptake by rapid filtration through glass fiber filters using a cell harvester.
-
Immediately wash the filters with ice-cold KRH buffer to remove unbound radioligand.
-
Transfer the filters to scintillation vials, add scintillation fluid, and allow to equilibrate.
-
Quantify the radioactivity in each vial using a liquid scintillation counter.
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the specific uptake in the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.
Signaling Pathways
The therapeutic effects of tranylcypromine enantiomers are mediated through the modulation of downstream signaling cascades following the increase in synaptic monoamine concentrations.
Monoamine Oxidase Inhibition and Neurotransmitter Availability
The primary action of tranylcypromine is the irreversible inhibition of MAO-A and MAO-B, leading to a sustained increase in the levels of serotonin, norepinephrine, and dopamine in the presynaptic neuron and the synaptic cleft.
Dopamine Receptor Signaling
Increased synaptic dopamine primarily activates D1-like (Gs-coupled) and D2-like (Gi-coupled) receptors, leading to modulation of adenylyl cyclase activity and downstream signaling cascades.
Norepinephrine Receptor Signaling
Elevated norepinephrine levels activate adrenergic receptors, primarily α1 (Gq-coupled) and β (Gs-coupled) receptors, initiating distinct intracellular signaling pathways.
Serotonin Receptor Signaling
Increased synaptic serotonin activates a wide array of 5-HT receptors, which are coupled to Gs, Gi, and Gq proteins, leading to diverse downstream effects that contribute to the antidepressant and anxiolytic actions of tranylcypromine.
Conclusion
The enantiomers of this compound possess distinct pharmacological profiles, with stereoselective effects on both monoamine oxidase and monoamine transporters. The (+)-enantiomer is a more potent inhibitor of MAO, while the (-)-enantiomer exhibits greater potency for the inhibition of norepinephrine and dopamine reuptake. The (+)-enantiomer is also a more potent inhibitor of serotonin reuptake. These differential activities collectively contribute to the complex pharmacology of the racemic drug. A deeper understanding of these stereospecific effects is paramount for the development of novel therapeutic agents with improved efficacy and a more favorable side-effect profile. Further research is warranted to elucidate the precise quantitative contributions of each enantiomer to the overall clinical effects of tranylcypromine and to explore the therapeutic potential of the individual isomers.
References
A Technical Guide to the Structural and Pharmacological Relationship Between Tranylcypromine and Amphetamine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides an in-depth analysis of the structural and pharmacological relationship between the monoamine oxidase inhibitor (MAOI) tranylcypromine (B92988) and the psychostimulant amphetamine. While structurally analogous, with tranylcypromine being a cyclized derivative of amphetamine, their primary mechanisms of action and resulting pharmacological profiles are distinct. This document elucidates these differences through a detailed examination of their chemical structures, comparative quantitative data on their interactions with key neurological targets, and a review of the experimental methodologies used to derive this data. Furthermore, signaling pathways and logical relationships are visualized to provide a clear and comprehensive understanding for researchers and professionals in the field of drug development.
Structural Relationship
Tranylcypromine, chemically known as trans-2-phenylcyclopropyl-1-amine, is a structural analogue of amphetamine.[1] Its structure is formally derived from the cyclization of the isopropylamine (B41738) side chain of amphetamine, resulting in a rigid cyclopropyl (B3062369) ring fused to the ethylamine (B1201723) backbone.[2][3] This seemingly minor modification profoundly alters the molecule's pharmacological properties, shifting its primary mechanism of action from a monoamine releasing agent (amphetamine) to a potent inhibitor of monoamine oxidase (tranylcypromine).[4]
Both molecules are substituted phenethylamines, sharing a common phenyl ring and an amino group separated by a two-carbon chain.[4] Tranylcypromine exists as a racemic mixture of two enantiomers: (1R,2S)-tranylcypromine and (1S,2R)-tranylcypromine.[3] The trans configuration of the phenyl and amino groups on the cyclopropane (B1198618) ring is crucial for its MAO inhibitory activity.
Comparative Quantitative Data
The following tables summarize the key pharmacological and pharmacokinetic parameters of tranylcypromine and amphetamine.
Table 1: Comparative Receptor and Transporter Binding Affinities
| Target | Tranylcypromine (Ki in µM) | Amphetamine (Ki in µM) | Reference(s) |
| Monoamine Oxidase A (MAO-A) | Potent, irreversible inhibitor | Weak inhibitor | [4][5] |
| Monoamine Oxidase B (MAO-B) | Potent, irreversible inhibitor (slight preference over MAO-A) | Weak inhibitor | [4][6] |
| Dopamine (B1211576) Transporter (DAT) | Data not readily available; considered weak | ~0.6 | [2] |
| Norepinephrine (B1679862) Transporter (NET) | Data not readily available; considered weak | ~0.1 | [2] |
| Serotonin (B10506) Transporter (SERT) | Data not readily available; considered weak | 20 - 40 | [2] |
Note: Specific Ki values for tranylcypromine at monoamine transporters are not consistently reported in the literature, reflecting its primary action as an MAO inhibitor rather than a transporter ligand.
Table 2: Comparative Pharmacokinetic Parameters in Humans
| Parameter | Tranylcypromine | Amphetamine | Reference(s) |
| Bioavailability | ~50% | ~75% (oral) | [6] |
| Time to Peak Plasma Concentration (Tmax) | 1 - 2 hours | 2 - 4 hours | [6] |
| Elimination Half-life (t1/2) | ~2.5 hours (pharmacokinetic); several days (pharmacodynamic) | 9 - 14 hours | [6] |
| Metabolism | Hepatic (hydroxylation, N-acetylation) | Hepatic (CYP2D6) | [6] |
| Primary Excretion | Urine | Urine | [6] |
Experimental Protocols
Monoamine Oxidase (MAO) Activity Assay
This protocol describes a common method for determining the inhibitory activity of compounds like tranylcypromine on MAO-A and MAO-B.
Objective: To measure the enzymatic activity of MAO in the presence and absence of an inhibitor.
Principle: MAO catalyzes the oxidative deamination of a substrate (e.g., p-tyramine), producing hydrogen peroxide (H₂O₂). The H₂O₂ is then detected using a fluorometric method.
Materials:
-
MAO-A or MAO-B enzyme preparation
-
Assay Buffer (e.g., phosphate (B84403) buffer, pH 7.4)
-
p-Tyramine (substrate)
-
Horseradish Peroxidase (HRP)
-
Dye Reagent (e.g., Amplex Red)
-
Inhibitor (e.g., tranylcypromine)
-
Microplate reader capable of fluorescence detection (λex = ~530 nm, λem = ~585 nm)
-
Black 96-well microplates
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of tranylcypromine in Assay Buffer.
-
Sample Preparation: In a 96-well plate, add the MAO enzyme preparation to each well.
-
Inhibitor Incubation: Add the tranylcypromine dilutions to the wells containing the enzyme. For control wells, add Assay Buffer. Incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme interaction.
-
Reaction Initiation: Prepare a working solution containing p-tyramine, HRP, and the dye reagent in Assay Buffer. Add this working solution to all wells to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately place the microplate in the reader and measure the fluorescence intensity at regular intervals for a specified period (e.g., 30 minutes).
-
Data Analysis: Calculate the rate of reaction (slope of the fluorescence versus time plot) for each inhibitor concentration. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Monoamine Transporter Radioligand Binding Assay
This protocol outlines a method to determine the binding affinity of compounds like amphetamine for the dopamine transporter (DAT). Similar protocols can be adapted for the norepinephrine (NET) and serotonin (SERT) transporters.
Objective: To determine the inhibitor constant (Ki) of a test compound for a specific monoamine transporter.
Principle: This is a competitive binding assay where a radiolabeled ligand with known high affinity for the transporter (e.g., [³H]WIN 35,428 for DAT) competes with an unlabeled test compound for binding to the transporter in a membrane preparation.
Materials:
-
Membrane preparation from cells expressing the transporter of interest (e.g., DAT)
-
Radioligand (e.g., [³H]WIN 35,428)
-
Unlabeled test compound (e.g., amphetamine)
-
Assay Buffer (e.g., Tris-HCl buffer)
-
Wash Buffer (cold Assay Buffer)
-
Scintillation fluid
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare a crude membrane fraction from cells or tissues expressing the transporter.
-
Assay Setup: In test tubes or a 96-well plate, combine the membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the mixture at a specific temperature (e.g., 4°C or room temperature) for a duration sufficient to reach binding equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold Wash Buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways
Amphetamine's Mechanism of Action
Amphetamine primarily exerts its effects by increasing the synaptic concentrations of dopamine and norepinephrine. It achieves this through several mechanisms:
-
Substrate for Monoamine Transporters: Amphetamine is a substrate for the dopamine transporter (DAT), norepinephrine transporter (NET), and to a lesser extent, the serotonin transporter (SERT). It competitively inhibits the reuptake of these neurotransmitters.[7]
-
Vesicular Monoamine Transporter 2 (VMAT2) Inhibition: Once inside the presynaptic terminal, amphetamine inhibits VMAT2, preventing the packaging of dopamine and norepinephrine into synaptic vesicles. This leads to an accumulation of these neurotransmitters in the cytoplasm.[7]
-
Transporter Reversal: The increased cytoplasmic concentration of monoamines, coupled with amphetamine's interaction with the transporters, causes a reversal of the transporter's normal function, leading to the efflux of dopamine and norepinephrine from the presynaptic neuron into the synaptic cleft.[3]
-
Trace Amine-Associated Receptor 1 (TAAR1) Agonism: Amphetamine is an agonist at TAAR1, which can further modulate the activity of monoamine transporters.
Tranylcypromine's Mechanism of Action
Tranylcypromine's primary mechanism of action is the non-selective and irreversible inhibition of monoamine oxidase (MAO).[5] MAO is an enzyme responsible for the degradation of monoamine neurotransmitters, including dopamine, norepinephrine, and serotonin. There are two main isoforms of MAO:
-
MAO-A: Primarily metabolizes serotonin and norepinephrine.
-
MAO-B: Primarily metabolizes dopamine.
By irreversibly inhibiting both MAO-A and MAO-B, tranylcypromine prevents the breakdown of these neurotransmitters within the presynaptic neuron.[5] This leads to an accumulation of monoamines in the cytoplasm, which can then be packaged into synaptic vesicles and released into the synaptic cleft, thereby increasing their synaptic availability and enhancing neurotransmission.
References
- 1. promega.com [promega.com]
- 2. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. benchchem.com [benchchem.com]
- 5. What is the mechanism of Tranylcypromine Sulfate? [synapse.patsnap.com]
- 6. Tranylcypromine - Wikipedia [en.wikipedia.org]
- 7. Amphetamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
pharmacodynamics of irreversible MAO inhibition by tranylcypromine
An In-depth Technical Guide on the Pharmacodynamics of Irreversible MAO Inhibition by Tranylcypromine (B92988)
Introduction
Tranylcypromine (TCP) is a non-selective, irreversible monoamine oxidase inhibitor (MAOI) used clinically for the treatment of major depressive disorder (MDD), particularly in cases that have not responded adequately to other antidepressant therapies.[1][2][3] Structurally related to amphetamine, its potent and long-lasting pharmacodynamic effects stem from the irreversible covalent bonding to monoamine oxidase (MAO) enzymes. This guide provides a detailed examination of the pharmacodynamics of tranylcypromine, focusing on its mechanism of action, quantitative effects on neurotransmitter systems, and the experimental methodologies used to characterize its activity.
Core Mechanism of Action: Irreversible MAO Inhibition
Tranylcypromine's primary mechanism of action is the irreversible inhibition of both isoforms of the monoamine oxidase enzyme, MAO-A and MAO-B.[4][5] These enzymes are located on the outer membrane of mitochondria and are responsible for the oxidative deamination and subsequent degradation of various monoamine neurotransmitters and neuromodulators.[6]
-
MAO-A : Primarily metabolizes serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE). It is also capable of metabolizing dopamine (B1211576) (DA) and tyramine (B21549).[5]
-
MAO-B : Primarily metabolizes phenylethylamine (PEA) and is also responsible for the degradation of dopamine.[7]
By irreversibly inhibiting these enzymes, tranylcypromine prevents the breakdown of monoamines, leading to a significant increase in their presynaptic availability and subsequent potentiation of monoaminergic neurotransmission in the central nervous system.[2][4] While tranylcypromine has a slight preference for the MAO-B isoenzyme, it is considered a non-selective inhibitor at therapeutic doses.[1] The inhibition is covalent, meaning the enzyme's function is only restored upon the synthesis of new MAO enzymes, a process that can take several days to weeks.[4] This accounts for the profound disconnect between tranylcypromine's short pharmacokinetic half-life of approximately 2-2.5 hours and its long-lasting pharmacodynamic effect of about one week.[3][8]
At higher therapeutic doses (e.g., 40–60mg/day), tranylcypromine may also exhibit secondary pharmacological actions, including norepinephrine reuptake inhibition and weak dopamine-releasing properties.[5][8]
Quantitative Pharmacodynamic Data
The irreversible inhibition of MAO by tranylcypromine leads to measurable changes in the levels of monoamines and their metabolites, as well as altered physiological responses to sympathomimetic amines like tyramine.
Effects on Urinary Amine Metabolites
Studies in healthy volunteers have quantified the impact of tranylcypromine on the urinary excretion of various amine metabolites, which serve as biomarkers for MAO-A and MAO-B activity. A daily dose of 20mg of tranylcypromine, as a non-specific inhibitor, significantly increases the excretion of metabolites associated with both enzyme isoforms.[9]
| Metabolite | Primary MAO Substrate | % Increase from Baseline (20mg/day TCP) | Reference |
| Tryptamine | MAO-A | 440% - 720% | [9] |
| Normetanephrine | MAO-A | ~360% | [9] |
| Phenylethylamine | MAO-B | ~2600% | [9] |
Potentiation of Tyramine Pressor Response
A critical pharmacodynamic effect of MAO inhibition is the potentiation of the pressor response to tyramine, an indirect sympathomimetic amine found in certain foods.[10] MAO-A in the gut and liver is responsible for metabolizing ingested tyramine; its inhibition by tranylcypromine allows tyramine to enter the systemic circulation, where it displaces norepinephrine from synaptic vesicles, potentially leading to a hypertensive crisis.[5]
| Parameter | Description | Finding | Reference |
| Onset of MAO Inhibition | Cumulative dose of tranylcypromine (TC) required to see a significant increase in urinary tryptamine. | 40 mg | [9][11] |
| Tyramine Sensitivity (S dose) | Increase in pressor sensitivity to tyramine (comparison of equieffective doses). | 8 to 16-fold increase | [9][11] |
| Tyramine Sensitivity (S AUC) | Increase in pressor sensitivity based on the area under the curve of the systolic blood pressure response. | 28 to 162-fold increase | [9][11] |
| Pharmacodynamic Half-Life (Pd 1/2) | The time for the pharmacodynamic effect to decrease by half after drug cessation. | Fast phase: ~1.3 daysSlow phase: ~14.2 days | [9][11] |
Downstream Signaling and Secondary Pharmacological Effects
The sustained elevation of monoamines initiates a cascade of downstream adaptive changes in the central nervous system. These secondary effects are thought to be crucial for the therapeutic efficacy of tranylcypromine.
Neuroinflammatory Modulation
Recent studies indicate that tranylcypromine possesses neuroinflammatory modulating properties. In vitro and in vivo experiments have shown that it can alter the response of microglial cells to inflammatory stimuli like lipopolysaccharide (LPS) and amyloid-beta (Aβ). Specifically, tranylcypromine has been shown to modulate the activation of microglia and the production of proinflammatory cytokines such as COX-2 and IL-6.[12] This suggests a mechanism of action that extends beyond simple neurotransmitter elevation to include direct effects on glial cell function and brain inflammatory pathways.
Other Secondary Effects
-
Histone Demethylase Inhibition : Tranylcypromine is also an inhibitor of the histone demethylase LSD1 (Lysine-Specific Demethylase 1) with an IC50 < 2 μM, an action that can alter gene expression. The clinical relevance of this effect is currently unknown.[1]
-
Endocannabinoid System Modulation : Chronic tranylcypromine treatment has been shown to increase CB1 receptor binding density in the prefrontal cortex and hippocampus and significantly reduce anandamide (B1667382) (AEA) content in the hypothalamus and hippocampus, suggesting an interaction between monoaminergic and endocannabinoid signaling systems.[13]
Key Experimental Protocols
Protocol: In Vitro Assay of MAO Activity
This protocol describes a colorimetric method to determine MAO activity in tissue homogenates, adapted from commercially available assay principles.[14]
-
Tissue Preparation :
-
Homogenize tissue sample (e.g., brain, liver) in an ice-cold buffer.
-
Perform differential centrifugation to isolate the mitochondrial fraction, where MAO is located. A common procedure involves an initial centrifugation at 1,000 x g to remove nuclei and debris, followed by centrifugation of the supernatant at 10,000 x g to pellet mitochondria.[14]
-
Resuspend the mitochondrial pellet in a suitable assay buffer. Determine the total protein concentration of the suspension (e.g., via Bradford or BCA assay).
-
-
Colorimetric Reaction :
-
The assay principle is based on MAO catalyzing a substrate (e.g., 4-dimethylaminobenzylamine) to produce an end-product (p-dimethylaminobenzaldehyde) with a characteristic absorbance.[14]
-
Prepare reaction wells in a UV-transparent microplate. For each sample, prepare a "Sample" well and a "Blank" well.
-
To the "Sample" well, add the mitochondrial preparation, assay buffer, and the chromogenic substrate.
-
To the "Blank" well, add the mitochondrial preparation and buffer, but not the substrate, to control for background absorbance.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
-
Data Acquisition and Analysis :
-
Measure the absorbance of the product at its characteristic wavelength (e.g., 355 nm) using a spectrophotometer.[14]
-
Subtract the absorbance of the "Blank" well from the "Sample" well.
-
Calculate MAO activity based on a standard curve of the product and normalize to the protein concentration of the sample. Activity is typically expressed as U/mg of protein.[14]
-
Protocol: In Vivo Assessment of Neuroinflammatory Response
This protocol outlines a workflow for assessing the effect of tranylcypromine on LPS-induced neuroinflammation in a mouse model, based on published methodologies.[12]
Conclusion
The pharmacodynamics of tranylcypromine are defined by its potent, non-selective, and irreversible inhibition of MAO-A and MAO-B. This primary action results in a sustained elevation of synaptic monoamines, which is temporally disconnected from the drug's plasma concentration. The long-term therapeutic effects are likely mediated by downstream adaptive processes, including modulation of neuroinflammatory pathways and other signaling systems. A thorough understanding of these complex pharmacodynamic properties is essential for the rational use of tranylcypromine in clinical practice and for guiding the development of novel therapeutics targeting the monoamine oxidase system.
References
- 1. Tranylcypromine - Wikipedia [en.wikipedia.org]
- 2. drugs.com [drugs.com]
- 3. youtube.com [youtube.com]
- 4. What is the mechanism of Tranylcypromine Sulfate? [synapse.patsnap.com]
- 5. psychiatryonline.org [psychiatryonline.org]
- 6. Monoamine oxidase inactivation: from pathophysiology to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Tranylcypromine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Monoamine oxidase inhibition by tranylcypromine: assessment in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The MAO Inhibitor Tranylcypromine Alters LPS- and Aβ-Mediated Neuroinflammatory Responses in Wild-type Mice and a Mouse Model of AD - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Differential Effects of the Antidepressants Tranylcypromine and Fluoxetine on Limbic Cannabinoid Receptor Binding and Endocannabinoid Contents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. assaygenie.com [assaygenie.com]
Methodological & Application
Application Notes and Protocols for Tranylcypromine Sulphate in Neuroblastoma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tranylcypromine (B92988) sulfate (B86663), a well-established monoamine oxidase inhibitor (MAOI), has garnered significant interest in oncology as a potent inhibitor of Lysine-Specific Demethylase 1 (LSD1).[1][2] LSD1 is an epigenetic modifier that is overexpressed in various cancers, including neuroblastoma, where it plays a crucial role in maintaining an undifferentiated and malignant state.[1] High LSD1 expression in neuroblastoma correlates with poor prognosis, making it a compelling therapeutic target.[3]
By inhibiting LSD1, tranylcypromine promotes the differentiation of neuroblastoma cells and suppresses their proliferation.[1] This application note provides detailed protocols for the use of tranylcypromine sulphate in neuroblastoma cell line research, covering cell viability and differentiation assays, and summarizes its effects on key signaling pathways.
Mechanism of Action: LSD1 Inhibition in Neuroblastoma
Tranylcypromine sulfate exerts its anti-neuroblastoma effects primarily through the irreversible inhibition of LSD1.[1] LSD1 is a histone demethylase that removes methyl groups from histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9). In neuroblastoma, LSD1 often forms a complex with the MYCN oncoprotein, a key driver of tumor progression. This LSD1-MYCN complex represses the expression of tumor suppressor genes, thereby promoting cell proliferation and inhibiting differentiation.[3]
Inhibition of LSD1 by tranylcypromine leads to an increase in H3K4 methylation, which in turn activates the transcription of genes that promote neuronal differentiation and cell cycle arrest. Furthermore, LSD1 inhibition has been shown to induce autophagy in neuroblastoma cells through the upregulation of Sestrin2 (SESN2), a negative regulator of the mTORC1 signaling pathway.[4]
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of tranylcypromine for Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B). While specific IC50 values for tranylcypromine in a wide range of neuroblastoma cell lines are not extensively documented in publicly available literature, its activity against MAO provides a benchmark for its enzymatic inhibition.
| Target | IC50 (µM) |
| MAO-A | 2.3 |
| MAO-B | 0.95 |
Note: Further experimental validation is required to determine the specific IC50 values of this compound in various neuroblastoma cell lines.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on the viability and proliferation of neuroblastoma cells.
Materials:
-
Neuroblastoma cell lines (e.g., SH-SY5Y, SK-N-BE(2))
-
Complete cell culture medium (e.g., DMEM/F-12 with 10% FBS)
-
This compound solution (stock solution in sterile water or DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed neuroblastoma cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Neurite Outgrowth and Differentiation Assay
This protocol assesses the ability of this compound to induce neuronal differentiation in neuroblastoma cells, often characterized by the extension of neurites.
Materials:
-
Neuroblastoma cell lines (e.g., SH-SY5Y)
-
Complete cell culture medium
-
Differentiation medium (low serum, e.g., 1% FBS, with or without other inducing agents like retinoic acid)
-
This compound solution
-
24-well or 48-well cell culture plates (or plates with glass coverslips)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against a neuronal marker (e.g., β-III tubulin)
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells onto plates or coverslips at a low density to allow for neurite extension.
-
Drug Treatment: After 24 hours, replace the complete medium with differentiation medium containing various concentrations of this compound. A positive control, such as retinoic acid (ATRA), can be included.[5]
-
Incubation: Incubate the cells for 3-7 days, changing the medium with fresh drug-containing medium every 2-3 days.
-
Immunostaining:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block with 5% BSA for 1 hour.
-
Incubate with the primary antibody (e.g., anti-β-III tubulin) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Wash twice with PBS.
-
-
Imaging and Analysis:
Mandatory Visualizations
References
- 1. Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tranylcypromine Sulfate | C18H24N2O4S | CID 11473982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of small molecule inhibitors of LSD1 for use against MYCN-expressing neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enhancement of ATRA-induced differentiation of neuroblastoma cells with LOX/COX inhibitors: an expression profiling study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Proteomics Analysis of the Expression of Neurogranin in Murine Neuroblastoma (Neuro-2a) Cells Reveals Its Involvement for Cell Differentiation [ijbs.com]
Application Notes and Protocols for Tranylcypromine Sulfate Administration in Rat Models of Depression
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of tranylcypromine (B92988) sulfate (B86663) in rat models of depression. Tranylcypromine, a non-selective and irreversible monoamine oxidase (MAO) inhibitor, serves as a critical tool in preclinical antidepressant research.[1][2] By inhibiting both MAO-A and MAO-B, tranylcypromine increases the synaptic availability of key neurotransmitters such as serotonin (B10506), norepinephrine, and dopamine, which are implicated in the pathophysiology of depression.[1][2][3]
Rationale for Use in Preclinical Models
Tranylcypromine is utilized in rodent models to investigate the mechanisms of antidepressant action and to validate new therapeutic targets. Its established efficacy provides a benchmark against which novel compounds can be compared. Common rat models of depression where tranylcypromine is employed include the Chronic Unpredictable Stress (CUS) and Chronic Restraint Stress (CRS) models, which aim to induce depressive-like phenotypes in animals.[4]
Key Experimental Parameters
Successful and reproducible studies using tranylcypromine in rat models of depression require careful consideration of several experimental parameters.
Table 1: Summary of Tranylcypromine Sulfate Administration Parameters in Rat Models
| Parameter | Details | References |
| Rat Strains | Wistar, Sprague-Dawley | [5][6] |
| Dosage Range | 0.5 - 15 mg/kg/day | [4][5][6][7] |
| Administration Routes | Intraperitoneal (i.p.), Oral gavage (p.o.), Subcutaneous (s.c.) infusion via osmotic minipumps | [4][5][6] |
| Treatment Duration | Acute (single dose) to Chronic (14, 21, or 28 days) | [4][5][6][7][8] |
| Vehicle | Saline, Tween 3% in water | [4] |
Experimental Protocols
Chronic Restraint Stress (CRS) Model and Tranylcypromine Treatment
This protocol describes the induction of a depressive-like state using CRS and subsequent treatment with tranylcypromine sulfate.
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250g)
-
Tranylcypromine sulfate
-
Vehicle (e.g., 0.9% sterile saline)
-
Restraint devices (e.g., well-ventilated plastic tubes)
-
Standard laboratory animal housing and diet
Procedure:
-
Acclimation: Acclimate rats to the housing facility for at least one week prior to the experiment.
-
CRS Induction:
-
Subject rats to restraint stress for 4-6 hours daily for 14 to 28 consecutive days.[4]
-
Place each rat in a restraint device, ensuring it cannot move freely but is not physically harmed.
-
The control group should be handled daily without being placed in the restrainer.
-
-
Tranylcypromine Administration:
-
Prepare a fresh solution of tranylcypromine sulfate in the chosen vehicle daily.
-
Administer tranylcypromine (e.g., 10 mg/kg, oral gavage) or vehicle to the respective groups once daily, typically during the last 14 days of the stress period.[4]
-
-
Behavioral Testing:
-
Conduct behavioral tests 24 hours after the final drug administration to assess depressive-like behaviors.
-
Behavioral Assays for Antidepressant Efficacy
The FST is used to evaluate behavioral despair, a common measure of depressive-like behavior in rodents.[4][9]
Procedure:
-
Fill a transparent cylindrical container (e.g., 50 cm height x 20 cm diameter) with water (25 ± 1°C) to a depth of 25 cm.[4]
-
Pre-swim session (Day 1): Place each rat individually in the water for 15 minutes.
-
Test session (Day 2, 24 hours later): Place the rat in the water again for a 5-6 minute session.[4]
-
Record the duration of immobility during the last 4 minutes of the test session. Immobility is defined as the lack of motion, with the rat making only small movements to keep its head above water.[4]
-
A decrease in immobility time is indicative of an antidepressant-like effect.
The SPT assesses anhedonia, a core symptom of depression, by measuring the preference for a sweetened solution over water.[4]
Procedure:
-
Acclimation: For 48 hours, house rats individually with two identical bottles, both containing a 1% sucrose (B13894) solution.
-
Deprivation: Following acclimation, deprive the rats of water and food for 4 hours.
-
Test: Present each rat with two pre-weighed bottles: one with 1% sucrose solution and one with water.
-
Measure the consumption from each bottle over a period of 1 to 24 hours.[4]
-
Calculate sucrose preference as: (sucrose solution intake / total fluid intake) x 100.[4]
-
An increase in sucrose preference suggests an amelioration of anhedonic behavior.
Table 2: Summary of Behavioral Test Outcomes with Tranylcypromine Treatment
| Behavioral Test | Typical Effect of Tranylcypromine | References |
| Forced Swim Test (FST) | Decreased immobility time | [4] |
| Sucrose Preference Test (SPT) | Increased sucrose preference | [4] |
| Open Field Test (OFT) | No significant change in locomotor activity (at therapeutic doses) | [4] |
Molecular and Neurochemical Analysis
Following behavioral testing, brain tissue can be collected to investigate the neurobiological effects of tranylcypromine.
Table 3: Neurochemical and Molecular Effects of Tranylcypromine in Rat Brain
| Analyte/Target | Brain Region(s) | Effect of Tranylcypromine | References |
| Serotonin (5-HT) | Frontal Cortex, Dorsal Raphe Nucleus, Hippocampus, Hypothalamus | Increased extracellular levels | [5][6] |
| Norepinephrine | Frontal Cortex, Hippocampus, Hypothalamus | Increased levels | [6] |
| Dopamine | Nucleus Accumbens, Caudate Nucleus | Increased levels | [6] |
| 5-HIAA (5-HT metabolite) | Frontal Cortex, Dorsal Raphe Nucleus | Decreased levels | [5][6] |
| BDNF (Brain-Derived Neurotrophic Factor) | Frontal Cortex | Increased expression | [8] |
| Cannabinoid CB1 Receptor | Prefrontal Cortex, Hippocampus | Increased binding density | [7] |
| Anandamide (AEA) | Prefrontal Cortex, Hippocampus, Hypothalamus | Decreased levels | [7] |
| 2-Arachidonoylglycerol (2-AG) | Prefrontal Cortex | Increased levels | [7] |
Visualized Signaling Pathways and Workflows
Mechanism of Action of Tranylcypromine
Caption: Mechanism of tranylcypromine action.
Experimental Workflow for Assessing Tranylcypromine Efficacy
Caption: Experimental workflow diagram.
Tranylcypromine's Impact on Neurotransmitter and Neurotrophic Signaling
Caption: Tranylcypromine's signaling effects.
Conclusion
Tranylcypromine sulfate remains a valuable pharmacological tool for studying the neurobiology of depression and for the preclinical evaluation of novel antidepressant compounds. The protocols and data presented here provide a framework for designing and conducting robust and reproducible experiments in rat models of depression. Careful attention to experimental detail and the use of a battery of behavioral and neurochemical outcome measures are essential for generating high-quality, translatable data.
References
- 1. What is the mechanism of Tranylcypromine Sulfate? [synapse.patsnap.com]
- 2. Tranylcypromine - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Quercetin and Tranylcypromine Improve Memory, Behavioral Performance, and Cholinergic Function in Male Rats Subjected to Chronic Restraint Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of single and chronic treatment with tranylcypromine on extracellular serotonin in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chronic effects of tranylcypromine and 4-fluorotranylcypromine on regional brain monoamine metabolism in rats: a comparison with clorgyline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential Effects of the Antidepressants Tranylcypromine and Fluoxetine on Limbic Cannabinoid Receptor Binding and Endocannabinoid Contents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effects of chronic administration of tranylcypromine and rimonabant on behaviour and protein expression in brain regions of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Behavioral animal models of depression - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: A Stability-Indicating HPLC Method for the Determination of Tranylcypromine Sulphate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tranylcypromine (B92988) sulphate is a monoamine oxidase inhibitor used as an antidepressant. To ensure the quality, safety, and efficacy of pharmaceutical products, it is crucial to develop and validate stability-indicating analytical methods. These methods are essential for accurately quantifying the drug substance and separating it from any potential degradation products that may form under various environmental conditions. This document provides a detailed protocol for a stability-indicating High-Performance Liquid Chromatography (HPLC) method for tranylcypromine sulphate, in line with the International Council for Harmonisation (ICH) guidelines. The method is designed to be rapid, sensitive, and specific for the analysis of this compound in the presence of its degradation products.
Experimental Protocols
1. HPLC Method Parameters
A reversed-phase HPLC method was developed and validated for the determination of this compound. The chromatographic conditions are summarized in the table below.
Table 1: Optimized HPLC Method Parameters
| Parameter | Condition 1 | Condition 2 |
| Column | Kinetex® C18 (75 mm x 4.6 mm, 2.6 µm) | HiQ sil C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile: 0.1% Orthophosphoric Acid (10:90, v/v) | Acetonitrile: Methanol: Water (45:35:20, v/v/v), pH 2.0 with Orthophosphoric Acid |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Injection Volume | 10 µL | 20 µL |
| Column Temperature | 30 °C | Ambient |
| Detection Wavelength | 220 nm | 265 nm |
| Retention Time | ~ 2.0 min | ~ 1.98 min |
| Total Run Time | 8 min | 10 min |
2. Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solution (100 µg/mL): Pipette 10 mL of the standard stock solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.
-
Sample Solution (100 µg/mL): For bulk drug analysis, prepare a solution of the same concentration as the working standard solution. For dosage forms, an equivalent amount of the formulation powder should be used to prepare the solution, followed by filtration through a 0.45 µm syringe filter.
3. Forced Degradation Studies
Forced degradation studies were performed to demonstrate the stability-indicating nature of the method.[1][2] this compound was subjected to the following stress conditions:
-
Acid Hydrolysis: A solution of this compound (100 µg/mL) was prepared in 0.1 N HCl and refluxed for a specified period. The solution was then neutralized with 0.1 N NaOH.
-
Alkaline Hydrolysis: A solution of this compound (100 µg/mL) was prepared in 0.1 N NaOH and refluxed. The solution was subsequently neutralized with 0.1 N HCl.
-
Oxidative Degradation: A solution of this compound (100 µg/mL) was treated with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: this compound powder was kept in a hot air oven at a specified temperature for a defined period. A sample was then withdrawn and prepared for analysis.
-
Photolytic Degradation: this compound powder and solution were exposed to UV light in a photostability chamber.
Samples from each stress condition were diluted with the mobile phase to a final concentration of 100 µg/mL and injected into the HPLC system.
Data Presentation
The results of the forced degradation studies are summarized in the following table, demonstrating the extent of degradation and the ability of the HPLC method to separate the parent drug from its degradation products.
Table 2: Summary of Forced Degradation Studies
| Stress Condition | Reagent/Condition | Duration | % Degradation | Retention Time of Degradation Products (min) |
| Acid Hydrolysis | 0.1 N HCl | Reflux | Significant | 1.3, 2.8, 7.6[1] |
| Alkaline Hydrolysis | 0.1 N NaOH | Reflux | Significant | - |
| Oxidative Degradation | 3% H₂O₂ | Room Temp | ~40%[1] | 1.3, 2.8, 7.6[1] |
| Thermal Degradation | Dry Heat | - | - | - |
| Photolytic Degradation | UV Light | - | Minimal[3] | - |
Note: Specific degradation percentages and retention times of degradation products can vary based on the exact experimental conditions.
Table 3: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value (Condition 1) |
| Tailing Factor | ≤ 2 | Complies |
| Theoretical Plates | > 2000 | > 2150[1] |
| Resolution | > 2 | > 2.3[1] |
| % RSD of Peak Area | ≤ 2.0% | < 1.0%[1][3][4] |
Method Validation Summary
The developed HPLC method was validated according to ICH guidelines, and the key validation parameters are summarized below.
Table 4: Method Validation Summary
| Parameter | Specification | Result |
| Linearity (µg/mL) | Correlation coefficient (r²) ≥ 0.999 | 3-150 µg/mL, r² = 1[1][3][4] |
| Accuracy (% Recovery) | 98.0% - 102.0% | 100.58%[1][3][4] |
| Precision (% RSD) | Intraday ≤ 2.0%, Interday ≤ 2.0% | < 1.0%[1][3][4] |
| Specificity | No interference from degradants | Method is specific[1][2] |
| Robustness | % RSD ≤ 2.0% | Method is robust |
Mandatory Visualization
Caption: Workflow for HPLC Method Development and Validation.
Caption: Logical Steps for Stability-Indicating Method Development.
References
- 1. japsonline.com [japsonline.com]
- 2. wjpps.com [wjpps.com]
- 3. researchgate.net [researchgate.net]
- 4. Validated, Ultra High Efficiency RP-HPLC and Stability Indicating Method for Determination of Tranylcypromines Sulphate in Bulk and in Tablet Dosage Forms | Journal of Applied Pharmaceutical Science [bibliomed.org]
Application Notes and Protocols: In Vivo Administration of Tranylcypromine Sulfate in Murine Models
Introduction
Tranylcypromine (B92988) is a non-selective and irreversible monoamine oxidase inhibitor (MAOI) used clinically as an antidepressant and anxiolytic.[1] Its mechanism involves blocking the action of monoamine oxidase (MAO) enzymes, specifically MAO-A and MAO-B, which leads to an increase in the levels of key neurotransmitters such as serotonin, norepinephrine, and dopamine (B1211576) in the brain.[1][2][3] In preclinical research, tranylcypromine is a valuable tool for studying the role of monoaminergic systems in various physiological and pathological processes, including neuroinflammation, neurodegenerative diseases like Alzheimer's, and depression.[4][5][6] These application notes provide a detailed protocol for the in vivo administration of tranylcypromine sulfate (B86663) in mice, summarizing key quantitative data and experimental workflows for researchers.
Quantitative Data Summary
The following tables provide a summary of dosages and pharmacokinetic parameters for tranylcypromine based on rodent studies and clinical data.
Table 1: In Vivo Dosing Regimens for Tranylcypromine in Rodent Studies
| Parameter | Value | Species | Route of Administration | Study Focus | Reference |
| Dosage | 3 mg/kg | Mouse | Intraperitoneal (i.p.) | Neuroinflammation (LPS-induced) | [4] |
| 3 mg/kg | Mouse | Intraperitoneal (i.p.) | Alzheimer's Disease (5xFAD model) | [4] | |
| 3 mg/kg | Mouse | Intraperitoneal (i.p.) | Aging and Neurology | [7] | |
| 10 mg/kg | Rat | Intraperitoneal (i.p.) | Endocannabinoid System | [8] | |
| Treatment Duration | 3 days | Mouse | Intraperitoneal (i.p.) | Acute Neuroinflammation | [4] |
| 7 days | Mouse | Intraperitoneal (i.p.) | Alzheimer's Disease Model | [4] | |
| 21 days | Rat | Intraperitoneal (i.p.) | Chronic Antidepressant Effects | [8] |
Table 2: Key Pharmacokinetic Parameters of Tranylcypromine
| Parameter | Value | Description | Reference |
| Time to Peak Plasma Concentration (Tmax) | 1 - 2 hours | Time to reach maximum concentration after oral dosing. | [1][9][10] |
| Elimination Half-Life (t½) | ~2.5 hours | Time for the plasma concentration to reduce by half. | [1][2][3] |
| Pharmacodynamic Half-Life | Several days to a week | The biological effect lasts much longer than the drug's presence in plasma due to the irreversible inhibition of the MAO enzyme. | [1][2][3] |
| Primary Route of Metabolism | Hepatic (Liver) | Primarily metabolized in the liver. | [11] |
| Primary Route of Excretion | Renal (Urine) | The drug and its metabolites are primarily excreted in the urine. | [11] |
Experimental Protocols
This section details a standard protocol for the preparation and intraperitoneal administration of tranylcypromine sulfate to mice, based on methodologies used in neuroinflammation and Alzheimer's disease model studies.[4]
1. Materials and Reagents
-
Tranylcypromine (trans-2-phenylcyclopropylamine) sulfate salt
-
Phosphate-buffered saline (PBS), sterile
-
Dimethyl sulfoxide (B87167) (DMSO) (optional, if solubility is an issue)
-
0.9% Sodium Chloride (Saline), sterile
-
Syringes (1 mL)
-
Needles (27-30 gauge)
-
Analytical balance
-
Sterile conical tubes (15 mL)
-
Vortex mixer
2. Animal Models
-
Species: Mouse (e.g., C57BL/6 wild-type, 5xFAD transgenic model).
-
Age and Sex: Dependent on the experimental design (e.g., 3-month-old male and female mice).
-
Housing: Animals should be housed in a pathogen-free facility with a standard 12-hour light/dark cycle at a controlled temperature (e.g., 22°C), with ad libitum access to food and water.[4] All procedures must be approved by the institution's Animal Care and Use Committee.
3. Preparation of Tranylcypromine Sulfate Solution (for a 3 mg/kg dose)
-
Calculate the Required Amount: Determine the total volume of solution needed based on the number of mice and the injection volume (typically 100 µL per 10g of body weight).
-
Weigh the Compound: Accurately weigh the required amount of tranylcypromine sulfate. For example, to prepare a 1 mg/mL stock solution, dissolve 10 mg of tranylcypromine sulfate in 10 mL of sterile PBS or saline.
-
Dissolution: Add the weighed powder to the sterile PBS or saline in a conical tube. Vortex thoroughly until the compound is completely dissolved. If solubility is a concern, a small amount of DMSO can be used to first dissolve the compound before diluting with PBS, but the final DMSO concentration should be kept low (e.g., <1%) and a vehicle control with the same DMSO concentration must be used.
-
Sterilization: Sterilize the final solution by filtering it through a 0.22 µm syringe filter into a new sterile tube.
-
Storage: Prepare the solution fresh daily.
4. Administration Protocol (Intraperitoneal Injection)
-
Animal Handling: Gently restrain the mouse by scruffing the neck to expose the abdomen.
-
Dosage Calculation: Weigh each mouse immediately before injection to calculate the precise volume needed. For a 3 mg/kg dose from a 1 mg/mL solution, a 30g mouse would require: (30g / 1000 g/kg) * 3 mg/kg = 0.09 mg Volume = 0.09 mg / 1 mg/mL = 0.09 mL or 90 µL
-
Injection: Insert the needle into the lower right or left quadrant of the abdomen at a 15-20 degree angle, avoiding the midline to prevent damage to the bladder or cecum.
-
Administer: Inject the calculated volume of the tranylcypromine solution.
-
Control Group: The control group should be injected with the same volume of the vehicle (e.g., sterile PBS or saline).[4]
-
Frequency: Administer injections daily for the duration of the study (e.g., 3 to 7 consecutive days).[4]
5. Experimental Timeline and Endpoint Analysis
-
Acclimatization: Allow mice to acclimate to the facility for at least one week before starting any procedures.
-
Baseline Measurements: Record baseline parameters (e.g., body weight, behavioral measures) before the first injection.
-
Treatment Period: Administer daily injections of tranylcypromine or vehicle for the planned duration.
-
Endpoint Analysis: Depending on the study, endpoints may include:
-
Behavioral Tests: Conduct tests for depression (e.g., forced swim test), anxiety, or cognitive function.
-
Tissue Collection: At the end of the treatment period, euthanize animals and collect brain tissue (e.g., cortex, hippocampus) for analysis.[8]
-
Biochemical Assays: Perform immunohistochemistry for markers of microglial activation (Iba-1) or astrocytes (GFAP), or quantitative PCR to measure proinflammatory cytokine levels (e.g., IL-1β, IL-6).[4]
-
Visualizations
Mechanism of Action and Experimental Workflow Diagrams
The following diagrams illustrate the primary signaling pathway of tranylcypromine and a typical experimental workflow for an in vivo mouse study.
Caption: Signaling pathway of Tranylcypromine as an irreversible MAO inhibitor.
Caption: Experimental workflow for a tranylcypromine study in mice.
References
- 1. Tranylcypromine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Tranylcypromine in mind (Part I): Review of pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The MAO Inhibitor Tranylcypromine Alters LPS- and Aβ-Mediated Neuroinflammatory Responses in Wild-type Mice and a Mouse Model of AD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The MAO Inhibitor Tranylcypromine Alters LPS- and Aβ-Mediated Neuroinflammatory Responses in Wild-type Mice and a Mouse Model of AD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective effects of the monoamine oxidase inhibitor tranylcypromine and its amide derivatives against Aβ(1-42)-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Combination of Two Small Molecules Improves Neurological Parameters and Extends the Lifespan of C3H Strain Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential Effects of the Antidepressants Tranylcypromine and Fluoxetine on Limbic Cannabinoid Receptor Binding and Endocannabinoid Contents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetics of tranylcypromine in patients who are depressed: relationship to cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tranylcypromine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Dopamine D2-Like Receptor Function in Rats Using Tranylcypromine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing tranylcypromine (B92988) (TCP), a monoamine oxidase inhibitor, as a pharmacological tool to investigate the function of dopamine (B1211576) D2-like receptors in rats. This document outlines detailed protocols for behavioral analysis, neurochemical assessment, and receptor binding studies.
Tranylcypromine's primary mechanism of action is the irreversible inhibition of monoamine oxidase (MAO), which leads to an increase in the synaptic availability of dopamine, norepinephrine, and serotonin. This elevation of endogenous dopamine makes TCP a valuable tool for studying the functional consequences of enhanced D2-like receptor stimulation.
Data Presentation
Table 1: Effects of Chronic Tranylcypromine Administration on Dopamine D2 Receptor Binding
| Treatment | Dose | Duration | Brain Region | Change in D2 Receptor Number | Reference |
| Tranylcypromine | 5 mg/kg | 14 days | Striatum | ↓ 11% | [1] |
| Nomifensine (B1679830) | 5 mg/kg | 14 days | Striatum | ↓ 12% | [1] |
| Haloperidol | 1 mg/kg | 14 days | Striatum | ↑ 17% | [1] |
Table 2: Dose-Dependent Effects of Tranylcypromine on Locomotor Activity
| Treatment | Dose | Effect on Locomotor Activity | Time Course | Reference |
| Tranylcypromine (acute) | Small doses | Biphasic: Initial depression followed by stimulation after 5 hours | Acute | [2] |
| Tranylcypromine (chronic) | Not specified | Enhances amphetamine-induced locomotor response | Chronic | [3] |
| Tranylcypromine + L-DOPA | Not specified | Increased locomotor activity | Not specified | [4] |
Experimental Protocols
Behavioral Assessment: Locomotor Activity (Open Field Test)
This protocol assesses spontaneous locomotor activity and can be used to measure the stimulant effects of tranylcypromine.
Materials:
-
Open field arena (e.g., 1m x 1m)
-
Video recording system and tracking software
-
Disinfectant (e.g., 70% ethanol)
-
Tranylcypromine solution
-
Vehicle solution (e.g., saline)
-
Syringes and needles for administration
Procedure:
-
Acclimation: Bring rats to the testing room at least 30-60 minutes before the experiment to acclimate.[5]
-
Arena Preparation: Clean the open field arena thoroughly with disinfectant before each trial.[5]
-
Drug Administration: Administer tranylcypromine or vehicle via the desired route (e.g., intraperitoneal injection).
-
Test Initiation: Place the rat gently in the center of the open field arena.[6]
-
Recording: Start video recording and allow the rat to explore the arena for a predetermined duration (typically 5-10 minutes).[7][8]
-
Data Analysis: Use tracking software to analyze parameters such as total distance traveled, time spent moving, and time spent in the center versus the periphery of the arena.
-
Cleaning: Clean the arena thoroughly between each animal.[5]
Behavioral Assessment: D2-like Receptor-Mediated Stereotypy
This protocol uses the dopamine agonist apomorphine (B128758) to induce stereotyped behaviors, which can be modulated by pretreatment with tranylcypromine.
Materials:
-
Observation cages
-
Apomorphine hydrochloride solution
-
Tranylcypromine solution
-
Vehicle solution
-
Syringes and needles for administration
Procedure:
-
Acclimation: Allow rats to acclimate to the observation cages for at least one hour before the experiment.
-
Tranylcypromine Pretreatment: Administer tranylcypromine or vehicle at a predetermined time before the apomorphine challenge.
-
Apomorphine Administration: Administer apomorphine hydrochloride subcutaneously (s.c.). A range of doses can be used to establish a dose-response curve.
-
Observation and Scoring: Immediately after apomorphine injection, observe the rats and score for stereotyped behaviors at regular intervals (e.g., every 5 minutes for 1 hour). A common scoring scale is as follows:
-
0: Asleep or stationary
-
1: Active
-
2: Predominantly active with bursts of stereotypy
-
3: Stereotyped sniffing/rearing
-
4: Stereotyped sniffing and licking
-
5: Intermittent gnawing
-
6: Continuous and intense gnawing
-
-
Data Analysis: Sum the stereotypy scores for each rat to obtain a total stereotypy score.
Neurochemical Assessment: In Vivo Microdialysis
This protocol measures extracellular dopamine levels in specific brain regions, such as the nucleus accumbens or striatum, following tranylcypromine administration.
Materials:
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Guide cannula and dummy cannula
-
Microdialysis probe
-
Microinfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
HPLC system with electrochemical detection (HPLC-ECD)
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat and place it in the stereotaxic frame.
-
Drill a burr hole over the target brain region (e.g., for nucleus accumbens: AP +1.6 mm, ML ±1.5 mm, DV -6.8 mm from skull surface).
-
Implant the guide cannula and secure it with dental cement.
-
Insert a dummy cannula to maintain patency.
-
Allow the rat to recover for at least 48-72 hours.
-
-
Microdialysis Experiment:
-
Gently restrain the rat and replace the dummy cannula with the microdialysis probe.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Allow the system to equilibrate for 1-2 hours to establish a stable baseline.
-
Collect baseline dialysate samples (e.g., every 20 minutes for at least one hour).
-
Administer tranylcypromine.
-
Continue collecting dialysate samples for several hours.
-
-
Dopamine Analysis (HPLC-ECD):
-
Inject a fixed volume of each dialysate sample into the HPLC-ECD system.
-
Separate dopamine using a reverse-phase C18 column.
-
Detect dopamine with an electrochemical detector.
-
Quantify dopamine concentration by comparing peak areas to a standard curve.
-
-
Data Analysis: Express dopamine levels as a percentage change from baseline.
-
Histological Verification: At the end of the experiment, euthanize the rat and perfuse the brain to verify the probe placement.
Molecular Assessment: D2 Receptor Binding Assay
This protocol determines the density (Bmax) and affinity (Kd) of D2 receptors in brain tissue using [3H]raclopride, a selective D2 antagonist.
Materials:
-
Rat brain tissue (e.g., striatum)
-
Homogenizer
-
Centrifuge
-
[3H]raclopride (radioligand)
-
Unlabeled dopamine or spiperone (B1681076) (for non-specific binding)
-
Scintillation vials and cocktail
-
Liquid scintillation counter
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
Procedure:
-
Membrane Preparation:
-
Dissect the brain region of interest on ice.
-
Homogenize the tissue in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g for 20 min at 4°C) to pellet the membranes.
-
Resuspend the pellet in fresh assay buffer.
-
-
Binding Assay:
-
In a series of tubes, add a constant amount of membrane protein.
-
For total binding, add increasing concentrations of [3H]raclopride.
-
For non-specific binding, add a high concentration of unlabeled dopamine or spiperone in addition to the [3H]raclopride.
-
Incubate the tubes at room temperature for a sufficient time to reach equilibrium (e.g., 2 hours).
-
-
Termination and Measurement:
-
Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.
-
Wash the filters quickly with ice-cold buffer.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Perform Scatchard analysis on the specific binding data to determine the Bmax (receptor density) and Kd (dissociation constant, a measure of affinity).
-
Visualizations
Caption: Mechanism of Tranylcypromine action on dopaminergic synapses.
Caption: General experimental workflow for studying TCP effects on D2 function.
Caption: Simplified D2-like receptor signaling pathway.
References
- 1. Dopamine D2 receptors: a potential pharmacological target for nomifensine and tranylcypromine but not other antidepressant treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The biphasic effect of small doses of tranylcypromine on the spontaneous motor activity and learned conditioned behaviour in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of stress and tranylcypromine on amphetamine-induced locomotor activity and GABA(B) receptor function in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evidence concerning the involvement of 5-hydroxytryptamine in the locomotor activity produced by amphetamine or tranylcypromine plus L-DOPA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 6. research-support.uq.edu.au [research-support.uq.edu.au]
- 7. anilocus.com [anilocus.com]
- 8. Open field test in rats [protocols.io]
Application Notes: Preparation and Use of Tranylcypromine Sulfate in Cell Culture
Introduction
Tranylcypromine (B92988) sulfate (B86663) is a non-selective and irreversible inhibitor of monoamine oxidase (MAO), a key enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[1][2] By inhibiting both MAO-A and MAO-B isoforms, tranylcypromine effectively increases the levels of these neurotransmitters in the brain.[1][3] Beyond its well-known role as an antidepressant, tranylcypromine has also been identified as an inhibitor of lysine-specific demethylase 1 (LSD1), a histone demethylase implicated in cancer and cellular differentiation.[4][5] This dual activity makes tranylcypromine sulfate a valuable tool for researchers in neuroscience, oncology, and epigenetics.
Proper preparation of tranylcypromine sulfate solutions is critical for obtaining reliable and reproducible results in cell culture experiments. These application notes provide detailed protocols for the solubilization, storage, and dilution of tranylcypromine sulfate for in vitro studies.
Key Considerations for Use in Cell Culture:
-
Solvent Selection: While tranylcypromine sulfate has some solubility in water[6][7], Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions due to its high solubilizing capacity and compatibility with most cell culture media at low final concentrations.[8][9]
-
Solvent Toxicity: The final concentration of DMSO in the cell culture medium should be kept to a minimum (typically ≤0.5%, ideally ≤0.1%) to avoid solvent-induced cytotoxicity or off-target effects. A vehicle control (medium containing the same final concentration of DMSO) should always be included in experiments.
-
Sterility: Stock solutions must be sterile-filtered before being added to cell cultures to prevent microbial contamination.
-
Stability and Storage: Tranylcypromine sulfate is stable as a powder and in solution when stored correctly.[10] Aliquoting stock solutions is highly recommended to avoid repeated freeze-thaw cycles, which can degrade the compound.[9]
Quantitative Data Summary
The following table summarizes the key physicochemical properties of tranylcypromine sulfate.
| Property | Value | References |
| Chemical Name | Tranylcypromine Sulfate | [7] |
| Synonyms | Parnate, 2-PCPA, SKF-385 | [8] |
| CAS Number | 13492-01-8 | [5][8][9] |
| Molecular Formula | C₁₈H₂₄N₂O₄S (2:1 salt) | [5][8] |
| Molecular Weight | 364.46 g/mol | [6][8][9] |
| Appearance | White to off-white crystalline powder | [7] |
| Purity | ≥98% | [6] |
| Solubility | Water: ~20-50 mg/mLDMSO: ~3.5-65 mg/mL | [6][7][9][11] |
| Storage (Powder) | -20°C for up to 3 years | [6][9] |
| Storage (Stock Solution) | -20°C for 1-3 months-80°C for up to 1 year | [8][9] |
| Typical Working Conc. | 1 µM - 10 µM | [6][8][12] |
Visualized Diagrams
Signaling Pathway of Tranylcypromine
Experimental Workflow: Solution Preparation
Experimental Protocols
Protocol 1: Preparation of 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for subsequent dilutions.
Materials and Equipment:
-
Tranylcypromine Sulfate powder (MW: 364.46 g/mol )
-
Sterile, anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Sterile pipette tips
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
-
Sterile syringe
Procedure:
-
Safety First: Perform all steps in a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves. Tranylcypromine sulfate is toxic if inhaled or contacts skin and is fatal if swallowed.[5]
-
Calculation: To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 364.46 g/mol x 1000 mg/g = 3.64 mg
-
-
Weighing: Carefully weigh out 3.64 mg of tranylcypromine sulfate powder and place it into a sterile microcentrifuge tube.
-
Dissolving: Add 1 mL of sterile, anhydrous DMSO to the tube.
-
Mixing: Cap the tube securely and vortex thoroughly until the powder is completely dissolved. The solution should be clear and colorless.
-
Sterilization: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter and dispense the solution into a new sterile tube. This step is crucial to prevent contamination of cell cultures.
-
Aliquoting and Storage: Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile microcentrifuge tubes. Label the tubes clearly with the compound name, concentration, solvent, and date. Store the aliquots at -20°C for short-term use (up to 3 months) or at -80°C for long-term storage (up to 1 year).[12]
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol provides an example of how to dilute the 10 mM stock solution to a final working concentration of 10 µM in cell culture medium.
Materials and Equipment:
-
10 mM Tranylcypromine Sulfate stock solution in DMSO
-
Pre-warmed, complete cell culture medium
-
Sterile pipette and tips
Procedure:
-
Thaw Stock: Thaw one aliquot of the 10 mM stock solution at room temperature.
-
Calculation (Serial Dilution): It is recommended to perform an intermediate dilution to ensure accuracy.
-
Step A (Intermediate Dilution): Prepare a 1:100 intermediate dilution by adding 2 µL of the 10 mM stock to 198 µL of sterile cell culture medium. This results in a 100 µM solution. Mix well by gentle pipetting.
-
Step B (Final Dilution): Prepare the final 10 µM working solution. For example, to make 1 mL of medium with a final concentration of 10 µM, add 100 µL of the 100 µM intermediate solution to 900 µL of complete cell culture medium.
-
Alternatively, for a direct 1:1000 dilution: Add 1 µL of the 10 mM stock solution directly to 999 µL of culture medium.
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the culture medium. In the example above (1:1000 dilution), this would be 1 µL of DMSO per 1 mL of medium (0.1% DMSO).
-
Application: Mix the final working solution gently and add it to your cells. Ensure the solution is added to the culture vessel promptly after preparation.[13]
References
- 1. What is the mechanism of Tranylcypromine Sulfate? [synapse.patsnap.com]
- 2. Articles [globalrx.com]
- 3. psychiatryonline.org [psychiatryonline.org]
- 4. Tranylcypromine - Wikipedia [en.wikipedia.org]
- 5. Tranylcypromine Sulfate | C18H24N2O4S | CID 11473982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. nbinno.com [nbinno.com]
- 8. medkoo.com [medkoo.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Tranylcypromine | C9H11N | CID 5530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Tranylcypromine (2-PCPA) hydrochloride | MAO inhibitor | TargetMol [targetmol.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Frontiers | Chemical reprogramming regulates Tip60 expression to improve cleavage rates in somatic cell nuclear transfer reconstituted embryos of cashmere goats [frontiersin.org]
Application Notes and Protocols for the Gas Chromatographic Separation of Tranylcypromine Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tranylcypromine (B92988) (TCP) is a potent, non-selective, and irreversible monoamine oxidase inhibitor (MAOI) used in the treatment of major depressive disorder, particularly in cases resistant to other antidepressant therapies. As a chiral molecule, tranylcypromine exists as a pair of enantiomers, (+)-(1R,2S)-tranylcypromine and (–)-(1S,2R)-tranylcypromine. The enantiomers of tranylcypromine exhibit different pharmacological and toxicological profiles, making their separation and individual quantification crucial for pharmacokinetic studies, drug metabolism research, and the development of enantiomerically pure formulations. This application note provides a detailed protocol for the enantioselective analysis of tranylcypromine using gas chromatography (GC) following chiral derivatization.
Principle of the Method
The gas chromatographic separation of tranylcypromine enantiomers is typically achieved through an indirect method. This involves the derivatization of the racemic tranylcypromine with a chiral derivatizing agent to form diastereomers. These diastereomers, having different physicochemical properties, can then be separated on a standard achiral GC column. A widely used and effective chiral derivatizing agent for this purpose is S-(−)-N-(trifluoroacetyl)-prolyl chloride (TPC). The reaction of TPC with the primary amine group of each tranylcypromine enantiomer forms diastereomeric amides, which can be resolved and quantified by gas chromatography, often with a nitrogen-phosphorus detector (NPD) for enhanced sensitivity and selectivity.[1]
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for the sample preparation, derivatization, and GC analysis of tranylcypromine enantiomers.
Reagents and Materials
-
Tranylcypromine sulfate (B86663) (racemic)
-
S-(−)-N-(trifluoroacetyl)-prolyl chloride (TPC), 0.1 M in a suitable solvent (e.g., methylene (B1212753) chloride or toluene)
-
Internal Standard (IS): A suitable internal standard, such as a structural analog of tranylcypromine.
-
Organic solvents: Toluene (B28343), ethyl acetate (B1210297), methylene chloride (all HPLC or GC grade)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M)
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Anhydrous sodium sulfate
-
Vortex mixer
-
Centrifuge
-
Gas chromatograph equipped with a Nitrogen-Phosphorus Detector (NPD) or a Mass Spectrometer (MS)
-
Capillary GC column (e.g., a non-polar or medium-polarity column such as DB-5 or HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness)
Sample Preparation (from Biological Matrices, e.g., Brain or Liver Tissue)[1]
-
Homogenization: Homogenize the tissue sample in a suitable buffer.
-
Alkalinization: Add an appropriate volume of sodium hydroxide solution to the homogenate to deprotonate the tranylcypromine, making it more extractable into an organic solvent.
-
Liquid-Liquid Extraction:
-
Add a known amount of the internal standard to the alkalinized homogenate.
-
Add a suitable organic solvent (e.g., toluene or a mixture of ethyl acetate and toluene).
-
Vortex the mixture vigorously for several minutes.
-
Centrifuge to separate the organic and aqueous phases.
-
-
Back Extraction (optional, for cleanup):
-
Transfer the organic layer to a new tube.
-
Add a volume of dilute acid (e.g., 0.1 M HCl) to the organic phase to protonate the tranylcypromine and extract it back into the aqueous phase, leaving neutral and acidic impurities in the organic layer.
-
Discard the organic layer.
-
Re-alkalinize the aqueous layer with NaOH and perform a second liquid-liquid extraction with a fresh portion of the organic solvent.
-
-
Drying: Transfer the final organic extract to a clean tube containing anhydrous sodium sulfate to remove any residual water.
-
Evaporation: Evaporate the dried organic extract to a smaller volume or to dryness under a gentle stream of nitrogen.
Derivatization Procedure[1]
-
Reconstitute the dried extract in a small volume of a suitable solvent (e.g., toluene).
-
Add a sufficient volume of the S-(−)-N-(trifluoroacetyl)-prolyl chloride (TPC) solution.
-
Vortex the mixture and allow it to react at room temperature or with gentle heating for a specified time (e.g., 30 minutes). The reaction should be optimized for completion.
-
After the reaction is complete, the excess derivatizing reagent can be removed by washing the sample with a basic solution (e.g., dilute NaOH) followed by water, and then drying the organic layer again with anhydrous sodium sulfate. Alternatively, the reaction mixture can be directly injected into the GC if the excess reagent does not interfere with the analysis.
Gas Chromatographic Analysis[1]
-
Injector: Split/splitless injector, operated in splitless mode.
-
Injector Temperature: 250 °C
-
-
Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1 mL/min for Helium).
-
Oven Temperature Program:
-
Initial Temperature: 180 °C
-
Ramp: Increase the temperature at a rate of 5-10 °C/min to a final temperature of 280 °C.
-
Final Hold: Hold at 280 °C for 5-10 minutes.
-
Note: The temperature program should be optimized to achieve baseline separation of the diastereomers.
-
-
Detector: Nitrogen-Phosphorus Detector (NPD) or Mass Spectrometer (MS).
-
NPD Temperature: 300 °C
-
MS Transfer Line Temperature: 280 °C
-
MS Ion Source Temperature: 230 °C
-
-
Injection Volume: 1-2 µL
Data Presentation
| Parameter | (+)-(1R,2S)-Tranylcypromine-TPC Diastereomer | (–)-(1S,2R)-Tranylcypromine-TPC Diastereomer | Reference Method for Amphetamine |
| Retention Time (min) | To be determined experimentally | To be determined experimentally | ~12.5 - 13.5 |
| Resolution (Rs) | \multicolumn{2}{c | }{To be determined experimentally (Target > 1.5)} | > 1.5 |
| Separation Factor (α) | \multicolumn{2}{c | }{To be determined experimentally (Target > 1.1)} | > 1.1 |
Note: The elution order of the diastereomers will depend on the specific enantiomer of the derivatizing agent used and the chromatographic conditions.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the GC analysis of tranylcypromine enantiomers.
Logical Relationships in Method Development
Caption: Key parameters influencing the GC separation of tranylcypromine diastereomers.
References
Application Notes and Protocols: Measuring Tranylcypromine Effects on Neurotransmitter Levels in Conscious Rats via Microdialysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tranylcypromine (B92988) is a non-selective and irreversible monoamine oxidase (MAO) inhibitor used in the clinical treatment of mood and anxiety disorders.[1][2] Its therapeutic effects are attributed to its ability to increase the synaptic availability of key monoamine neurotransmitters: serotonin (B10506) (5-HT), norepinephrine (B1679862) (NE), and dopamine (B1211576) (DA).[1][2] In vivo microdialysis in conscious, freely moving rats is a powerful technique to study the pharmacodynamic effects of tranylcypromine by directly measuring its impact on the extracellular levels of these neurotransmitters in specific brain regions.[3][4] This document provides detailed protocols for conducting such studies and presents expected quantitative changes in neurotransmitter levels.
Data Presentation: Effects of Tranylcypromine on Extracellular Monoamine Levels
The following table summarizes the quantitative effects of tranylcypromine on extracellular levels of serotonin, dopamine, and norepinephrine in different brain regions of conscious rats, as measured by in vivo microdialysis.
| Neurotransmitter | Brain Region | Tranylcypromine Treatment Regimen | Observed Effect on Extracellular Levels | Reference |
| Serotonin (5-HT) | Frontal Cortex & Dorsal Raphe Nucleus | Chronic (2 weeks, 0.5 mg/kg/day) | ~220% increase in basal levels | [5] |
| Dopamine (DA) | Frontal Cortex, Nucleus Accumbens, Caudate Nucleus, Hippocampus, Hypothalamus | Chronic (28 days, 0.5 mg/kg/day) | Sustained increases | [5] |
| Norepinephrine (NE) | Frontal Cortex, Nucleus Accumbens, Caudate Nucleus, Hippocampus, Hypothalamus | Chronic (28 days, 0.5 mg/kg/day) | Sustained increases | [5] |
Signaling Pathway of Tranylcypromine
The following diagram illustrates the mechanism of action of tranylcypromine.
Caption: Mechanism of action of Tranylcypromine.
Experimental Workflow for Microdialysis in Conscious Rats
The diagram below outlines the key steps involved in a typical microdialysis experiment to assess the effects of tranylcypromine.
Caption: Experimental workflow for in vivo microdialysis.
Experimental Protocols
Stereotaxic Surgery and Guide Cannula Implantation
This protocol describes the surgical implantation of a guide cannula for subsequent microdialysis probe insertion.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300 g)
-
Stereotaxic apparatus
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Guide cannula (e.g., CMA 12)
-
Dental cement
-
Miniature screws
-
Surgical drill
-
Standard surgical tools (scalpel, forceps, etc.)
-
Analgesic (e.g., carprofen)
-
Antiseptic solution
Procedure:
-
Anesthetize the rat and mount it in the stereotaxic apparatus.
-
Shave the scalp and clean with an antiseptic solution.
-
Make a midline incision to expose the skull.
-
Drill small holes for the anchor screws and a larger hole at the stereotaxic coordinates for the target brain region (e.g., prefrontal cortex, nucleus accumbens, or striatum).
-
Implant the guide cannula to the desired depth.
-
Secure the guide cannula to the skull using dental cement and anchor screws.
-
Insert a dummy cannula to keep the guide patent.
-
Administer post-operative analgesics and allow the animal to recover for approximately one week.
In Vivo Microdialysis Procedure
This protocol details the microdialysis experiment in a conscious, freely moving rat.
Materials:
-
Rat with implanted guide cannula
-
Microdialysis probe (e.g., CMA 12)
-
Microinfusion pump
-
Artificial cerebrospinal fluid (aCSF)
-
Fraction collector (refrigerated)
-
Freely moving animal system (e.g., swivel and tether)
-
Tranylcypromine solution for injection
-
Syringes and tubing
Procedure:
-
Approximately 24 hours before the experiment, briefly anesthetize the rat to replace the dummy cannula with the microdialysis probe.
-
Connect the probe inlet to the microinfusion pump and the outlet to the fraction collector.
-
Place the rat in the experimental cage connected to the freely moving system.
-
Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min) overnight to allow for stabilization.
-
On the day of the experiment, begin collecting baseline dialysate samples (e.g., every 20-30 minutes for at least 60-90 minutes).
-
Administer tranylcypromine (e.g., intraperitoneal injection).
-
Continue collecting dialysate samples for several hours post-administration to monitor changes in neurotransmitter levels.
-
Store collected samples at -80°C until analysis.
Analysis of Neurotransmitters by HPLC-ECD
This protocol outlines the quantification of dopamine, norepinephrine, and serotonin in microdialysate samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).
Materials:
-
HPLC system with an electrochemical detector
-
Analytical column (e.g., C18 reverse-phase)
-
Mobile phase (e.g., phosphate (B84403) buffer with an organic modifier, ion-pairing agent, and EDTA)
-
Standard solutions of dopamine, norepinephrine, and serotonin
-
Microdialysate samples
Procedure:
-
Prepare the mobile phase and standard solutions of known concentrations.
-
Equilibrate the HPLC-ECD system with the mobile phase until a stable baseline is achieved.
-
Generate a standard curve by injecting known concentrations of the neurotransmitter standards.
-
Thaw the microdialysate samples on ice.
-
Inject a fixed volume (e.g., 10-20 µL) of each sample into the HPLC system.
-
Identify and quantify the neurotransmitter peaks in the chromatograms based on their retention times and the standard curve.
-
Express the results as a percentage of the baseline levels for each animal.
References
- 1. Evidence on extracellular dopamine level in rat striatum: implications for the validity of quantitative microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of dopamine release in the rat medial prefrontal cortex as assessed by in vivo microdialysis: comparison to the striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of stress and tranylcypromine on amphetamine-induced locomotor activity and GABA(B) receptor function in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of 5-HT(1B/1D) receptors in the mesolimbic dopamine system increases dopamine release from the nucleus accumbens: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chronic effects of tranylcypromine and 4-fluorotranylcypromine on regional brain monoamine metabolism in rats: a comparison with clorgyline - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: ATRA and Tranylcypromine Combination Therapy in AML Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Myeloid Leukemia (AML), a heterogeneous hematological malignancy, remains a significant therapeutic challenge, particularly in non-promyelocytic (non-APL) subtypes. While all-trans retinoic acid (ATRA) has revolutionized the treatment of APL by inducing differentiation of leukemic blasts, its efficacy in other AML subtypes is limited.[1][2] Emerging evidence highlights a synergistic anti-leukemic effect when ATRA is combined with tranylcypromine (B92988), a lysine-specific demethylase 1 (LSD1) inhibitor.[3] LSD1 is overexpressed in various cancers, including AML, and its inhibition has been shown to reactivate the ATRA-induced differentiation pathway in non-APL AML cells.[4][5] This document provides detailed application notes and experimental protocols for studying the combination of ATRA and tranylcypromine in preclinical AML models.
Mechanism of Action
The combination therapy of ATRA and tranylcypromine leverages a synergistic mechanism to induce differentiation and inhibit the proliferation of AML cells. In non-APL AML, the expression of retinoic acid receptor alpha (RARα) is often diminished, contributing to a block in myeloid differentiation.[6] LSD1, a histone demethylase, contributes to this block by removing methyl groups from histone H3 at lysine (B10760008) 4 (H3K4), a mark associated with active gene transcription.[5]
Tranylcypromine, by irreversibly inhibiting LSD1, leads to an increase in H3K4 di-methylation (H3K4me2) at the promoter regions of myeloid differentiation-associated genes.[5][6] This epigenetic reprogramming "unlocks" the therapeutic potential of ATRA, allowing it to bind to RARα and drive the differentiation of leukemic blasts into mature myeloid cells.[6][7]
Below is a diagram illustrating the proposed signaling pathway:
References
- 1. An advanced preclinical mouse model for acute myeloid leukemia using patients' cells of various genetic subgroups and in vivo bioluminescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AML engraftment in the NOD/SCID assay reflects the outcome of AML: implications for our understanding of the heterogeneity of AML - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Western Blot (WB) Protocol | EpigenTek [epigentek.com]
- 4. Noninvasive bioluminescent imaging of primary patient acute lymphoblastic leukemia: a strategy for preclinical modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conditions for engraftment of human acute myeloid leukemia (AML) in SCID mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sensitization of Non-M3 Acute Myeloid Leukemia Blasts to All-Trans Retinoic Acid by the LSD1 Inhibitor Tranylcypromine: TRANSATRA Phase I Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
Troubleshooting & Optimization
Technical Support Center: Photodegradation of Tranylcypromine Sulphate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the photodegradation of tranylcypromine (B92988) sulphate in experimental solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected photostability of tranylcypromine sulphate?
A1: this compound is considered to be relatively stable upon exposure to ultraviolet (UV) light.[1] However, forced degradation studies under photolytic conditions have shown the formation of degradation products, which can be detected by High-Performance Liquid Chromatography (HPLC).[1][2][3] Therefore, while not highly labile, it is susceptible to photodegradation under certain experimental conditions.
Q2: What are the recommended experimental conditions for conducting a photodegradation study on this compound?
A2: According to the International Council for Harmonisation (ICH) guideline Q1B for photostability testing, samples of the drug substance in solution should be exposed to a minimum of 1.2 million lux hours of visible light and 200 watt-hours per square meter of near UV light.[4] It is crucial to use chemically inert and transparent containers for the experimental solutions.[2] Dark controls, protected from light (e.g., wrapped in aluminum foil), should be run in parallel to differentiate between photolytic and thermally induced degradation.[4]
Q3: What analytical technique is most suitable for analyzing the photodegradation of this compound?
A3: A validated, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method is the most appropriate technique.[1][2][3] This method can effectively separate the parent this compound from its degradation products.[1][2][3]
Q4: Are there any known photodegradation products of this compound?
A4: The literature indicates the formation of at least one photodegradation product, as observed in HPLC chromatograms from forced degradation studies.[2][3] However, the specific chemical structures of these photoproducts have not been extensively detailed in the available literature. Based on the structure of tranylcypromine, which contains a cyclopropylamine (B47189) ring and a phenyl group, potential degradation pathways could involve the opening of the cyclopropane (B1198618) ring or modifications to the phenyl ring.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental investigation of this compound photodegradation.
HPLC Analysis Troubleshooting
| Issue | Potential Cause(s) | Troubleshooting Step(s) |
| Poor peak shape (tailing or fronting) for this compound | - Interaction of the primary amine group with residual silanols on the HPLC column.- Inappropriate mobile phase pH. | - Use a column with end-capping or a base-deactivated stationary phase.- Ensure the mobile phase pH is maintained at the recommended value of 2.3 to ensure consistent protonation of the analyte.[2] |
| Inconsistent retention times | - Fluctuations in mobile phase composition.- Temperature variations.- Column degradation. | - Ensure the mobile phase components are accurately measured and thoroughly mixed.- Use a column oven set to the recommended 30 °C to maintain a stable temperature.[2]- Flush the column with a strong solvent to remove any strongly retained compounds. If the problem persists, consider replacing the column. |
| Ghost peaks or baseline noise | - Contaminated mobile phase or glassware.- Air bubbles in the system.- Detector lamp nearing the end of its life. | - Use HPLC-grade solvents and thoroughly clean all glassware.- Degas the mobile phase before use.- If the noise is periodic, it may be related to the pump. Purge the pump to remove any trapped air.- Check the detector lamp's usage hours and replace if necessary.[5][6][7] |
| No peaks detected | - Incorrect wavelength setting on the detector.- No sample injected.- Detector or lamp malfunction. | - Verify the detector is set to the recommended wavelength of 220 nm for this compound.[1][2][3]- Check the autosampler or manual injector to ensure the sample is being properly introduced into the system.- Run a system diagnostic test to check the functionality of the detector and lamp. |
Photodegradation Experiment Troubleshooting
| Issue | Potential Cause(s) | Troubleshooting Step(s) |
| No degradation observed | - Insufficient light exposure.- The concentration of the solution is too high, leading to self-shielding.- The solvent is absorbing the UV radiation. | - Ensure the light source is calibrated and providing the ICH-recommended intensity and duration of exposure.[4]- Prepare more dilute solutions of this compound.- Use a solvent that is transparent in the UV-Vis region of the light source. |
| Excessive degradation | - Light exposure is too intense or prolonged. | - Reduce the duration of light exposure or the intensity of the light source. |
| Results are not reproducible | - Inconsistent sample positioning relative to the light source.- Fluctuations in the temperature of the photostability chamber.- Variability in the initial concentration of the solutions. | - Use a sample holder that ensures all samples are equidistant from the light source.- Monitor and control the temperature within the photostability chamber.- Prepare all solutions from the same stock solution and verify the initial concentration before each experiment. |
Experimental Protocols
Stability-Indicating RP-HPLC Method
This protocol is based on the validated method for the analysis of this compound and its degradation products.[1][2][3]
-
Instrumentation: A high-performance liquid chromatograph equipped with a UV detector.
-
Column: Kinetex® C18 column (75 mm x 4.6 mm, 2.6 µm particle size) or equivalent.[1][2][3]
-
Mobile Phase: A mixture of acetonitrile (B52724) and 0.1% orthophosphoric acid in water (10:90, v/v), with the pH adjusted to 2.3.[2]
-
Column Temperature: 30 °C.[2]
-
Injection Volume: 20 µL.
-
Procedure:
-
Prepare the mobile phase and degas it before use.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Prepare standard solutions of this compound and the experimental samples in a suitable solvent (e.g., the mobile phase).
-
Inject the samples and standards into the HPLC system.
-
The retention time for this compound is expected to be approximately 2 minutes under these conditions.[1][2][3]
-
Quantify the amount of this compound and its degradation products by measuring the peak areas.
-
Forced Photodegradation Study Protocol
This protocol is a general guideline based on ICH Q1B recommendations.[4]
-
Apparatus: A photostability chamber equipped with a calibrated light source that provides both visible and near UV light.
-
Sample Preparation:
-
Prepare a solution of this compound in a solvent that does not degrade under the experimental conditions (e.g., water or a suitable buffer).
-
Transfer the solution into chemically inert and transparent containers (e.g., quartz cuvettes).
-
Prepare a "dark control" sample by wrapping an identical container with the sample solution in aluminum foil to protect it from light.
-
-
Procedure:
-
Place the transparent and dark control samples in the photostability chamber.
-
Expose the samples to a light source that provides a minimum of 1.2 million lux hours of visible light and 200 watt-hours per square meter of near UV light.
-
Maintain a constant temperature inside the chamber to minimize thermal degradation.
-
At predetermined time intervals, withdraw aliquots from both the exposed and dark control samples.
-
Analyze the samples using the stability-indicating HPLC method described above.
-
Compare the chromatograms of the exposed samples with the dark control and the initial sample to determine the extent of photodegradation.
-
Data Presentation
While specific quantitative data for the photodegradation of this compound is not extensively available in the cited literature, the following tables can be used to structure the data obtained from your experiments.
Table 1: HPLC Method Validation Parameters
| Parameter | Recommended Value |
| Linearity Range | 3-150 µg/mL[1][2] |
| Correlation Coefficient (r²) | > 0.999[1][2] |
| Retention Time (Tranylcypromine) | ~2.0 min[1][2][3] |
| Limit of Detection (LOD) | To be determined experimentally |
| Limit of Quantification (LOQ) | To be determined experimentally |
Table 2: Summary of Forced Degradation Studies
| Stress Condition | Reagents and Conditions | Observation |
| Photolytic | Exposure to UV and visible light (as per ICH Q1B) | Formation of degradation product(s) observed.[2][3] Quantitative data to be determined. |
| Acidic Hydrolysis | 1N HCl, heated | ~25% degradation with formation of degradation products.[3] |
| Alkaline Hydrolysis | 1N NaOH, heated | ~25% degradation with formation of degradation products.[3] |
| Oxidative Degradation | 30% H₂O₂, heated | ~40% degradation with formation of degradation products.[2] |
Visualizations
Caption: Experimental workflow for the photodegradation study of this compound.
Caption: Putative photodegradation pathway of this compound.
References
- 1. Validated, Ultra High Efficiency RP-HPLC and Stability Indicating Method for Determination of Tranylcypromines Sulphate in Bulk and in Tablet Dosage Forms | Journal of Applied Pharmaceutical Science [bibliomed.org]
- 2. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 3. japsonline.com [japsonline.com]
- 4. q1scientific.com [q1scientific.com]
- 5. medikamenterqs.com [medikamenterqs.com]
- 6. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 7. pharmahealthsciences.net [pharmahealthsciences.net]
solubility of tranylcypromine sulphate in common lab solvents
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility of tranylcypromine (B92988) sulfate (B86663) in common laboratory solvents. It includes a quantitative data summary, troubleshooting guides, and frequently asked questions to assist in experimental workflows.
Solubility Data
The solubility of tranylcypromine sulfate can vary based on the solvent, temperature, and purity of the compound. Below is a summary of its solubility in common laboratory solvents based on available data.
| Solvent | Molar Mass ( g/mol ) | Solubility | Observations |
| Water | 18.02 | Freely soluble (≥50 mg/mL)[1], 48600 mg/L[2], 20 mg/mL[3] | Readily dissolves in aqueous solutions. The drug product shows rapid dissolution across physiological pH ranges.[4] |
| Ethanol | 46.07 | Very slightly soluble[4][5][6][7] | |
| Methanol | 32.04 | No specific data available | |
| Dimethyl Sulfoxide (DMSO) | 78.13 | Insoluble[3][8] or 2-4 mg/mL[8] | Solubility in DMSO may be affected by the presence of moisture.[8] Use of fresh, anhydrous DMSO is recommended. |
| Dimethylformamide (DMF) | 73.09 | No specific data available |
Note: Inconsistencies in reported solubility values may arise from variations in experimental conditions, such as temperature and the specific source or purity of the tranylcypromine sulfate.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[9]
Objective: To determine the saturation concentration of tranylcypromine sulfate in a specific solvent.
Materials:
-
Tranylcypromine sulfate
-
Selected solvent (e.g., water, ethanol)
-
Volumetric flasks
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Add an excess amount of tranylcypromine sulfate to a volumetric flask containing the chosen solvent. This ensures that a saturated solution is formed.
-
Seal the flask and place it in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-72 hours) to allow the solution to reach equilibrium.
-
After the incubation period, visually confirm the presence of undissolved solid to ensure saturation.
-
To separate the undissolved solid, centrifuge the samples at a high speed.
-
Carefully collect an aliquot of the supernatant for analysis.
-
Determine the concentration of tranylcypromine sulfate in the supernatant using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
Troubleshooting Guide & FAQs
This section addresses common issues and questions that may arise during the dissolution of tranylcypromine sulfate.
FAQs
-
Q1: Why is my tranylcypromine sulfate not dissolving in DMSO?
-
A1: There are conflicting reports regarding the solubility of tranylcypromine sulfate in DMSO.[3][8] Some sources indicate it is insoluble, while others suggest a low solubility (2-4 mg/mL).[8] The presence of moisture in DMSO can significantly reduce the solubility of certain compounds.[8] It is crucial to use fresh, anhydrous DMSO. If dissolution is still an issue, consider alternative solvents or a solvent mixture.
-
-
Q2: The product datasheet states "freely soluble in water," but I'm having difficulty dissolving it.
-
A2: "Freely soluble" indicates that a relatively high concentration can be achieved, but it does not mean instantaneous dissolution.[1] Ensure you are using sufficient solvent volume and providing adequate agitation (e.g., stirring or sonication) to facilitate the dissolution process. The pH of the water can also influence the solubility of ionizable compounds.
-
-
Q3: Can I heat the solution to increase the solubility of tranylcypromine sulfate?
-
A3: While heating can increase the solubility of many compounds, it may also lead to degradation of tranylcypromine sulfate. If you choose to heat the solution, do so gently and for a minimal amount of time. It is advisable to perform a stability test to ensure the compound remains intact at elevated temperatures.
-
-
Q4: What is the best way to prepare a stock solution of tranylcypromine sulfate?
-
A4: For most applications, preparing a stock solution in water is recommended due to its high solubility.[1][5] For a 50 mg/mL stock solution, for example, weigh out 50 mg of tranylcypromine sulfate and add it to a 1 mL volumetric flask. Add a portion of the water, vortex or sonicate until the solid is fully dissolved, and then add water to the final volume.
-
Logical Workflow for Troubleshooting Solubility Issues
The following diagram illustrates a step-by-step approach to troubleshooting common solubility problems encountered with tranylcypromine sulfate.
Caption: A flowchart for troubleshooting tranylcypromine sulfate solubility issues.
References
- 1. nbinno.com [nbinno.com]
- 2. Tranylcypromine | C9H11N | CID 5530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. selleck.co.jp [selleck.co.jp]
- 4. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 7. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Tranylcypromine Sulphate In Vivo Studies
Welcome to the technical support center for researchers using tranylcypromine (B92988) sulphate in in vivo studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize variability and ensure the robustness of your experimental data.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during in vivo studies with tranylcypromine sulphate, providing explanations and step-by-step solutions.
High Variability in Plasma Concentrations
Question: We are observing high inter-animal variability in the plasma concentrations of tranylcypromine. What are the potential causes and how can we reduce this?
Answer: High variability in tranylcypromine plasma concentrations is a common challenge and can stem from multiple sources, including the drug's intrinsic properties, experimental procedures, and biological factors.
Troubleshooting Guide:
-
Review Dosing Procedure:
-
Vehicle Selection: Ensure the vehicle is appropriate for this compound, which is water-soluble. Simple aqueous vehicles like saline or water are often sufficient. Avoid complex vehicles that could alter absorption.
-
Oral Gavage Technique: Improper oral gavage is a major source of variability.[1][2] Stress from restraint can alter physiological parameters, and incorrect needle placement can lead to esophageal trauma or accidental tracheal administration.[1][2][3]
-
Ensure all personnel are thoroughly trained and consistent in their technique.
-
Use appropriately sized, ball-tipped gavage needles to minimize tissue damage.[4]
-
Consider brief isoflurane (B1672236) anesthesia to reduce stress and improve the accuracy of administration, which has been shown to reduce esophageal trauma.[3]
-
-
Dose Volume: Ensure accurate calculation and administration of the dosing volume based on the most recent body weight of each animal.
-
-
Control for Biological Factors:
-
Animal Strain, Age, and Sex: Use a consistent strain, age, and sex of animals for each experimental group, as these factors can influence drug metabolism and pharmacokinetics.[5][6][7]
-
Diet: Do not use tyramine-rich feed, as this can cause hypertensive crises and affect the animal's physiological state.[8] Standardize the diet across all animals, as food can affect drug absorption and metabolism.
-
Gut Microbiome: Be aware that the gut microbiome can influence drug metabolism.[9][10][11][12] Avoid unnecessary antibiotic treatments and ensure consistent housing and husbandry conditions to maintain a stable microbiome.
-
-
Sample Handling and Processing:
-
Blood Collection: Standardize the blood collection method (e.g., saphenous vein, cardiac puncture) and timing.[13][14][15] Use a consistent anticoagulant (e.g., EDTA).
-
Plasma Processing: Process blood samples promptly to obtain plasma. Centrifuge at a consistent speed and temperature (e.g., 2000 x g for 10 minutes at 4°C).[16][17]
-
Storage: Store plasma samples at -80°C immediately after processing to ensure stability.[16][18][19][20] Avoid repeated freeze-thaw cycles.
-
Inconsistent Pharmacodynamic Effects
Question: We are seeing variable pharmacodynamic (PD) responses even when plasma concentrations seem comparable. Why might this be happening?
Answer: Tranylcypromine is a racemic mixture of (+)- and (-)-enantiomers, which have different pharmacological activities and pharmacokinetic profiles.[21][22][23][24] The observed PD effect is a composite of the actions of both enantiomers.
Troubleshooting Guide:
-
Enantiomeric Differences: The (-)-enantiomer generally reaches higher plasma concentrations than the (+)-enantiomer.[21] However, the (+)-enantiomer is a more potent inhibitor of serotonin (B10506) (5-HT) uptake.[22] Variability in the absorption or metabolism of either enantiomer can lead to different ratios of the two, resulting in varied PD outcomes.
-
Analytical Method: If possible, use an enantioselective analytical method to quantify the individual (+)- and (-)-enantiomers in your plasma samples. This will provide a much clearer picture of the pharmacokinetic-pharmacodynamic relationship.
-
Target Engagement: Tranylcypromine is an irreversible MAO inhibitor. Its pharmacodynamic effect is related to the degree of MAO inhibition in the brain, which may not correlate directly with plasma concentrations at a single time point due to its short half-life.[8] Consider measuring MAO activity in brain tissue at the end of the study to directly assess target engagement.
Issues with Dosing Solution
Question: Our this compound dosing solution appears cloudy/precipitated, or we are concerned about its stability. What are the best practices?
Answer: this compound is generally stable, especially when protected from light.[25] However, issues can arise from improper preparation or storage.
Troubleshooting Guide:
-
Solution Preparation:
-
Solvent: Use sterile water for injection or sterile saline as the vehicle.
-
Dissolution: Ensure the this compound is fully dissolved before administration. Gentle warming or vortexing can aid dissolution.
-
pH: The pH of the vehicle should be considered, as tranylcypromine shows degradation under strongly acidic or basic conditions when heated.[26] For most in vivo studies using aqueous solutions at room temperature, this is not a major concern.
-
-
Storage:
-
Fresh Preparation: It is best practice to prepare the dosing solution fresh each day.
-
Short-Term Storage: If storage is necessary, keep the solution refrigerated (2-8°C) and protected from light. Allow the solution to return to room temperature before dosing to avoid administering a cold bolus to the animals.
-
Stability: this compound is relatively stable when exposed to UV light but is more susceptible to degradation under oxidative conditions.[26]
-
Quantitative Data Summary
The following table summarizes pharmacokinetic parameters for the enantiomers of tranylcypromine after oral administration of a racemic mixture to human subjects. This highlights the significant stereoselectivity in its disposition, a key potential source of variability.
| Parameter | (-)-Tranylcypromine | (+)-Tranylcypromine |
| Cmax (ng/mL) | 57.5 (mean) | 6.3 (mean) |
| AUC (ng·h/mL) | 197 (mean) | 26 (mean) |
| Data derived from a study in healthy human subjects after a 20 mg oral dose of racemic this compound.[21] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage
-
Calculate Required Amount: Based on the desired dose (e.g., 10 mg/kg) and the number and weight of the animals, calculate the total amount of this compound and the total volume of vehicle needed. Assume a standard dosing volume, for example, 5 mL/kg.
-
Weighing: Accurately weigh the required amount of this compound powder.
-
Dissolution: Add the powder to the chosen vehicle (e.g., sterile 0.9% saline) in a sterile container.
-
Mixing: Vortex or stir the solution until the powder is completely dissolved. The solution should be clear and free of particulates.
-
Storage: Prepare this solution fresh on the day of dosing. Protect from light.
Protocol 2: Blood Collection and Plasma Processing for Rodents
-
Preparation: Prepare microcentrifuge tubes with an appropriate anticoagulant (e.g., 5 µL of 0.5 M EDTA for up to 1 mL of blood).[16] Label tubes clearly.
-
Blood Collection: Collect blood at the specified time points via a consistent method (e.g., lateral saphenous vein).
-
Mixing: Immediately after collection, gently invert the tube 8-10 times to ensure thorough mixing with the anticoagulant and prevent clotting.[13]
-
Chilling: Place the blood samples on ice immediately.
-
Centrifugation: Centrifuge the samples at 1,000-2,000 x g for 10 minutes at 4°C to separate the plasma.[13][17]
-
Plasma Aspiration: Carefully pipette the supernatant (plasma) into a new, clean, and pre-labeled cryovial, avoiding disturbance of the cellular pellet.
-
Storage: Immediately store the plasma samples at -80°C until analysis.[16]
Visualizations
The following diagrams illustrate key workflows and concepts to help minimize variability in your studies.
Caption: Standardized workflow for reducing variability in tranylcypromine in vivo studies.
Caption: Key biological and procedural factors contributing to experimental variability.
References
- 1. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-Term Repeated Daily Use of Intragastric Gavage Hinders Induction of Oral Tolerance to Ovalbumin in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Mice Undergoing Serial Oral Gavage While Awake or Anesthetized - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Pharmacokinetics of imipramine are affected by age and sex in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tranylcypromine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Impact of the Gut Microbiota on Drug Metabolism and Clinical Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. orb.binghamton.edu [orb.binghamton.edu]
- 12. Gut Microbiome Interactions with Drug Metabolism, Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. idexxbioanalytics.com [idexxbioanalytics.com]
- 14. idexxbioanalytics.com [idexxbioanalytics.com]
- 15. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 16. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 17. bcm.edu [bcm.edu]
- 18. longdom.org [longdom.org]
- 19. Sample Management: Stability of Plasma and Serum on Different Storage Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. The pharmacokinetics of tranylcypromine enantiomers in healthy subjects after oral administration of racemic drug and the single enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Effects of tranylcypromine enantiomers on monoamine uptake and release and imipramine binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Comparison of the apparent antidepressant activity of (-) and (+) tranylcypromine in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. [Cardiovascular effects of (+)- and (-)-tranylcypromine compared to other monoamine oxidase inhibitors in animal studies (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 26. japsonline.com [japsonline.com]
unexpected phenotypic effects of tranylcypromine sulphate in cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the unexpected phenotypic effects of tranylcypromine (B92988) sulfate (B86663) in cellular experiments. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Beyond its function as a monoamine oxidase (MAO) inhibitor, what are the other known primary cellular targets of tranylcypromine sulfate?
A1: Tranylcypromine sulfate is a non-selective and irreversible inhibitor of both MAO-A and MAO-B, which increases the levels of neurotransmitters like serotonin, norepinephrine, and dopamine (B1211576) in the brain.[1] However, it is also a known inhibitor of Lysine-Specific Demethylase 1 (LSD1), a histone demethylase, with an IC50 of less than 2 µM.[2] This inhibition can lead to the de-repression of LSD1 target genes.[2] The clinical relevance of this effect is still under investigation.[2] Tranylcypromine has also been found to inhibit CYP46A1 at nanomolar concentrations, though the clinical significance of this is also unknown.[2]
Q2: We are observing contradictory effects on cell proliferation after treating different cell lines with tranylcypromine sulfate. Is this a known phenomenon?
A2: Yes, the effect of tranylcypromine on cell proliferation can be highly cell-type dependent. For instance, in human prostate cancer cells (LNCaP-LN3), tranylcypromine treatment led to an increase in cellular proliferation. Conversely, in human-induced pluripotent stem cell-derived cerebral organoids, tranylcypromine inhibited proliferation in a dose-dependent manner, as indicated by decreased Ki-67 expression.[3][4] Similarly, it has been shown to reduce cellular proliferation in endometriotic stromal cells.[5] Therefore, it is crucial to characterize the proliferative response to tranylcypromine in your specific cell model.
Q3: We have detected increased apoptosis in our cell culture following tranylcypromine sulfate treatment. What is the evidence for this effect?
A3: Tranylcypromine has been shown to induce apoptosis in certain cellular models. In human brain organoids, treatment with tranylcypromine resulted in a dose-dependent increase in the apoptotic marker cleaved caspase 3.[3][4] However, in other contexts, such as in LNCaP-LN3 human prostate cancer cells, tranylcypromine had no significant effect on apoptosis. This highlights the cell-specific nature of tranylcypromine's pro-apoptotic activity.
Q4: Can tranylcypromine sulfate influence cell differentiation?
A4: Yes, through its inhibition of LSD1, tranylcypromine can impact cell differentiation. LSD1 is involved in maintaining the undifferentiated state of embryonic stem cells, and its inhibition by tranylcypromine can block their differentiation.[6] In the context of acute promyelocytic leukemia, derivatives of tranylcypromine have shown marked effects on cell differentiation.[7]
Q5: Are there any known off-target effects of tranylcypromine that could explain unexpected results?
A5: Recent studies using chemical proteomics have revealed that tranylcypromine can have promiscuous off-target binding.[8] One significant finding is the potential for lysosomal trapping of tranylcypromine, which can be reversed by lysosomotropic drugs.[8] This sequestration within lysosomes could limit its availability to bind to its intended targets and may contribute to unexpected cellular phenotypes.[8]
Troubleshooting Guides
Issue 1: Inconsistent results in cell viability and proliferation assays.
-
Possible Cause: As mentioned in the FAQs, the effect of tranylcypromine on cell proliferation is highly dependent on the cell line. Your observations may be a true reflection of the cellular response.
-
Troubleshooting Steps:
-
Confirm Cell Line Identity: Ensure the identity of your cell line through short tandem repeat (STR) profiling.
-
Dose-Response and Time-Course: Perform a comprehensive dose-response and time-course experiment to fully characterize the effect of tranylcypromine on your specific cell model.
-
Positive and Negative Controls: Use a known inhibitor of proliferation for your cell line as a positive control and a vehicle-only (e.g., DMSO) as a negative control.
-
Orthogonal Assays: Use multiple, mechanistically distinct assays to measure proliferation (e.g., WST-1, CyQUANT, direct cell counting).
-
Issue 2: Unexpected changes in gene expression unrelated to MAO or LSD1 inhibition.
-
Possible Cause: The off-target effects of tranylcypromine, including its potential interaction with other proteins or its accumulation in lysosomes, could be influencing gene expression.[8]
-
Troubleshooting Steps:
-
Evaluate Lysosomal Function: Assess lysosomal integrity and function in your treated cells using markers like LysoTracker.
-
Consider Off-Target Binding: Be aware that tranylcypromine has been shown to bind to proteins other than MAOs and LSD1.[8]
-
RNA-Seq Analysis: Perform RNA sequencing to get a global view of the transcriptomic changes and use pathway analysis tools to identify potentially affected off-target pathways.
-
Data Presentation
Table 1: Summary of Tranylcypromine Sulfate Effects on Cellular Phenotypes
| Cell Type | Effect on Proliferation | Effect on Apoptosis | Key Molecular Markers | Reference |
| LNCaP-LN3 (Prostate Cancer) | Increased | No significant effect | Increased BCL-2 mRNA | |
| hiPSC-derived Cerebral Organoids | Decreased | Increased | Decreased Ki-67, Increased Cleaved Caspase 3 | [4] |
| Endometriotic Stromal Cells | Decreased | Not specified | Not specified | [5] |
| Mouse Neural Stem Cells | Inhibited | Not specified | Not specified | [6] |
Table 2: IC50 Values of Tranylcypromine Sulfate for Key Targets
| Target | IC50 | Cell/System | Reference |
| LSD1 | < 2 µM | In vitro | [2] |
| MAO-A | 2.3 µM | In vitro | [6] |
| MAO-B | 0.95 µM | In vitro | [6] |
Experimental Protocols
Protocol 1: Assessment of Cell Proliferation using WST-1 Assay (Based on methodology from[9])
-
Cell Seeding: Seed cells (e.g., LNCaP-LN3) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treatment: Treat cells with varying concentrations of tranylcypromine sulfate (e.g., 0, 0.5, 1, 1.5, and 2 mM) for the desired time points (e.g., 24, 48, 72 hours).
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C in a CO2 incubator.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Protocol 2: Analysis of Apoptosis by Western Blot for Cleaved Caspase 3 (Adapted from principles described in[3])
-
Cell Lysis: After treatment with tranylcypromine, harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against cleaved caspase 3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Dual inhibitory mechanism of Tranylcypromine Sulfate.
Caption: Workflow for investigating cellular effects.
References
- 1. What is the mechanism of Tranylcypromine Sulfate? [synapse.patsnap.com]
- 2. Tranylcypromine - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Tranylcypromine Causes Neurotoxicity and Represses BHC110/LSD1 in Human-Induced Pluripotent Stem Cell-Derived Cerebral Organoids Model [frontiersin.org]
- 4. Tranylcypromine Causes Neurotoxicity and Represses BHC110/LSD1 in Human-Induced Pluripotent Stem Cell-Derived Cerebral Organoids Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tranylcypromine, a lysine-specific demethylase 1 (LSD1) inhibitor, suppresses lesion growth and improves generalized hyperalgesia in mouse with induced endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. stemcell.com [stemcell.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Tranylcypromine specificity for monoamine oxidase is limited by promiscuous protein labelling and lysosomal trapping - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of the monoamine oxidase inhibitors pargyline and tranylcypromine on cellular proliferation in human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Tranylcypromine Sulfate Interference in Fluorescent Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides essential guidance on identifying and mitigating potential interference caused by tranylcypromine (B92988) sulfate (B86663) in fluorescence-based assays. Below, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy and reliability of your data.
Frequently Asked Questions (FAQs)
Q1: Can tranylcypromine sulfate interfere with my fluorescent assay?
A: While there is limited direct evidence in the literature of tranylcypromine sulfate causing significant interference, its chemical structure and properties suggest a potential for interaction. Like many small molecules that absorb ultraviolet (UV) light, tranylcypromine sulfate could exhibit autofluorescence or quenching effects in certain experimental conditions. It is crucial to empirically test for these interferences in your specific assay.
Q2: What is autofluorescence and how can tranylcypromine sulfate cause it?
A: Autofluorescence is the natural emission of light by a compound when it is excited by a light source. If tranylcypromine sulfate absorbs light at the excitation wavelength of your assay's fluorophore and emits light in the same range as your assay's emission wavelength, it can artificially inflate your signal, leading to false-positive results. Tranylcypromine sulfate is known to absorb UV light, with reported measurement wavelengths at 260 nm and 274 nm, which could be a source of autofluorescence if your assay uses UV or near-UV excitation.[1]
Q3: What is fluorescence quenching and how might tranylcypromine sulfate cause it?
A: Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore. This can occur through various mechanisms, including collisional quenching, energy transfer, or formation of a non-fluorescent complex between the quencher and the fluorophore. If tranylcypromine sulfate interacts with your assay's fluorophore in a way that dissipates its energy, it can lead to a reduced signal and potentially a false-negative result.
Q4: Are there any known fluorescent properties of tranylcypromine?
Troubleshooting Guide: Identifying Assay Interference
If you suspect tranylcypromine sulfate is interfering with your assay, follow this step-by-step guide to identify the nature of the interference.
Step 1: Autofluorescence Check
The first step is to determine if tranylcypromine sulfate is autofluorescent under your assay conditions.
-
Procedure: Prepare control wells containing only the assay buffer and tranylcypromine sulfate at the highest concentration used in your experiment. Also, prepare blank wells with only the assay buffer.
-
Measurement: Read the fluorescence of these wells using the same instrument settings (gain, excitation, and emission wavelengths) as your main experiment.
-
Interpretation: If the wells containing tranylcypromine sulfate show a significantly higher signal than the blank wells, the compound is autofluorescent.
Step 2: Quenching Check
If no significant autofluorescence is detected, the next step is to check for fluorescence quenching.
-
Procedure: Prepare three sets of wells:
-
Set A: Assay buffer + your fluorescent probe/product.
-
Set B: Assay buffer + your fluorescent probe/product + tranylcypromine sulfate (at the highest concentration).
-
Set C: Assay buffer only (blank).
-
-
Measurement: Read the fluorescence of all wells.
-
Interpretation: Subtract the signal from the blank (Set C) from both Set A and Set B. If the signal in Set B is significantly lower than in Set A, tranylcypromine sulfate is likely quenching your fluorophore.
Data Presentation
The following tables summarize the known spectral properties related to tranylcypromine and provide a template for you to record your own interference testing data.
Table 1: Known Spectral Properties Related to Tranylcypromine
| Property | Wavelength (nm) | Context | Reference |
| UV Absorbance | 260 and 274 | Used for spectrophotometric determination. | [1] |
| Fluorescence of Derivative | Ex: 344 / Em: 442 | After derivatization with o-phthaldialdehyde and N-acetylcysteine. | [2] |
Table 2: Template for Autofluorescence and Quenching Data
| Tranylcypromine Sulfate Conc. (µM) | Autofluorescence Signal (RFU) | Quenching (% of Control) | Notes |
| 0 (Control) | 100% | ||
| X | |||
| Y | |||
| Z |
Experimental Protocols
Protocol 1: Determining Autofluorescence of Tranylcypromine Sulfate
Objective: To quantify the intrinsic fluorescence of tranylcypromine sulfate under specific assay conditions.
Materials:
-
Tranylcypromine sulfate
-
Assay buffer (the same used in your primary experiment)
-
96-well or 384-well black, clear-bottom microplate
-
Fluorescence microplate reader
Method:
-
Prepare a stock solution of tranylcypromine sulfate in a suitable solvent (e.g., DMSO or water) and then dilute it into the assay buffer to create a serial dilution series (e.g., from your highest experimental concentration down to a blank).
-
Pipette 100 µL of each concentration into triplicate wells of the microplate.
-
Include a set of wells with only the assay buffer as a blank control.
-
Read the plate in the fluorescence plate reader at the excitation and emission wavelengths used in your primary assay.
-
Data Analysis: Subtract the average fluorescence of the blank wells from the fluorescence readings of the wells containing tranylcypromine sulfate. A concentration-dependent increase in fluorescence indicates autofluorescence.
Protocol 2: Assessing Fluorescence Quenching by Tranylcypromine Sulfate
Objective: To determine if tranylcypromine sulfate reduces the signal of the assay's fluorophore.
Materials:
-
Tranylcypromine sulfate
-
Your assay's specific fluorophore (e.g., a fluorescent substrate or product)
-
Assay buffer
-
96-well or 384-well black, clear-bottom microplate
-
Fluorescence microplate reader
Method:
-
Prepare a solution of your fluorophore in the assay buffer at a concentration that gives a robust signal.
-
Prepare a serial dilution of tranylcypromine sulfate in the assay buffer.
-
In the microplate, combine the fluorophore solution with the tranylcypromine sulfate dilutions. The final concentration of the fluorophore should be constant in all wells.
-
Include control wells with the fluorophore and assay buffer but no tranylcypromine sulfate.
-
Include blank wells with only the assay buffer.
-
Incubate the plate for a short period (e.g., 15 minutes) at room temperature, protected from light.
-
Read the fluorescence of the plate.
-
Data Analysis: After subtracting the blank, compare the fluorescence of the wells containing tranylcypromine sulfate to the control wells (fluorophore only). A concentration-dependent decrease in fluorescence indicates quenching.
Visualizations
The following diagrams illustrate the troubleshooting workflow and the potential signaling pathways of interference.
Caption: A logical workflow for identifying assay interference.
Caption: Potential mechanisms of fluorescence interference.
References
- 1. Simultaneous determination of tranylcypromine sulfate and trifluoperazine dihydrochloride in tablets by first- and fourth- derivative ultraviolet spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantiospecific high-performance liquid chromatographic assay with fluorescence detection for the monoamine oxidase inhibitor tranylcypromine and its applicability in pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Hypertensive Crisis Risk in Animal Studies with Tranylcypromine
This technical support center provides researchers, scientists, and drug development professionals with essential information for managing the risk of hypertensive crisis in animal studies involving the monoamine oxidase inhibitor (MAOI), tranylcypromine (B92988).
Frequently Asked Questions (FAQs)
Q1: What is a hypertensive crisis in the context of tranylcypromine administration in animal studies?
A1: A hypertensive crisis is a severe and rapid increase in blood pressure that can be life-threatening. In animal studies with tranylcypromine, this is most commonly triggered by the administration of tyramine (B21549) or other sympathomimetic agents.[1][][3] Tranylcypromine, as a monoamine oxidase inhibitor (MAOI), prevents the breakdown of monoamines like tyramine.[][4] This leads to an accumulation of tyramine, which in turn displaces large amounts of stored catecholamines, such as norepinephrine (B1679862), from nerve endings.[3][5] The subsequent surge of norepinephrine in the bloodstream causes potent vasoconstriction and a dramatic elevation in blood pressure.[3][5] A tyramine pressor response is generally defined as an increase in systolic blood pressure of 30 mmHg or more.[5]
Q2: What are the typical signs of a hypertensive crisis in laboratory animals?
A2: While overt clinical signs can vary between species, physiological monitoring is key to detection. The primary indicator is a rapid and sustained elevation in systolic and diastolic blood pressure. Other observable signs, though less specific, may include changes in behavior such as agitation or lethargy, altered respiration, and in severe cases, neurological signs like seizures. Continuous blood pressure monitoring via telemetry is the most reliable method for early detection.
Q3: What is the "cheese reaction" and how does it relate to animal studies with tranylcypromine?
A3: The "cheese reaction" is a term used to describe a hypertensive crisis that occurs when individuals taking MAOIs consume foods rich in tyramine, such as aged cheeses.[] In animal research, this reaction is intentionally and carefully induced under controlled conditions to study the interaction between MAOIs and tyramine. This is often referred to as a "tyramine challenge." By administering a precise dose of tyramine to an animal pre-treated with tranylcypromine, researchers can investigate the mechanisms of hypertensive crisis and evaluate the efficacy of potential rescue medications.
Q4: Are there alternatives to tyramine for inducing a pressor response in tranylcypromine-treated animals?
A4: Yes, other sympathomimetic amines can also induce a pressor response. However, tyramine is the most commonly used and well-characterized agent for this purpose in preclinical studies due to its specific mechanism of action involving the displacement of norepinephrine, which directly mimics the clinically relevant food-drug interaction.
Q5: How long after the last dose of tranylcypromine is there still a risk of a hypertensive reaction to tyramine?
A5: Tranylcypromine is an irreversible MAOI. This means that even after the drug is cleared from the system, its effects persist until the body can synthesize new monoamine oxidase enzymes. The physiological effects of irreversible MAOIs can last for up to 3 weeks.[6] Therefore, the risk of a hypertensive crisis from a tyramine challenge can remain for a significant period after the cessation of tranylcypromine administration. A suitable washout period is crucial when designing experiments.
Troubleshooting Guides
Issue 1: Unexpectedly severe hypertensive response to a tyramine challenge.
-
Possible Cause 1: Incorrect Dosage Calculation: Double-check all calculations for both tranylcypromine and tyramine doses based on the animal's most recent body weight.
-
Troubleshooting Step 1: Immediately administer a pre-determined rescue agent (see Table 3) and closely monitor the animal's blood pressure.
-
Possible Cause 2: Animal-to-Animal Variability: There can be significant individual variability in the response to tyramine.
-
Troubleshooting Step 2: For future experiments, consider using a lower starting dose of tyramine and escalating it gradually to determine the pressor dose for each animal.
-
Possible Cause 3: Diet: The standard laboratory chow may contain variable levels of tyramine precursors.
-
Troubleshooting Step 3: Ensure a standardized, low-tyramine diet for all animals in the study for a period before and during tranylcypromine administration to minimize baseline variability.
Issue 2: No significant pressor response to tyramine challenge.
-
Possible Cause 1: Insufficient Tranylcypromine Dose or Treatment Duration: The dose or duration of tranylcypromine pretreatment may not be sufficient to achieve adequate MAO inhibition.
-
Troubleshooting Step 1: Review the literature for established effective doses and treatment regimens for the specific animal model. Consider a pilot study to determine the optimal dosing strategy.
-
Possible Cause 2: Incorrect Tyramine Dose or Route of Administration: The tyramine dose may be too low, or the route of administration may not be optimal for rapid absorption.
-
Troubleshooting Step 2: Verify the tyramine dosage and consider the pharmacokinetic profile of the chosen route of administration (e.g., intravenous administration will produce a more rapid and potent response than oral).
-
Possible Cause 3: Attenuation by Other Factors: Certain anesthetic agents or co-administered drugs can blunt the hypertensive response.
-
Troubleshooting Step 3: Review all experimental conditions and concomitant medications for potential interactions. In conscious animal models, ensure the animal is calm and acclimated to the testing environment to avoid stress-induced catecholamine release, which can affect the response.
Issue 3: Difficulty in establishing a stable baseline blood pressure before the tyramine challenge.
-
Possible Cause 1: Animal Stress: Handling and restraint can cause significant stress and elevate blood pressure, making it difficult to obtain a true baseline.
-
Troubleshooting Step 1: Acclimate the animals to the experimental procedures and environment over several days. For telemetry studies, allow a sufficient recovery period after surgery. Handle animals calmly and minimize environmental stressors.[7]
-
Possible Cause 2: Equipment Malfunction: Issues with the blood pressure monitoring equipment can lead to inaccurate or unstable readings.
-
Troubleshooting Step 2: Calibrate and test all monitoring equipment before each experiment. Ensure proper placement of telemetry probes or tail-cuffs.
Data Summary
Table 1: Tranylcypromine and Tyramine Dosages in Rodent Studies
| Animal Model | Tranylcypromine Dosage (mg/kg) | Route of Administration | Tyramine Challenge Dosage (mg/kg) | Route of Administration | Reference |
| Rat | 10 | i.p. | Not specified | Not specified | [8] |
| Rabbit | 10 | p.o. (single dose) | 5-200 (dose-response) | p.o. | [9] |
| Cat | 1 | i.v. | Not specified | Not specified | [10] |
Note: Dosages can vary significantly based on the specific study design and research question. The above table provides examples from the literature.
Table 2: Reported Blood Pressure Changes in Response to Tyramine Challenge in Tranylcypromine-Treated Subjects
| Subject | Tranylcypromine Treatment | Tyramine Dose | Outcome | Reference |
| Healthy Volunteers | 10 mg b.i.d. | Dose required to increase SBP by ≥30 mmHg | 38.2-fold decrease in tyramine dose needed compared to placebo | [11] |
| Healthy Volunteers | 8-16 days of treatment | Dose required to increase SBP by ≥30 mmHg | 56-fold increase in tyramine pressor sensitivity | [12] |
Table 3: Potential Rescue Agents for Managing Hypertensive Crisis in Animal Models
| Agent | Class | Dosage | Route of Administration | Notes | Reference |
| Phentolamine | Alpha-adrenergic antagonist | 5-10 mg in 10 mL saline (prevention/treatment of dermal necrosis in humans) | Local injection | Used for extravasation, but demonstrates alpha-blocking principle. Animal doses would need to be determined. | |
| Sodium Nitroprusside | Vasodilator | 0.3-10 mcg/kg/min (human dose) | IV infusion | Rapid onset and short duration of action, allowing for precise control of blood pressure.[13][14][15] | [13][14][15][16] |
| Labetalol (B1674207) | Alpha- and Beta-adrenergic antagonist | Bolus: 5-20 mg IV initially (human dose) | IV injection/infusion | Can be used for rapid blood pressure reduction. | [17][18][19] |
| Amlodipine | Calcium channel blocker | 0.15 to 0.63 mg/kg (used in dogs and cats for hypertensive crisis) | p.o. | Longer onset of action. | [20] |
| Hydralazine | Vasodilator | Used as a first-line agent in some veterinary hypertensive emergencies. | Not specified | [20] |
Note: The dosages provided are primarily from human clinical use or veterinary case reports and should be adapted with careful consideration for the specific animal model and experimental context.
Experimental Protocols
Protocol 1: Induction of Hypertensive Crisis with a Tyramine Challenge in Rats Pre-treated with Tranylcypromine (Telemetry Monitoring)
-
Animal Preparation and Telemetry Implantation:
-
Male Sprague-Dawley rats (250-300g) are surgically implanted with radio-telemetry transmitters for continuous monitoring of blood pressure and heart rate.[21][22][23]
-
The catheter of the telemetry device is inserted into the abdominal aorta, and the transmitter body is placed in the peritoneal cavity.[21][22][23]
-
Animals are allowed a recovery period of at least one week post-surgery, during which they are singly housed.
-
-
Tranylcypromine Administration:
-
Following recovery, animals are administered tranylcypromine (e.g., 10 mg/kg, i.p.) once daily for a predetermined period (e.g., 4-7 days) to ensure adequate MAO inhibition.
-
A control group receives vehicle injections on the same schedule.
-
-
Baseline Blood Pressure Recording:
-
On the day of the tyramine challenge, animals are placed in their home cages within the telemetry recording area.
-
Baseline blood pressure and heart rate are recorded for at least 60 minutes to ensure a stable and calm state.
-
-
Tyramine Challenge:
-
A sterile solution of tyramine hydrochloride in saline is prepared.
-
A specific dose of tyramine (e.g., starting with a low dose and escalating in subsequent studies if needed) is administered intravenously (i.v.) via a previously implanted catheter or intraperitoneally (i.p.).
-
Blood pressure and heart rate are continuously monitored and recorded. The peak pressor response is noted.
-
-
Management of Hypertensive Crisis:
-
An intravenous line should be in place for the immediate administration of a rescue agent if the blood pressure reaches a pre-defined critical level (e.g., systolic BP > 200 mmHg).
-
A prepared solution of a rapid-acting vasodilator like sodium nitroprusside (e.g., 1-5 µg/kg/min infusion) is administered to control the hypertensive episode.
-
The animal is continuously monitored until blood pressure returns to a safe level.
-
-
Post-Procedure Monitoring:
-
Animals are closely monitored for several hours post-challenge for any adverse effects.
-
Analgesics and supportive care are provided as needed, in consultation with veterinary staff.
-
Visualizations
Caption: Signaling pathway of tyramine-induced hypertensive crisis with tranylcypromine.
References
- 1. m.youtube.com [m.youtube.com]
- 3. Hypertensive Crisis Following Co-ingested Tobacco, Marijuana, and Red Wine: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Tyramine - Wikipedia [en.wikipedia.org]
- 6. Biochemistry, Tyramine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Tail‐Cuff Technique and Its Influence on Central Blood Pressure in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Levels of p-tyramine in rat brain after chronic administration of MAO-inhibiting antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Limited potentiation of blood pressure response to oral tyramine by brain-selective monoamine oxidase A-B inhibitor, TV-3326 in conscious rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Cardiovascular effects of (+)- and (-)-tranylcypromine compared to other monoamine oxidase inhibitors in animal studies (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination and comparison of the pressor effect of tyramine during long-term moclobemide and tranylcypromine treatment in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oral tyramine pressor test and the safety of monoamine oxidase inhibitor drugs: comparison of brofaromine and tranylcypromine in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nipride RTU, Nitropress (nitroprusside sodium) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 14. litfl.com [litfl.com]
- 15. openanesthesia.org [openanesthesia.org]
- 16. mdpi.com [mdpi.com]
- 17. LABETALOL (Trandate) | LHSC [lhsc.on.ca]
- 18. Successful treatment of a monoamine oxidase inhibitor-tyramine hypertensive emergency with intravenous labetalol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. cardiffcriticalcare.co.uk [cardiffcriticalcare.co.uk]
- 20. Evaluation of presentation, treatment and outcome in hypertensive emergency in dogs and cats: 15 cases (2003‐2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Direct blood pressure monitoring in laboratory rodents via implantable radio telemetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Refinement of Telemetry for Measuring Blood Pressure in Conscious Rats - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Postmortem Tranylcypromine Analysis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers and forensic toxicologists investigating tranylcypromine (B92988) concentrations in postmortem tissues. The following information, presented in a question-and-answer format, addresses common challenges and outlines key experimental considerations to ensure accurate and reliable data interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when analyzing tranylcypromine concentrations in postmortem tissues?
The two main challenges are postmortem redistribution (PMR) and drug degradation. PMR is the movement of a drug within the body after death, which can lead to artificially elevated or decreased concentrations in various tissues and fluids.[1][2][3] Tranylcypromine has been shown to undergo moderate PMR.[1] Additionally, tranylcypromine can degrade over time, particularly in tissue samples, which can lead to an underestimation of its concentration.[1][4]
Q2: How does postmortem redistribution affect tranylcypromine concentrations?
Following death, tranylcypromine can diffuse from tissue reservoirs, where it is often present in higher concentrations, into adjacent blood vessels.[1][2] This can result in a time-dependent increase in the drug's concentration in central blood vessels. One study observed that in a human poisoning case, tranylcypromine concentrations were lowest in peripheral blood at the time of autopsy (0 hours) and highest in central vessels after 24 hours.[1] This highlights the critical importance of selecting appropriate sampling sites and times.
Q3: Which tissues show the highest concentrations of tranylcypromine postmortem?
Research indicates that tranylcypromine shows preferential concentration in the liver and brain. In a documented case, the liver concentration was 2.21 µg/g and the brainstem concentration was 2.46 µg/g.[1] This suggests these organs act as reservoirs for the drug.
Q4: Is tranylcypromine susceptible to degradation in postmortem samples?
Yes. Studies have demonstrated a significant loss of tranylcypromine in tissue samples over several weeks, while concentrations in blood and urine remained more stable.[4] Another study showed a 58% decrease in tranylcypromine concentration in spiked blood samples incubated at 37°C for 48 hours, indicating that degradation is a factor to consider, especially in cases with prolonged postmortem intervals or improper storage.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or unexpectedly high tranylcypromine concentrations in central blood samples. | Postmortem redistribution from tissue reservoirs (e.g., liver, lungs) into central circulation.[1][3] | Collect peripheral blood samples (e.g., femoral) as they are less affected by PMR.[2][5] If possible, collect both central and peripheral blood to assess the cardiac/peripheral blood concentration ratio as an indicator of redistribution.[2] |
| Low or undetectable tranylcypromine levels in tissue samples, especially after prolonged storage. | Drug degradation due to enzymatic activity or chemical instability.[1][4] Putrefactive changes can accelerate degradation.[1] | Analyze samples as soon as possible after collection. Store samples at appropriate low temperatures (e.g., -20°C or -80°C) to minimize degradation. Consider analyzing for known metabolites of tranylcypromine. |
| Discrepancy between antemortem dosage and postmortem blood concentrations. | A combination of postmortem redistribution and degradation. The timing and site of sample collection are critical. | Interpret postmortem blood concentrations with caution. Consider the postmortem interval and the condition of the body. Analyze multiple tissue types to get a more complete picture of drug distribution. |
| Variable results between different analytical methods. | Different extraction efficiencies, derivatization yields, or instrument sensitivities. | Use a validated analytical method, preferably with mass spectrometric detection (GC-MS or LC-MS/MS) for high specificity and sensitivity.[4][6] Employ a suitable internal standard to account for analytical variability. |
Quantitative Data Summary
The following tables summarize quantitative data on postmortem tranylcypromine concentrations from a published case report.
Table 1: Tranylcypromine Concentration in Tissues
| Tissue | Concentration (µg/g) |
| Liver | 2.21 |
| Brainstem | 2.46 |
Data from a human poisoning case.[1]
Table 2: Postmortem Changes in Blood Tranylcypromine Concentration
| Time After Autopsy | Peripheral Blood (µg/mL) | Central Vessels (µg/mL) |
| 0 hours | 0.17 | - |
| 24 hours | - | 0.52 |
| 72 hours | < 0.17 | - |
Concentrations at 72 hours were below the initial peripheral blood concentration and samples showed marked putrefactive changes.[1]
Experimental Protocols
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Tranylcypromine in Tissues
This protocol is based on a method for the analysis of tranylcypromine in a suspected overdose.[4]
-
Sample Homogenization: Homogenize a known weight of tissue (e.g., 1 gram) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Extraction:
-
Add an internal standard to the homogenate.
-
Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., n-butyl chloride).
-
Vortex and centrifuge the sample.
-
Separate the organic layer.
-
-
Derivatization:
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small volume of ethyl acetate.
-
Add a derivatizing agent, such as pentafluoropropionic anhydride (B1165640) (PFPA), and heat to facilitate the reaction. This step is crucial for improving the chromatographic properties of tranylcypromine.
-
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS system.
-
Use a suitable capillary column for separation.
-
Set the mass spectrometer to operate in selected ion monitoring (SIM) mode for quantification of the target ions for tranylcypromine and the internal standard.
-
-
Quantification: Create a calibration curve using fortified tissue samples and calculate the concentration of tranylcypromine in the unknown samples.
Visualizations
Caption: Postmortem redistribution of tranylcypromine from tissue reservoirs.
Caption: General experimental workflow for tranylcypromine analysis.
References
- 1. Postmortem changes in blood tranylcypromine concentration: competing redistribution and degradation effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Postmortem redistribution of drugs: a literature review | springermedizin.de [springermedizin.de]
- 3. mdpi.com [mdpi.com]
- 4. The GCMS analysis of tranylcypromine (Parnate) in a suspected overdose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Postmortem tricyclic antidepressant concentrations. Lethal versus nonlethal levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A gas chromatographic procedure for separation and quantitation of the enantiomers of the antidepressant tranylcypromine - PubMed [pubmed.ncbi.nlm.nih.gov]
lysosomal trapping of tranylcypromine affecting cellular assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with cellular assays involving tranylcypromine (B92988). The lysosomal trapping of this compound can lead to unexpected results, and this resource is designed to help you identify, understand, and mitigate these effects.
Frequently Asked Questions (FAQs)
Q1: My cellular assay with tranylcypromine is showing lower than expected efficacy or potency. What could be the cause?
A1: One significant factor that can lead to reduced apparent efficacy of tranylcypromine in cellular assays is its sequestration within lysosomes, a phenomenon known as lysosomal trapping.[1][2] Tranylcypromine is a lipophilic weak base, and these types of compounds can freely diffuse across cell and lysosomal membranes in their neutral state.[3][4][5] However, the acidic environment of the lysosome (pH 4-5) causes the drug to become protonated (ionized).[3][4][5] This charged form is less membrane-permeable and becomes trapped within the organelle.[3][4][5] This sequestration reduces the effective concentration of tranylcypromine available to interact with its intended targets, such as monoamine oxidases (MAOs) which are primarily located in the mitochondria.[1]
Q2: How can I determine if lysosomal trapping of tranylcypromine is occurring in my specific cell line?
A2: There are several experimental approaches to assess lysosomal trapping:
-
Indirect Method using Fluorescent Dyes: A common high-throughput method involves using a fluorescent lysosomotropic probe, such as LysoTracker Red.[3][4] If tranylcypromine is accumulating in the lysosomes, it will compete with the dye, leading to a concentration-dependent decrease in the lysosomal fluorescent signal.[3][4] This can be quantified using high-content imaging or a fluorescence plate reader.[3][6][7]
-
Direct Method using LC-MS/MS: A more direct and quantitative method involves measuring the intracellular concentration of tranylcypromine in the presence and absence of a lysosomal function inhibitor, such as bafilomycin A1 or ammonium (B1175870) chloride (NH₄Cl).[3][8] These agents disrupt the lysosomal pH gradient, preventing trapping. A significant reduction in the cellular accumulation of tranylcypromine in the presence of these inhibitors confirms lysosomal sequestration.[8][9]
Q3: I've confirmed lysosomal trapping is affecting my results. How can I mitigate this issue in my cellular assays?
A3: To reduce the impact of lysosomal trapping, you can try the following:
-
Co-treatment with Lysosomotropic Agents: The addition of other lysosomotropic compounds, like chloroquine (B1663885) or tamoxifen, can reduce the lysosomal trapping of tranylcypromine.[1] These agents also accumulate in lysosomes and can lead to a release of the trapped tranylcypromine, thereby increasing its availability in the cytoplasm to reach its target.[1] However, be aware that these agents can have their own off-target effects and may interfere with your assay.[1]
-
Use of Lysosomal Function Inhibitors: As mentioned in A2, agents like ammonium chloride or bafilomycin A1 can be used to neutralize the lysosomal pH and prevent trapping.[3][8] This approach can help you determine the true potency of tranylcypromine at its target, but it also alters the physiological state of the cell.
-
Assay Duration and Compound Concentration: Consider optimizing the incubation time and concentration of tranylcypromine. Shorter incubation times may minimize the extent of lysosomal accumulation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| High variability in replicate wells. | Inconsistent lysosomal trapping across the cell population. | Ensure a homogenous cell monolayer and consistent cell density. Pre-treat with a lysosomotropic agent like a low concentration of chloroquine to saturate the lysosomes before adding tranylcypromine. |
| Unexpected cytotoxicity at high concentrations. | Lysosomal dysfunction or phospholipidosis induced by high concentrations of trapped tranylcypromine.[10][11] | Perform a cytotoxicity assay (e.g., LDH release) in parallel.[8] Consider using lower concentrations of tranylcypromine for longer incubation times. |
| Discrepancy between in vitro and in vivo results. | Significant lysosomal trapping in the in vitro cell model may not accurately reflect the in vivo situation where pharmacokinetics and tissue distribution play a larger role. | Use in vitro data on lysosomal trapping to inform pharmacokinetic/pharmacodynamic (PK/PD) models.[3] Consider using cell lines with lower lysosomal content if appropriate for the biological question. |
| Tranylcypromine appears to have off-target effects. | Promiscuous labeling of proteins due to high localized concentrations within the lysosome and reduced availability for its primary target, MAO.[1][2] | Use chemical proteomics with tranylcypromine probes to identify potential off-targets.[1] Compare results with and without lysosomal inhibitors to distinguish lysosome-dependent off-target effects. |
Quantitative Data Summary
The following table summarizes key quantitative data related to the lysosomal trapping of tranylcypromine and control compounds from published studies.
| Compound | Cell Line | Assay Type | Endpoint | Value | Reference |
| Tranylcypromine-alkyne probe (FBP2) | SH-SY5Y, HeLa | Activity-Based Protein Profiling | MAOA Enrichment | ~3.6-fold | [1] |
| Pargyline-alkyne probe (FBP1) | SH-SY5Y, HeLa | Activity-Based Protein Profiling | MAOA Enrichment | >10-fold | [1] |
| Tranylcypromine-alkyne probe (FBP2) | - | In vitro enzyme assay | MAOA IC₅₀ | 0.5 µM | [1] |
| Tranylcypromine-alkyne probe (FBP2) | - | In vitro enzyme assay | MAOB IC₅₀ | 2.3 µM | [1] |
| Chloroquine | Caco-2, MDCKII, Hepatocytes | LysoTracker Red Displacement | IC₅₀ | In line with literature | [3] |
| Imipramine | Caco-2, MDCKII, Hepatocytes | LysoTracker Red Displacement | IC₅₀ | In line with literature | [3] |
| Propranolol | Caco-2, MDCKII, Hepatocytes | LysoTracker Red Displacement | IC₅₀ | In line with literature | [3] |
Experimental Protocols
Protocol 1: Indirect Measurement of Lysosomal Trapping using LysoTracker Red
This protocol is adapted from methodologies described for assessing lysosomal sequestration.[3][4]
Materials:
-
Cell line of interest (e.g., HeLa, SH-SY5Y)
-
96-well, black, clear-bottom microplates
-
Complete cell culture medium
-
LysoTracker Red DND-99 (e.g., from Thermo Fisher Scientific)
-
Tranylcypromine and other test compounds
-
Positive control (e.g., chloroquine)
-
Negative control (e.g., rosuvastatin)[3]
-
Phosphate-buffered saline (PBS)
-
High-content imaging system or fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C and 5% CO₂.
-
Compound Preparation: Prepare serial dilutions of tranylcypromine and control compounds in complete cell culture medium.
-
Compound Treatment: Remove the growth medium from the cells and add the compound dilutions. Incubate for a predetermined time (e.g., 30 minutes to 2 hours) at 37°C.
-
LysoTracker Red Staining: Add LysoTracker Red to each well at a final concentration of 50-200 nM and incubate for 30 minutes at 37°C.
-
Washing: Gently wash the cells twice with PBS.
-
Image Acquisition/Fluorescence Reading: Acquire images using a high-content imager or measure the fluorescence intensity using a microplate reader (Excitation/Emission: ~577/590 nm).
-
Data Analysis: Quantify the fluorescence intensity per cell or per well. A decrease in LysoTracker Red intensity in the presence of tranylcypromine indicates competitive displacement and thus lysosomal trapping. Calculate IC₅₀ values by plotting the percentage of inhibition against the log of the compound concentration.
Protocol 2: Direct Measurement of Tranylcypromine Accumulation by LC-MS/MS
This protocol provides a framework for the direct quantification of lysosomal sequestration.[3][8]
Materials:
-
Cell line of interest cultured in appropriate plates (e.g., 12-well or 24-well)
-
Tranylcypromine
-
Lysosomal inhibitor (e.g., 10 mM NH₄Cl or 1 µM Bafilomycin A1)[3][8]
-
PBS
-
Lysis buffer (e.g., acetonitrile (B52724) or methanol (B129727) with an internal standard)
-
LC-MS/MS system
Procedure:
-
Cell Culture: Grow cells to confluency in multi-well plates.
-
Inhibitor Pre-treatment (for inhibitor group): Pre-incubate one set of wells with the lysosomal inhibitor in culture medium for 30-60 minutes at 37°C.
-
Tranylcypromine Treatment: Add tranylcypromine at the desired concentration to both inhibitor-treated and untreated wells. Incubate for a specific time (e.g., 30 minutes) at 37°C.
-
Washing: Quickly wash the cells three times with ice-cold PBS to remove extracellular compound.
-
Cell Lysis: Add cold lysis buffer to each well to lyse the cells and extract the intracellular compound.
-
Sample Preparation: Collect the lysates and centrifuge to pellet cell debris. Transfer the supernatant for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Quantify the concentration of tranylcypromine in each sample.
-
Data Analysis: Determine the total intracellular concentration of tranylcypromine in the presence and absence of the lysosomal inhibitor. The difference in accumulation represents the extent of lysosomal trapping.
Visualizations
Caption: Mechanism of tranylcypromine lysosomal trapping.
Caption: Indirect lysosomal trapping assay workflow.
Caption: Impact of lysosomal trapping on TCP target engagement.
References
- 1. Tranylcypromine specificity for monoamine oxidase is limited by promiscuous protein labelling and lysosomal trapping - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tranylcypromine specificity for monoamine oxidase is limited by promiscuous protein labelling and lysosomal trapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. criver.com [criver.com]
- 4. xenotech.com [xenotech.com]
- 5. Lysosomal Sequestration (Trapping) of Lipophilic Amine (Cationic Amphiphilic) Drugs in Immortalized Human Hepatocytes (Fa2N-4 Cells) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assets.ctfassets.net [assets.ctfassets.net]
- 7. bioivt.com [bioivt.com]
- 8. In Vitro Assessment of Uptake and Lysosomal Sequestration of Respiratory Drugs in Alveolar Macrophage Cell Line NR8383 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Lysosomotropic Drugs: Pharmacological Tools to Study Lysosomal Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A high content screening assay for identifying lysosomotropic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing tranylcypromine dosage to minimize amphetamine-like effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tranylcypromine (B92988). The focus is on optimizing dosage to minimize amphetamine-like effects while maintaining therapeutic efficacy.
Troubleshooting Guides
Issue 1: Excessive Central Nervous System (CNS) Stimulation (Agitation, Insomnia, Anxiety) Observed in Preclinical Models.
Possible Cause: The amphetamine-like effects of tranylcypromine are dose-dependent and related to its structural similarity to amphetamine.[1] These effects are often more pronounced at higher doses.[2]
Troubleshooting Steps:
-
Dosage Adjustment:
-
Reduce the total daily dose. The recommended starting daily dosage in clinical settings is 30 mg, with a maximum of 60 mg per day.[3] Animal studies should be scaled accordingly.
-
Administer the dose in divided intervals. Splitting the daily dose into 2-3 smaller administrations can help mitigate peak plasma concentration-related side effects.[1] For example, a total daily dose could be administered as 10 mg in the morning and 10 mg in the afternoon.[4]
-
Implement a slow dose titration schedule. When escalating doses, increase the daily dosage in small increments (e.g., 10 mg every 1-3 weeks in a clinical context) to allow for acclimatization.[5]
-
-
Timing of Administration:
-
In animal studies where a circadian cycle is maintained, administer the final dose of the day no later than 3 p.m. to minimize interference with sleep cycles, a strategy suggested for managing insomnia in patients.[4]
-
-
Pharmacological Intervention (for research purposes):
-
Consider co-administration with agents that can mitigate stimulant effects. For instance, in clinical settings, amlodipine (B1666008) or propranolol (B1214883) have been used to manage transient hypertension that can occur post-dose.[2] The applicability of this in a research context would depend on the experimental design.
-
Issue 2: High Inter-Individual Variability in Amphetamine-Like Responses.
Possible Cause: Pharmacokinetic and pharmacodynamic variability can lead to different levels of CNS stimulation at the same dose. This may be due to differences in metabolism or receptor sensitivity. Tranylcypromine has a biphasic absorption pattern in some individuals, possibly due to differential absorption of its stereoisomers.[1]
Troubleshooting Steps:
-
Enantiomer-Specific Investigation:
-
If feasible, conduct experiments using the individual enantiomers of tranylcypromine. The (-)-enantiomer is a more potent inhibitor of dopamine (B1211576) and norepinephrine (B1679862) uptake, which may contribute more significantly to the amphetamine-like effects.
-
This allows for the deconvolution of the effects of each isomer on the observed stimulant-like behaviors.
-
-
Metabolic Profiling:
-
Analyze plasma or tissue samples for levels of tranylcypromine and its main metabolites (4-hydroxytranylcypromine, N-acetyltranylcypromine, and N-acetyl-4-hydroxytranylcypromine).[6] These metabolites are less potent MAO inhibitors, but understanding their concentration can provide insights into the metabolic rate and potential contribution to the overall pharmacological effect.[7]
-
-
Genotyping:
-
For studies involving animal models with known genetic diversity, consider genotyping for cytochrome P450 enzymes. Tranylcypromine is known to inhibit several CYP enzymes, including CYP2A6, CYP2C19, CYP2C9, CYP2D6, and CYP3A4.[1] Variations in these enzymes could influence the drug's metabolism and effects.
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of tranylcypromine's amphetamine-like effects?
A1: Tranylcypromine is structurally similar to amphetamine.[1] Its stimulant properties are thought to arise from its ability to inhibit the reuptake of catecholamines, particularly norepinephrine and dopamine, in addition to its primary action as a non-selective, irreversible inhibitor of monoamine oxidase (MAO-A and MAO-B).[1][8] At higher doses, it also acts as a norepinephrine reuptake inhibitor and a weak dopamine releaser.[2][9]
Q2: How do the enantiomers of tranylcypromine differ in their contribution to stimulant effects?
A2: The two enantiomers of tranylcypromine have distinct pharmacological profiles. While both contribute to MAO inhibition, the (-)-enantiomer is a more potent inhibitor of dopamine and norepinephrine uptake. This suggests that the (-)-enantiomer may be more responsible for the amphetamine-like side effects.
Q3: Is amphetamine a metabolite of tranylcypromine?
A3: Although once thought to be the case due to their structural similarity, studies have not shown amphetamine to be a metabolite of tranylcypromine.[6]
Q4: What dosing strategies are recommended to minimize CNS stimulation?
A4: To minimize amphetamine-like effects, the following strategies are recommended:
-
Start with a low dose and titrate slowly. A typical starting dose is 30 mg/day in divided doses, with increases of 10 mg/day every 1-3 weeks.[5]
-
Use divided dosing. Administering the total daily dose in 2-3 smaller portions can reduce peak plasma concentrations and associated side effects.[1]
-
Avoid evening doses. To prevent insomnia, the last dose should be taken in the afternoon.[4]
Q5: Are there any known drug interactions that can exacerbate the stimulant effects of tranylcypromine?
A5: Yes, co-administration of tranylcypromine with other CNS stimulants is contraindicated and can lead to a hypertensive crisis.[10] This includes prescription drugs like methylphenidate and amphetamines, as well as over-the-counter decongestants.[10][11] Excessive caffeine (B1668208) consumption should also be avoided.[12]
Data Presentation
Table 1: Pharmacokinetic Parameters of Tranylcypromine
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | 1-2 hours | [6] |
| Elimination Half-Life (t½) | ~2.5 hours | [6] |
| Metabolism | Primarily hepatic (acetylation and oxidation) | [13] |
| Primary Metabolites | 4-hydroxytranylcypromine, N-acetyltranylcypromine, N-acetyl-4-hydroxytranylcypromine | [6] |
Table 2: Recommended Dosing and Titration Schedule (Clinical)
| Dosage Stage | Recommended Dose | Frequency | Titration Schedule | Reference |
| Initial Dose | 30 mg/day | Divided doses | - | [3] |
| Dose Adjustment | Increase by 10 mg/day | Divided doses | Every 1-3 weeks | [5] |
| Maximum Dose | 60 mg/day | Divided doses | - | [3] |
Experimental Protocols
Protocol 1: Assessment of Amphetamine-like Effects in a Rodent Model
Objective: To quantify the stimulant effects of different tranylcypromine dosing regimens.
Model: Adult male Sprague-Dawley rats.[14]
Methodology:
-
Acclimation: House animals in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week prior to the experiment.
-
Drug Administration:
-
Prepare tranylcypromine sulfate (B86663) in a 0.9% saline solution for intraperitoneal injection.[15]
-
Divide animals into groups to test different dosing strategies (e.g., single daily dose vs. divided doses, different total daily doses, slow vs. rapid titration).
-
-
Behavioral Assessment (Open Field Test):
-
Place individual rats in an open field apparatus.
-
Record locomotor activity (e.g., distance traveled, rearing frequency) for a specified period (e.g., 30 minutes).
-
This test can be used to assess the stimulant effects of acute and chronic tranylcypromine administration.[14]
-
-
Data Analysis:
-
Compare locomotor activity between different dosing groups and a vehicle control group using appropriate statistical tests (e.g., ANOVA).
-
Protocol 2: Enantiomer-Specific Analysis of Tranylcypromine in Brain Tissue
Objective: To determine the brain concentrations of the (+) and (-) enantiomers of tranylcypromine.
Methodology:
-
Sample Collection: Following administration of racemic tranylcypromine, sacrifice the animals at specified time points and dissect the brain regions of interest.
-
Tissue Homogenization: Homogenize the brain tissue in a suitable buffer.
-
Extraction: Extract the drug from the tissue homogenate using an organic solvent.
-
Derivatization: Derivatize the extracted tranylcypromine with a chiral agent, such as S-(-)-N-(trifluoroacetyl)-prolyl chloride, to form diastereoisomers.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Separate and quantify the diastereoisomers using a gas chromatograph equipped with a capillary column and a nitrogen-phosphorus detector or a mass spectrometer.
-
This method allows for the determination of the concentration of each enantiomer in the brain tissue.
-
Mandatory Visualizations
Caption: Mechanism of Tranylcypromine's dual action.
Caption: Workflow for optimizing tranylcypromine dosage.
References
- 1. Tranylcypromine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. psychiatryonline.org [psychiatryonline.org]
- 3. Tranylcypromine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Tranylcypromine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. drugs.com [drugs.com]
- 9. Tranylcypromine in mind (Part I): Review of pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Parnate (tranylcypromine) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 11. drugs.com [drugs.com]
- 12. drugs.com [drugs.com]
- 13. youtube.com [youtube.com]
- 14. Amphetamine and tranylcypromine in an animal model of depression: pharmacological specificity of the reversal effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparison of the apparent antidepressant activity of (-) and (+) tranylcypromine in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Tranylcypromine Sulfate in Aqueous Solutions for Long-Term Experiments
This technical support center provides essential information and guidance for researchers, scientists, and drug development professionals on the stability of tranylcypromine (B92988) sulfate (B86663) in aqueous solutions intended for long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known stability of tranylcypromine sulfate in aqueous solutions?
A1: Tranylcypromine sulfate in aqueous solutions is susceptible to degradation under various conditions, particularly hydrolysis (in both acidic and basic environments) and oxidation.[1] Forced degradation studies have shown significant breakdown under stress conditions. For long-term experiments, it is crucial to control pH, temperature, and exposure to light and oxidizing agents.
Q2: What are the primary degradation pathways for tranylcypromine sulfate in aqueous solutions?
A2: The primary degradation pathway involves the opening of the cyclopropane (B1198618) ring, which is susceptible to reaction due to ring strain.[1] Degradation is observed under both acidic and basic hydrolytic conditions, as well as in the presence of oxidizing agents.
Q3: What are the recommended storage conditions for aqueous stock solutions of tranylcypromine sulfate?
A3: While specific long-term stability data for aqueous solutions is limited in the available literature, general best practices for similar compounds suggest storing stock solutions at low temperatures and protected from light. For short-term storage (days to weeks), refrigeration at 2-8°C is advisable. For longer-term storage (weeks to months), aliquoting and freezing at -20°C or -80°C is recommended to minimize degradation from repeated freeze-thaw cycles. It is also crucial to use tightly sealed containers to prevent solvent evaporation and contamination.
Q4: How can I monitor the stability of my tranylcypromine sulfate solution during a long-term experiment?
A4: The stability of your solution should be monitored periodically using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[1] This will allow you to quantify the concentration of the active tranylcypromine sulfate and detect the presence of any degradation products.
Q5: Are there any known incompatibilities of tranylcypromine sulfate with common buffer components?
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Loss of biological activity in the experiment over time. | Degradation of tranylcypromine sulfate in the experimental solution. | Prepare fresh solutions more frequently. Store stock solutions at a lower temperature (e.g., -80°C). Analyze the solution using HPLC to confirm the concentration of the active compound. |
| Appearance of unknown peaks in HPLC analysis of the experimental solution. | Formation of degradation products. | Refer to the forced degradation data to see if the unknown peaks correspond to known degradants. If possible, use mass spectrometry (MS) coupled with HPLC to identify the unknown peaks. |
| Variability in experimental results between batches of solutions. | Inconsistent preparation or storage of tranylcypromine sulfate solutions. | Standardize the solution preparation protocol, including the source of the compound, solvent, pH, and final concentration. Ensure consistent storage conditions for all batches. |
Quantitative Data on Forced Degradation
The following table summarizes the degradation of tranylcypromine sulfate under various stress conditions as reported in a stability-indicating method development study. These studies are designed to identify potential degradation products and do not represent long-term stability under normal storage conditions.
| Stress Condition | Method | % Degradation | Reference |
| Acidic Hydrolysis | Heating with 1N HCl for 1 hour | ~15% | [1] |
| Alkaline Hydrolysis | Heating with 1N NaOH for 1 hour | ~25% | [1] |
| Oxidative Degradation | Heating with H₂O₂ | ~40% | [1] |
| Photolytic Degradation | Exposure to UV light | Relatively stable, only small degradation peak observed | [1] |
Experimental Protocols
Protocol for Stability Testing using High-Performance Liquid Chromatography (HPLC)
This protocol is based on a validated stability-indicating method and is suitable for determining the concentration of tranylcypromine sulfate and detecting its degradation products.[1]
1. HPLC System and Conditions:
-
Column: Kinetex® C18 column (75 mm x 4.6 mm, 2.6 µm)
-
Mobile Phase: Acetonitrile and 0.1% orthophosphoric acid in water (10:90, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
2. Standard Solution Preparation:
-
Prepare a stock solution of tranylcypromine sulfate in the mobile phase at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 3-150 µg/mL.
3. Sample Preparation:
-
Dilute the aqueous experimental solution of tranylcypromine sulfate with the mobile phase to fall within the concentration range of the standard curve.
4. Analysis:
-
Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample solutions.
-
Determine the concentration of tranylcypromine sulfate in the samples by comparing their peak areas to the calibration curve.
-
Monitor for the appearance of new peaks, which may indicate degradation products.
Visualizations
Caption: Experimental workflow for assessing the long-term stability of tranylcypromine sulfate in aqueous solutions.
References
Validation & Comparative
A Comparative Analysis of Tranylcypromine Sulphate and Selegiline in Preclinical Models of Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of tranylcypromine (B92988) sulphate and selegiline (B1681611), two monoamine oxidase inhibitors (MAOIs), based on their performance in preclinical models of Parkinson's disease (PD). The information presented herein is supported by experimental data to assist researchers in evaluating their therapeutic potential.
Executive Summary
Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra. A key strategy in managing PD is to enhance dopaminergic neurotransmission. Both tranylcypromine and selegiline achieve this by inhibiting monoamine oxidase (MAO), the enzyme responsible for dopamine (B1211576) degradation. However, their selectivity and mechanisms of action differ significantly, leading to distinct pharmacological profiles. Selegiline is a selective and irreversible inhibitor of MAO type B (MAO-B) at therapeutic doses, the predominant form of the enzyme in the striatum responsible for dopamine metabolism.[1][2] Tranylcypromine is a non-selective, irreversible inhibitor of both MAO-A and MAO-B.[3][4] This guide will delve into the comparative efficacy of these two compounds in preclinical PD models, focusing on neuroprotection, dopamine modulation, and behavioral outcomes.
Mechanism of Action: A Tale of Two Inhibitors
The primary therapeutic target of both drugs is the MAO enzyme. By inhibiting MAO, these drugs prevent the breakdown of dopamine, thereby increasing its availability in the synaptic cleft.[1]
-
Selegiline: As a selective MAO-B inhibitor, selegiline's primary action is to increase dopamine levels in the brain.[2][5] This selectivity is crucial as it reduces the risk of hypertensive crises associated with the consumption of tyramine-rich foods (the "cheese effect"), a significant side effect of non-selective MAOIs.[1] Beyond its role in MAO-B inhibition, selegiline has demonstrated neuroprotective properties, potentially through anti-apoptotic mechanisms and the induction of neurotrophic factors.[6][7] However, one of its disadvantages is its metabolism to (-)-methamphetamine and (-)-amphetamine, which may have undesirable side effects.[8]
-
Tranylcypromine: This compound non-selectively and irreversibly inhibits both MAO-A and MAO-B.[3][4] Inhibition of MAO-A can lead to an increase in serotonin (B10506) and norepinephrine (B1679862) levels, which may contribute to its antidepressant effects, a relevant consideration for the non-motor symptoms of PD.[9] Tranylcypromine also inhibits the histone demethylase LSD1, a mechanism that may contribute to its neuroprotective effects.[4]
Figure 1: Comparative Mechanism of MAO Inhibition.
Comparative Efficacy in Parkinson's Disease Models
Neuroprotective Effects
Both selegiline and tranylcypromine have been investigated for their potential to slow the progression of neurodegeneration in PD models. Selegiline has been shown to protect neurons from a variety of neurotoxins, including 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) and 6-hydroxydopamine (6-OHDA).[6] This neuroprotection is attributed to its ability to reduce oxidative stress and suppress apoptosis.[6] Tranylcypromine may also possess neuroprotective properties, with one clinical trial showing some initial improvement and only slight worsening of symptoms after 1.5 years of follow-up.[4]
| Drug | Model | Dosage | Key Neuroprotective Outcomes | Reference |
| Selegiline | MPTP Mouse Model | 10 mg/kg | Attenuated the neurotoxic effects of MPTP. | [8] |
| Selegiline | Rat Model of Cerebral Ischemia | 2 and 10 mg/kg | Decreased ischemia-induced elevation of LDH activity and MDA content, and normalized SOD activity. | [10] |
| Rasagiline (B1678815) (similar MAO-B inhibitor) | MPTP Non-human Primate Model | 10 mg/kg | Markedly attenuated the neurotoxic effects of MPTP. | [8] |
Effects on Dopamine Levels
The primary biochemical outcome of MAO inhibition is an increase in striatal dopamine levels. Selegiline has been shown to increase brain dopamine levels by 23% to 350%, depending on the brain area.[5] Both selegiline and rasagiline (another MAO-B inhibitor) decrease the metabolism of dopamine, leading to reduced levels of its metabolites, HVA and DOPAC.[8]
| Drug | Model | Dosage | Effect on Dopamine (DA) and Metabolites (DOPAC, HVA) | Reference |
| Selegiline | Rat | 0.25 mg/kg, s.c. (chronic) | Causes elevation in extracellular dopamine levels. | [11] |
| Selegiline | MPTP Mouse Model | 10 mg/kg, s.c. | Significantly lowered the elevated striatal DA turnover rate. | [12] |
| Selegiline | CD157 KO Mouse | 1-10 mg/kg, s.c. | Increased DA content in the striatum and hippocampus. | [13] |
| Rasagiline | MPTP Non-human Primate Model | 10 mg/kg, s.c. | Reduced levels of HVA and DOPAC by >95% and 45% respectively. | [8] |
Impact on Motor and Non-Motor Behaviors
In rodent models of PD, motor deficits are commonly assessed using tests such as the rotarod, cylinder test, and analysis of spontaneous locomotor activity.[14] Non-motor symptoms, like depression, are often modeled using the forced swim test (FST) or tail suspension test (TST).[12]
In an MPTP mouse model of PD, a single subcutaneous administration of selegiline at 10 mg/kg reduced the extended immobility time in the TST, suggesting an antidepressant-like effect.[12] In the same study, rasagiline did not produce similar effects, indicating that MAO inhibition alone may not account for selegiline's antidepressant-like properties.[12] In CD157 knockout mice, a genetic model of PD, selegiline dose-dependently reduced immobility time in the FST.[13]
| Drug | Model | Behavioral Test | Dosage | Key Behavioral Outcomes | Reference |
| Selegiline | MPTP Mouse Model | Tail Suspension Test (TST) | 10 mg/kg, s.c. | Shortened the extended immobility time, suggesting an antidepressant-like effect. | [12] |
| Rasagiline | MPTP Mouse Model | Tail Suspension Test (TST) | 1-3 mg/kg | Did not produce antidepressant-like effects. | [12] |
| Selegiline | CD157 KO Mouse | Forced Swim Test (FST) | 1-10 mg/kg | Dose-dependently reduced immobility time. | [13] |
| Pramipexole | CD157 KO Mouse | Forced Swim Test (FST) | 1 mg/kg, s.c. | Reduced the elevated immobility time. | [13] |
Experimental Protocols
MPTP-Induced Mouse Model of Parkinson's Disease
This is a widely used model to replicate the dopaminergic neurodegeneration seen in PD.
-
Animals: C57BL/6 mice are commonly used due to their sensitivity to MPTP.
-
MPTP Administration: A typical regimen involves four intraperitoneal injections of MPTP at 17.5 mg/kg, spaced two hours apart.[12]
-
Drug Administration: Selegiline or tranylcypromine can be administered via subcutaneous injection or oral gavage. For example, a single subcutaneous administration of selegiline at 10 mg/kg has been used to assess its effects on depression-like behavior.[12]
-
Outcome Measures:
-
Behavioral: TST or FST for depression-like behavior, rotarod for motor coordination.
-
Neurochemical: HPLC to measure dopamine and its metabolites in the striatum.
-
Histological: Immunohistochemistry for tyrosine hydroxylase (TH) to quantify dopaminergic neuron loss in the substantia nigra.
-
Figure 2: General Experimental Workflow.
Neuroprotective Signaling Pathways of Selegiline
Selegiline's neuroprotective effects are thought to be mediated by mechanisms beyond MAO-B inhibition. These include the induction of anti-apoptotic proteins and pro-survival neurotrophic factors.
Figure 3: Proposed Neuroprotective Pathways of Selegiline.
Conclusion
Both tranylcypromine sulphate and selegiline offer therapeutic potential for Parkinson's disease through their inhibition of monoamine oxidase. Selegiline's selectivity for MAO-B provides a more targeted approach to increasing dopamine levels with a lower risk of certain side effects compared to the non-selective inhibition of tranylcypromine.[1] Furthermore, preclinical evidence suggests that selegiline possesses neuroprotective properties that are independent of its MAO-B inhibitory action, potentially offering a disease-modifying effect.[15] Tranylcypromine's broader mechanism of action, including MAO-A inhibition, may be beneficial in addressing the depressive symptoms often associated with PD.[9]
The choice between these two agents in a research or drug development context will depend on the specific therapeutic goals. For targeted enhancement of dopamine and potential neuroprotection with a favorable side effect profile, selegiline and other selective MAO-B inhibitors may be preferred. For a broader spectrum of action that includes antidepressant effects, non-selective inhibitors like tranylcypromine warrant consideration. Further head-to-head comparative studies in various PD models are necessary to fully elucidate their respective advantages and disadvantages.
References
- 1. What is the mechanism of Selegiline Hydrochloride? [synapse.patsnap.com]
- 2. What is the mechanism of Selegiline? [synapse.patsnap.com]
- 3. The MAO Inhibitor Tranylcypromine Alters LPS- and Aβ-Mediated Neuroinflammatory Responses in Wild-type Mice and a Mouse Model of AD [mdpi.com]
- 4. Tranylcypromine - Wikipedia [en.wikipedia.org]
- 5. Pharmacology of selegiline - Wikipedia [en.wikipedia.org]
- 6. Neuroprotective actions of selegiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel neuroprotective mechanism of selegiline by suppressing the pro-apoptotic activity of protein disulfide isomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rasagiline ( Agilect ) v selegiline : monoamine oxidase-inhibition and MPTP-induced neurotoxicity [rasagiline.com]
- 9. MAO-inhibitors in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selegiline, MAO-B inhibition and neuroprotection [selegiline.com]
- 11. Effect of low-dose treatment with selegiline on dopamine transporter (DAT) expression and amphetamine-induced dopamine release in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Selegiline Recovers Synaptic Plasticity in the Medial Prefrontal Cortex and Improves Corresponding Depression-Like Behavior in a Mouse Model of Parkinson’s Disease [frontiersin.org]
- 13. Selegiline Ameliorates Depression-Like Behavior in Mice Lacking the CD157/BST1 Gene, a Risk Factor for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease [frontiersin.org]
- 15. mdpi.com [mdpi.com]
A Comparative Analysis of Tranylcypromine and New Generation Antidepressants in the Treatment of Major Depressive Disorder
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of the monoamine oxidase inhibitor (MAOI) tranylcypromine (B92988) and newer generation antidepressants, such as Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs) and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs). This document synthesizes data from key clinical trials, details experimental methodologies, and visualizes the underlying signaling pathways to offer an objective resource for psychiatric drug research and development.
Executive Summary
While newer generation antidepressants are the first-line treatment for major depressive disorder (MDD) due to their favorable side-effect profiles, evidence suggests that tranylcypromine, an older MAOI, may offer superior efficacy in specific patient populations, particularly those with treatment-resistant depression (TRD). This guide delves into the comparative clinical data, mechanisms of action, and the intricate signaling pathways that govern the therapeutic effects of these distinct classes of antidepressants.
Comparative Efficacy: A Data-Driven Overview
Clinical trial data highlights the nuanced differences in efficacy between tranylcypromine and newer antidepressants. While newer agents are effective for many, tranylcypromine often demonstrates a robust response in patients who have not responded to multiple other treatments.
Quantitative Data Summary
The following tables summarize key efficacy data from comparative clinical trials.
Table 1: Efficacy in Treatment-Resistant Depression (STAR*D Trial - Level 4)
| Outcome Measure | Tranylcypromine | Venlafaxine (B1195380) + Mirtazapine (B1677164) | p-value |
| Remission Rate (HAM-D ≤ 7) | 6.9% | 13.7% | Not Statistically Significant[1][2][3] |
| Response Rate (≥50% reduction in QIDS-SR) | 12% | 24% | Not Statistically Significant |
| Mean Daily Dose at Exit | 36.9 mg (SD=18.5) | Venlafaxine: 210.3 mg (SD=95.2), Mirtazapine: 35.7 mg (SD=17.6) | N/A[1][4] |
| Attrition Rate due to Intolerance | Significantly Higher | Lower | < 0.01[2] |
Table 2: Comparative Efficacy of Tranylcypromine vs. Other Antidepressants
| Comparison | Study Population | Key Findings |
| Tranylcypromine vs. Nortriptyline (B1679971) (TCA) | Depressed Outpatients | Both active drugs were more effective than placebo, with few differences between them except in side effects.[5] |
| Tranylcypromine vs. Phenelzine (MAOI) | Antidepressant-Refractory Depressed Inpatients | No significant difference in efficacy was observed between the two MAOIs.[6] |
| MAOIs vs. TCAs in TRD | Patients with TRD | MAOIs may be more effective than TCAs in the earlier stages of treatment-resistant depression.[7] |
Key Experimental Protocols
Understanding the methodology of pivotal clinical trials is crucial for interpreting their findings. Below is a detailed protocol from a key comparative study.
The Sequenced Treatment Alternatives to Relieve Depression (STAR*D) Study: Level 4 Protocol
The STAR*D study was a large-scale, multi-step clinical trial designed to determine the most effective treatment strategies for MDD in real-world settings. Level 4 of this study focused on patients who had not achieved remission after three previous treatment attempts, representing a highly treatment-resistant population.[8][9][10][11]
-
Study Design: A randomized, open-label trial.[3]
-
Participants: Adult outpatients (N=109) with nonpsychotic MDD who had failed to remit after three prior antidepressant trials.[2]
-
Interventions:
-
Dosing:
-
Primary Outcome Measure: Remission, defined as a score of ≤7 on the 17-item Hamilton Depression Rating Scale (HAM-D), administered by telephone by raters masked to the treatment assignment.[3]
-
Secondary Outcome Measures: Response, defined as a ≥50% reduction from baseline in the 16-item Quick Inventory of Depressive Symptomatology (Self-Report) (QIDS-SR).[2]
Mechanisms of Action and Signaling Pathways
The therapeutic effects of tranylcypromine and newer generation antidepressants stem from their distinct interactions with neurotransmitter systems and subsequent modulation of intracellular signaling cascades.
Tranylcypromine: Monoamine Oxidase Inhibition
Tranylcypromine is a non-selective and irreversible inhibitor of monoamine oxidase (MAO), an enzyme responsible for the degradation of monoamine neurotransmitters. By inhibiting both MAO-A and MAO-B, tranylcypromine increases the synaptic availability of serotonin (5-HT), norepinephrine (B1679862) (NE), and dopamine (B1211576) (DA).[12]
New Generation Antidepressants: Selective Reuptake Inhibition
SSRIs, such as sertraline, and SNRIs, like venlafaxine, act by blocking the reuptake of specific monoamines from the synaptic cleft. SSRIs selectively inhibit the serotonin transporter (SERT), while SNRIs inhibit both SERT and the norepinephrine transporter (NET). This leads to an increased concentration of these neurotransmitters in the synapse, enhancing their signaling.[12]
Downstream Signaling Pathways
The increase in synaptic monoamines initiated by both classes of antidepressants triggers a cascade of downstream intracellular events that are believed to be crucial for their therapeutic effects. Key signaling pathways implicated include:
-
cAMP Response Element-Binding Protein (CREB) Signaling: Chronic antidepressant treatment upregulates the cAMP pathway, leading to the phosphorylation and activation of CREB. Activated CREB promotes the transcription of genes involved in neurogenesis and synaptic plasticity.
-
Brain-Derived Neurotrophic Factor (BDNF) Signaling: A key target gene of CREB is BDNF. Increased BDNF expression and signaling through its receptor, TrkB, are associated with the therapeutic effects of antidepressants. This pathway is crucial for neuronal survival, growth, and synaptic plasticity.
-
Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Pathway: This pathway is also activated by antidepressant treatment and plays a significant role in mediating neuroplastic changes.
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and the experimental workflow of the STAR*D trial's fourth level.
Caption: Mechanism of Action: Tranylcypromine vs. Newer Antidepressants.
Caption: Downstream Signaling Pathways of Antidepressants.
Caption: STAR*D Level 4 Experimental Workflow.
Conclusion
The choice between tranylcypromine and newer generation antidepressants is complex and patient-dependent. While SSRIs and SNRIs remain the cornerstone of initial MDD treatment due to their safety and tolerability, tranylcypromine represents a potent and often effective option for patients with treatment-resistant depression. The STAR*D trial, despite its limitations, provides valuable real-world data suggesting that while remission rates may be modest in this highly resistant population, both strategies can lead to clinically meaningful improvement. A deeper understanding of the underlying neurobiology and signaling pathways, as visualized in this guide, is paramount for the development of novel, more effective, and faster-acting antidepressant therapies. Future research should focus on identifying biomarkers that can predict which patients are most likely to respond to specific antidepressant classes, thereby personalizing treatment and improving outcomes for individuals suffering from this debilitating illness.
References
- 1. psychiatryonline.org [psychiatryonline.org]
- 2. Tranylcypromine versus venlafaxine plus mirtazapine following three failed antidepressant medication trials for depression: a STAR*D report. [psychjournalclub.com]
- 3. Tranylcypromine versus venlafaxine plus mirtazapine following three failed antidepressant medication trials for depression: a STAR*D report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tranylcypromine vs nortriptyline vs placebo in depressed outpatients: a controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Relative effectiveness of tricyclic antidepressant versus monoamine oxidase inhibitor monotherapy for treatment-resistant depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Questions and Answers about the NIMH Sequenced Treatment Alternatives to Relieve Depression (STAR*D) Study — All Medication Levels - National Institute of Mental Health (NIMH) [nimh.nih.gov]
- 9. STAR*D - Wikipedia [en.wikipedia.org]
- 10. psyberspace.com.au [psyberspace.com.au]
- 11. The STAR*D study: Treating depression in the real world | MDedge [live.mdedge.com]
- 12. How Do SSRIs Compare to MAOIs? [verywellmind.com]
A Comparative Guide: Tranylcypromine Sulphate vs. Specific LSD1 Inhibitors in Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
The epigenetic landscape of Acute Myeloid Leukemia (AML) has become a fertile ground for therapeutic innovation, with Lysine-Specific Demethylase 1 (LSD1) emerging as a key molecular target. Overexpressed in a significant subset of AML, LSD1 plays a crucial role in maintaining the leukemic state by enforcing a differentiation block in hematopoietic progenitors.[1][2] This guide provides a comprehensive comparison of the first-generation, non-selective LSD1 inhibitor, tranylcypromine (B92988) (TCP), and the newer generation of highly specific LSD1 inhibitors, supported by preclinical and clinical data.
At a Glance: Key Differences
| Feature | Tranylcypromine (TCP) | Specific LSD1 Inhibitors (e.g., Iadademstat, Bomedemstat) |
| Generation | First-generation | Second-generation |
| Selectivity | Non-selective (inhibits MAO-A and MAO-B)[3][4] | Highly selective for LSD1 |
| Potency | Micromolar activity against LSD1[3] | Nanomolar to sub-nanomolar potency against LSD1 |
| Mechanism | Irreversible, FAD-directed[3][5] | Irreversible or reversible, FAD-directed |
| Clinical Stage (AML) | Investigated in Phase I/II trials, often in combination[1][6] | Investigated in Phase I/II trials, as monotherapy and in combination[1][7] |
Mechanism of Action: A Tale of Two Inhibitors
Tranylcypromine, originally developed as a monoamine oxidase (MAO) inhibitor for depression, was later identified as an inhibitor of LSD1.[6][8] Both TCP and the newer specific inhibitors act as irreversible inhibitors that covalently bind to the flavin adenine (B156593) dinucleotide (FAD) cofactor in the catalytic center of LSD1.[9][10] However, the key distinction lies in their selectivity. TCP's inhibition of MAO-A and MAO-B contributes to a wider range of biological effects and potential side effects.[11][12] In contrast, specific LSD1 inhibitors are designed to have high selectivity for LSD1, minimizing off-target effects.[2]
The inhibition of LSD1 by both classes of drugs leads to an increase in the methylation of histone H3 at lysine (B10760008) 4 (H3K4), a mark associated with active gene transcription.[6] This epigenetic reprogramming can lift the differentiation block in AML cells, inducing them to mature and lose their leukemic potential.[6][13]
Preclinical Data: A Quantitative Comparison
The development of specific LSD1 inhibitors has been driven by the need for improved potency and selectivity over tranylcypromine. Preclinical studies in AML cell lines and animal models have demonstrated the superior enzymatic inhibition and anti-leukemic activity of these newer agents.
Table 1: In Vitro Activity of LSD1 Inhibitors in AML Cell Lines
| Inhibitor | Cell Line | IC50 (µM) | Effect | Reference |
| Tranylcypromine (TCP) | MV4-11 | ~10-20 | Induces differentiation | [3] |
| NB4 | ~5-15 | Induces differentiation | [14] | |
| Iadademstat (ORY-1001) | MV4-11 | <0.001 | Induces differentiation | [15] |
| THP-1 | <0.001 | Induces differentiation | [16] | |
| Bomedemstat (IMG-7289) | Kasumi-1 | ~0.01-0.1 | Induces differentiation | [7] |
| MOLM-13 | ~0.01-0.1 | Induces differentiation | [2] | |
| GSK2879552 | AML cell lines | ~0.01-0.1 | Promotes differentiation | [17] |
| INCB059872 | AML cell lines | 0.018 | Induces differentiation | [3] |
Table 2: In Vivo Efficacy of LSD1 Inhibitors in AML Xenograft Models
| Inhibitor | Animal Model | Dosing | Outcome | Reference |
| Tranylcypromine (TCP) | NOD/SCID mice with primary AML blasts | 1-5 mg/kg/day | Diminished leukemic engraftment (with ATRA) | [6] |
| Iadademstat (ORY-1001) | PDX model of T-ALL | 0.02 mg/kg/day | Extended survival | [16] |
| Bomedemstat (IMG-7289) | MLL-AF9 AML transgenic mouse model | Not specified | Prolonged survival | [1] |
| GSK2879552 | AML xenograft model | Not specified | Prolonged survival | [17] |
Clinical Landscape: From Non-selective to Targeted Therapy
Clinical investigations have mirrored the preclinical evolution, moving from trials with tranylcypromine, often in combination with other agents like all-trans retinoic acid (ATRA), to studies of specific LSD1 inhibitors as both monotherapies and in combination regimens.
Table 3: Selected Clinical Trials of LSD1 Inhibitors in AML
| Inhibitor | Trial Identifier | Phase | Status | Intervention | Patient Population |
| Tranylcypromine (TCP) | NCT02261779 | I/II | Completed | TCP + ATRA | Relapsed/Refractory AML |
| NCT02717884 | I | Completed | TCP + ATRA + Low-Dose Cytarabine | Elderly, non-fit AML/MDS | |
| Iadademstat (ORY-1001) | NCT02900222 (ALICE) | IIa | Ongoing | Iadademstat + Azacitidine | Elderly AML |
| Bomedemstat (IMG-7289) | NCT04061421 | II | Active | Bomedemstat | Relapsed/Refractory AML/MDS |
| GSK2879552 | NCT02177812 | I | Terminated | GSK2879552 | Relapsed/Refractory AML |
In a Phase I/II trial of TCP combined with ATRA in relapsed/refractory AML patients, an overall response rate of 20% was observed, including two complete remissions without hematological recovery and one partial response.[6][18] The combination was found to have an acceptable toxicity profile.[6] For the specific LSD1 inhibitor iadademstat, in combination with azacitidine, an overall response rate of 85% was reported in the ALICE phase 2 study in elderly AML patients.[19]
Experimental Protocols
Reproducibility is a cornerstone of scientific advancement. Below are generalized methodologies for key experiments used to evaluate LSD1 inhibitors.
Cell Viability Assay
This assay determines the concentration of an inhibitor that is required to inhibit the growth of AML cells by 50% (IC50).
Protocol:
-
Cell Seeding: Seed AML cells (e.g., MV4-11, THP-1) in 96-well plates at a density of 5,000-10,000 cells per well.[20]
-
Treatment: Add serial dilutions of the LSD1 inhibitors to the wells. Include a vehicle control (e.g., DMSO).[20]
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO2.[20]
-
Reagent Addition: Add a luminescent cell viability reagent, such as CellTiter-Glo®, to each well according to the manufacturer's instructions.[20]
-
Measurement: Measure the luminescence using a plate reader.[20]
-
Analysis: Calculate the IC50 value by plotting the percentage of viable cells against the inhibitor concentration.
Flow Cytometry for Differentiation Markers
This technique is used to quantify the expression of cell surface markers associated with myeloid differentiation, such as CD11b and CD86.[17]
Protocol:
-
Cell Treatment: Treat AML cells with the LSD1 inhibitors at various concentrations for a specified duration (e.g., 48-96 hours).[20]
-
Cell Staining: Harvest the cells and wash with PBS. Stain the cells with fluorescently labeled antibodies against myeloid differentiation markers (e.g., anti-CD11b, anti-CD86) and a viability dye.[20]
-
Data Acquisition: Acquire data on a flow cytometer.[20]
-
Analysis: Analyze the percentage of cells expressing the differentiation markers in the treated versus control populations.
In Vivo Xenograft Studies
These studies assess the anti-tumor activity of LSD1 inhibitors in a living organism.
Protocol:
-
Cell Implantation: Implant human AML cells into immunodeficient mice (e.g., NOD/SCID).
-
Treatment: Once tumors are established, treat the mice with the LSD1 inhibitor or vehicle control via an appropriate route of administration (e.g., oral gavage).
-
Monitoring: Monitor tumor growth by caliper measurements and animal well-being.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker assessment).
-
Analysis: Compare tumor growth inhibition and survival rates between the treated and control groups.[3]
Conclusion
The journey from the non-selective, first-generation LSD1 inhibitor tranylcypromine to the development of highly potent and specific inhibitors represents a significant advancement in the targeted therapy of AML. While TCP demonstrated the initial proof-of-concept for LSD1 inhibition as a therapeutic strategy, the newer generation of inhibitors exhibits superior preclinical activity and holds greater promise for clinical efficacy with a potentially more favorable safety profile. Ongoing and future clinical trials will be crucial in defining the precise role of these specific LSD1 inhibitors in the treatment armamentarium for AML, both as monotherapies and in combination with other anti-leukemic agents.
References
- 1. tandfonline.com [tandfonline.com]
- 2. hdac1.com [hdac1.com]
- 3. benchchem.com [benchchem.com]
- 4. Tranylcypromine | 95-62-5 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. A proof of concept phase I/II pilot trial of LSD1 inhibition by tranylcypromine combined with ATRA in refractory/relapsed AML patients not eligible for intensive therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting LSD1 for acute myeloid leukemia (AML) treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tranylcypromine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Tranylcypromine Based Lysine-Specific Demethylase 1 Inhibitor: Summary and Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tranylcypromine specificity for monoamine oxidase is limited by promiscuous protein labelling and lysosomal trapping - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tranylcypromine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. First-in-Human Phase I Study of Iadademstat (ORY-1001): A First-in-Class Lysine-Specific Histone Demethylase 1A Inhibitor, in Relapsed or Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ORY-1001, a Potent and Selective Covalent KDM1A Inhibitor, for the Treatment of Acute Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ashpublications.org [ashpublications.org]
- 18. A proof of concept phase I/II pilot trial of LSD1 inhibition by tranylcypromine combined with ATRA in refractory/relapsed AML patients not eligible for intensive therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. targetedonc.com [targetedonc.com]
- 20. benchchem.com [benchchem.com]
Stereoselective Effects of Tranylcypromine Enantiomers on Serotonin Levels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the stereoselective effects of the enantiomers of tranylcypromine (B92988) (TCP), (+)-tranylcypromine and (-)-tranylcypromine, on serotonin (B10506) levels. The information presented is supported by experimental data to aid in understanding their distinct pharmacological profiles.
Tranylcypromine is a non-selective and irreversible inhibitor of monoamine oxidase (MAO), the enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[1] By inhibiting MAO, tranylcypromine increases the synaptic availability of these neurotransmitters, which is the basis for its antidepressant effects. As a chiral molecule, tranylcypromine exists as two enantiomers, (+)-TCP and (-)-TCP, which exhibit different pharmacological activities.
Comparative Analysis of In Vitro Efficacy
The stereoselective interaction of tranylcypromine enantiomers with key targets in the serotonergic system, namely the serotonin transporter (SERT) and monoamine oxidase A and B (MAO-A and MAO-B), reveals significant differences in their potency.
| Target | Enantiomer | IC50 / Ki Value | Reference |
| MAO-A | Racemic TCP | 2.3 µM (IC50) | |
| MAO-B | Racemic TCP | 0.95 µM (IC50) | |
| SERT | (+)-TCP | More potent inhibitor of 5-HT uptake | [2] |
| SERT | (-)-TCP | Less potent inhibitor of 5-HT uptake | [2] |
Note: Specific IC50 or Ki values for the individual enantiomers' inhibition of MAO-A and MAO-B were not available in the searched literature. Racemic data is provided for context.
In Vivo Effects on Brain Serotonin Levels
Studies in animal models have demonstrated a clear stereoselective effect of tranylcypromine enantiomers on brain serotonin (5-hydroxytryptamine, 5-HT) and its primary metabolite, 5-hydroxyindoleacetic acid (5-HIAA).
In reserpinized rats, (+)-TCP was shown to increase brain levels of 5-HT, while (-)-TCP had no significant effect on 5-HT levels.[3] Furthermore, at higher doses, (+)-TCP decreased brain levels of 5-HIAA, indicative of MAO-A inhibition, whereas (-)-TCP did not affect 5-HIAA levels.[3] These findings strongly suggest that the effects of racemic tranylcypromine on the serotonergic system are primarily driven by the (+)-enantiomer.
Signaling Pathways and Mechanisms of Action
The differential effects of tranylcypromine enantiomers on serotonin levels can be attributed to their interactions at the serotonergic synapse.
References
A Comparative Analysis of Tranylcypromine and Moclobemide in Preclinical Models of Depression
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent monoamine oxidase inhibitors (MAOIs), tranylcypromine (B92988) and moclobemide (B1677376), based on their performance in preclinical models of depression. The following sections detail their distinct mechanisms of action, comparative efficacy in behavioral assays, and differential effects on neurochemical pathways, supported by experimental data.
Mechanism of Action: A Tale of Two Inhibitors
Tranylcypromine and moclobemide both exert their antidepressant effects by inhibiting monoamine oxidase (MAO), the enzyme responsible for the degradation of key neurotransmitters. However, their modes of inhibition are fundamentally different.
Tranylcypromine is an irreversible and non-selective inhibitor of both MAO-A and MAO-B.[1] This broad-spectrum, irreversible action leads to a sustained increase in the synaptic levels of serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576).[2][3] The restoration of enzyme activity is dependent on the synthesis of new enzyme, resulting in a prolonged pharmacological effect.
Moclobemide , in contrast, is a reversible and selective inhibitor of MAO-A (RIMA).[1] This selectivity means it primarily increases the levels of serotonin and norepinephrine.[4] Its reversible nature allows for a more rapid recovery of enzyme function compared to irreversible inhibitors.
dot
Comparative Efficacy in Behavioral Models of Depression
The antidepressant potential of compounds is frequently assessed in rodents using behavioral models that mimic aspects of depression, such as the Forced Swim Test (FST) and the Sucrose (B13894) Preference Test (SPT) within the Chronic Unpredictable Mild Stress (CUMS) paradigm.
Forced Swim Test (FST)
The FST is a widely used screening tool where a reduction in immobility time is indicative of antidepressant-like activity. While direct comparative studies are limited, data from separate experiments provide insights into the efficacy of each compound.
Table 1: Performance in the Forced Swim Test (Rat Models)
| Compound | Dose | Animal Model | Key Finding |
| Tranylcypromine | 10 mg/kg | Chronic Restraint Stress | Significantly decreased immobility time compared to stressed animals.[5] |
| Moclobemide | Not Specified | Not Specified | Demonstrated antidepressant activity.[6] |
Note: Data for tranylcypromine and moclobemide are from separate studies and not from a head-to-head comparison.
Chronic Unpredictable Mild Stress (CUMS) and Sucrose Preference Test (SPT)
The CUMS model is considered to have high validity for inducing a depressive-like state in rodents, characterized by anhedonia, which is measured by a reduced preference for a sweetened solution in the SPT.
Table 2: Performance in the Sucrose Preference Test (Rat Models)
| Compound | Dose | Animal Model | Key Finding |
| Tranylcypromine | 10 mg/kg | Chronic Restraint Stress | Did not significantly alter sucrose preference in this particular study.[5] |
| Moclobemide | 30 mg/kg | Unpredictable Chronic Mild Stress | Showed significant antidepressant activity, comparable to fluoxetine.[6] |
Note: Data for tranylcypromine and moclobemide are from separate studies and not from a head-to-head comparison.
Neurochemical Effects: A Differential Impact on Monoamines
The distinct mechanisms of MAO inhibition by tranylcypromine and moclobemide lead to different neurochemical profiles in the brain.
A direct comparative study in rats revealed that while both drugs affect monoamine levels, their impact varies. Tranylcypromine, being a non-selective inhibitor, would be expected to increase levels of serotonin, norepinephrine, and dopamine.[2][3] Moclobemide, as a selective MAO-A inhibitor, primarily elevates serotonin and norepinephrine levels.[4] One study showed that tranylcypromine, but not moclobemide, potentiates dopamine responses in rat midbrain dopaminergic neurons.[2][3]
Table 3: Comparative Neurochemical Effects in Rat Brain
| Neurotransmitter | Tranylcypromine Effect | Moclobemide Effect |
| Serotonin (5-HT) | Increased[3] | Increased[4] |
| Norepinephrine (NE) | Increased[7] | Increased[4] |
| Dopamine (DA) | Increased / Potentiated[2][3] | No significant potentiation[2][3] |
dot
Experimental Protocols
Forced Swim Test (FST) in Rats
The FST is a two-day procedure. On day one (pre-test), rats are individually placed in a cylinder of water (25°C) for 15 minutes. Twenty-four hours later (test session), they are placed back in the water for 5 minutes. The duration of immobility during the test session is recorded. A decrease in immobility time is interpreted as an antidepressant-like effect. It is crucial to monitor the animals continuously and ensure the water depth prevents them from touching the bottom.
Chronic Unpredictable Mild Stress (CUMS) in Rats
The CUMS protocol involves exposing rats to a series of mild, unpredictable stressors over several weeks to induce a state of anhedonia, a core symptom of depression. Stressors can include changes in cage tilt, light/dark cycle, bedding, and periods of food or water deprivation. The effectiveness of the CUMS protocol is typically assessed using the Sucrose Preference Test.
Sucrose Preference Test (SPT) in Rats
The SPT measures anhedonia by assessing the consumption of a sweetened solution versus plain water. Rats are typically habituated to a 1% sucrose solution. Following a period of food and water deprivation, they are presented with two pre-weighed bottles, one containing the sucrose solution and the other water. After a set period, the amount of each liquid consumed is measured, and the sucrose preference is calculated as a percentage of the total fluid intake.[5]
Conclusion
Tranylcypromine and moclobemide demonstrate antidepressant-like effects in preclinical models, although through distinct mechanisms of action. Tranylcypromine's irreversible, non-selective inhibition of MAO-A and MAO-B results in a broad and sustained increase in serotonin, norepinephrine, and dopamine. Moclobemide's reversible and selective inhibition of MAO-A leads to a more targeted and transient increase in serotonin and norepinephrine.
While both compounds show efficacy in the forced swim test, the available data suggests potential differences in their effects on anhedonia as measured by the sucrose preference test, with moclobemide showing a clearer effect in the cited study. The differential impact on dopaminergic neurotransmission is a key distinction that may underlie differences in their clinical profiles.
Further head-to-head preclinical studies are warranted to provide a more direct and quantitative comparison of the behavioral and neurochemical effects of these two important antidepressant compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Tranylcypromine, but not moclobemide, prolongs the inhibitory action of dopamine on midbrain dopaminergic neurons: an in vitro electrophysiological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Acute effects of moclobemide and deprenyl on 5-HT synthesis rates in the rat brain: An autoradiographic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quercetin and Tranylcypromine Improve Memory, Behavioral Performance, and Cholinergic Function in Male Rats Subjected to Chronic Restraint Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijhsr.org [ijhsr.org]
- 7. Tranylcypromine: effects on norepinephrine metabolism in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Tranylcypromine vs. Tricyclic Antidepressants: A Comparative Meta-Analysis for Researchers
This guide provides a detailed comparison of the monoamine oxidase inhibitor (MAOI) tranylcypromine (B92988) (TCP) and tricyclic antidepressants (TCAs) for the treatment of depression, based on a comprehensive meta-analysis. The information is intended for researchers, scientists, and drug development professionals, offering quantitative data, experimental protocols, and visual summaries to support further investigation and clinical trial design.
Overview of the Meta-Analysis
A key meta-analysis conducted by Ulrich et al. (2020) serves as the primary source for this guide. The analysis aimed to compare the efficacy and adverse effects of tranylcypromine versus TCAs in the treatment of depression. The researchers performed a systematic literature search across multiple databases to identify controlled studies comparing TCP with TCAs. Out of 23 identified studies, eight prospective, parallel, controlled studies were included in the primary meta-analysis. The primary outcome was the number of responders versus non-responders in each treatment group, with the effect size calculated as the natural logarithm of the odds ratio (logOR).
The meta-analysis concluded that tranylcypromine showed a significant overall advantage over TCAs.[1][2][3] This effect appeared to be particularly driven by studies involving patients with psychomotor-retarded (anergic) depression.[1][3]
Efficacy and Remission Rates
The primary meta-analysis by Ulrich et al. (2020) included eight studies with a total of 432 patients. The pooled data demonstrated a significant difference in favor of tranylcypromine over TCAs.
| Treatment Group | Total Patients (N) | Responders (n) | Non-Responders (n) | Response Rate (%) |
| Tranylcypromine (TCP) | 215 | 135 | 80 | 62.8% |
| Tricyclic Antidepressants (TCAs) | 217 | 115 | 102 | 53.0% |
Note: Data is synthesized from the pooled analysis in the Ulrich et al. (2020) meta-analysis. The response rates are calculated based on the total number of responders and the total number of patients in each group.
The pooled logOR from the primary meta-analysis was 0.480 (95% confidence interval, 0.105–0.857, P = 0.01), indicating a statistically significant therapeutic advantage for tranylcypromine over TCAs.[1][2][3]
Adverse Effect Profile
The adverse effect profiles of tranylcypromine and TCAs differ significantly, which is a crucial consideration in clinical applications. While the meta-analysis by Ulrich et al. (2020) provides a qualitative summary, this guide includes a more detailed breakdown from various sources.
| Adverse Effect | Tranylcypromine (TCP) | Tricyclic Antidepressants (TCAs) | Key Findings from Comparative Studies |
| Anticholinergic Effects | |||
| Dry Mouth | Lower Incidence | Higher Incidence | Amitriptyline (B1667244) showed a significantly higher incidence of dry mouth compared to tranylcypromine. |
| Constipation | Lower Incidence | Higher Incidence | Tranylcypromine was superior to TCAs in terms of a lower frequency of constipation. |
| Blurred Vision | Lower Incidence | Higher Incidence | A lower frequency of blurred vision was observed with tranylcypromine compared to TCAs. |
| Cardiovascular Effects | |||
| Orthostatic Hypotension | Can Occur | Can Occur | Both drug classes can cause orthostatic hypotension. |
| Hypertensive Crisis | Risk with Tyramine | Low Risk | A significant risk with TCP if dietary restrictions (tyramine-rich foods) are not followed. |
| Central Nervous System Effects | |||
| Insomnia | Higher Incidence | Lower Incidence | TCAs were superior to tranylcypromine regarding a lower frequency of insomnia. |
| Dizziness | Can Occur | Can Occur | Both drug classes can cause dizziness. |
| Tremor | Lower Incidence | Higher Incidence | Tranylcypromine was associated with a significantly lower frequency of tremor compared to amitriptyline. |
| Other Adverse Effects | |||
| Weight Gain | Less Common | More Common | TCAs, particularly amitriptyline, are associated with a higher incidence of weight gain. |
| Sexual Dysfunction | Less Common | More Common | TCAs are more frequently associated with sexual dysfunction. |
Experimental Protocols
The studies included in the meta-analysis employed rigorous methodologies to compare the effects of tranylcypromine and TCAs. Below are summaries of typical experimental protocols from such studies.
Example Protocol: Tranylcypromine vs. Imipramine (B1671792) in Anergic Bipolar Depression
-
Study Design: This was a controlled, double-blind comparison study.[4]
-
Patient Population: The study included 56 outpatients who met the operationalized criteria for anergic bipolar depression. Patients with bipolar I and II depression were equally distributed between the two treatment groups.[4]
-
Intervention: Twenty-eight patients were treated with tranylcypromine, and 28 patients were treated with imipramine.[4]
-
Outcome Measures: The primary efficacy measures included the patient-rated Beck Depression Inventory and the clinician-rated Hamilton Rating Scale for Depression, Raskin Mania and Depression Scales, Clinical Global Impression Scale, and the Pittsburgh Reversed Vegetative Symptom Scale.[4]
-
Key Findings: Tranylcypromine demonstrated a statistically significant superior outcome with lower attrition, greater symptomatic improvement, and a higher global response rate compared to imipramine, without an increased risk of treatment-emergent hypomania or mania.[4]
Example Protocol: Tranylcypromine vs. Amitriptyline in Major Depression
-
Study Design: A randomized, double-blind, four-week clinical trial.
-
Patient Population: The study enrolled sixty patients who met the DSM-III criteria for major depression.
-
Intervention: Patients were randomly assigned to one of three treatment groups with fixed-dosage steps: 1) amitriptyline hydrochloride alone (up to 300 mg/day), 2) tranylcypromine alone (up to 40 mg/day), or 3) a combination of amitriptyline hydrochloride (up to 150 mg/day) and tranylcypromine (up to 20 mg/day).
-
Outcome Measures: Efficacy was assessed using standardized depression rating scales. Adverse effects were systematically recorded.
-
Key Findings: All three treatment groups showed equal improvement in depressive symptoms. Amitriptyline, both alone and in combination, produced significantly more anticholinergic side effects than tranylcypromine alone.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical flow of the meta-analysis and the general mechanism of action of the compared antidepressants.
Caption: Workflow of the meta-analysis comparing tranylcypromine and TCAs.
Caption: Simplified mechanism of action for TCP and TCAs.
References
- 1. Tranylcypromine versus imipramine in anergic bipolar depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and Adverse Effects of Tranylcypromine and Tricyclic Antidepressants in the Treatment of Depression: A Systematic Review and Comprehensive Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tranylcypromine vs nortriptyline vs placebo in depressed outpatients: a controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Differential Effects of Tranylcypromine Enantiomers on Monoamine Uptake: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Tranylcypromine (B92988) (TCP), a clinically effective antidepressant, is a racemic mixture of two enantiomers, (+)-TCP and (-)-TCP. While traditionally known as a non-selective, irreversible inhibitor of monoamine oxidase (MAO), emerging evidence highlights the stereoselective interaction of its enantiomers with monoamine transporters. This guide provides a comparative analysis of the effects of (+)-TCP and (-)-TCP on the uptake of serotonin (B10506) (5-HT), norepinephrine (B1679862) (NE), and dopamine (B1211576) (DA), supported by experimental data.
Quantitative Comparison of Inhibitory Potency
The inhibitory effects of tranylcypromine and its enantiomers on monoamine uptake have been quantified using in vitro assays, typically measuring the half-maximal inhibitory concentration (IC50) or the dose that inhibits 50% of uptake in vivo (ID50). The data reveals a clear stereoselectivity in their actions.
| Compound | Norepinephrine (NE) Uptake | Dopamine (DA) Uptake | Serotonin (5-HT) Uptake |
| (±)-Tranylcypromine | IC50: 0.43 - 1.2 µM | IC50: 1.7 - 4.78 µM | - |
| (-)-Tranylcypromine | ID50: 0.045 - 1.2 µM | ID50: 0.045 - 1.2 µM | Less potent than (+)-TCP |
| (+)-Tranylcypromine | ID50: 1.5 - 4 µM | ID50: 1.5 - 4 µM | More potent than (-)-TCP |
Key Findings:
-
Norepinephrine and Dopamine Uptake: The (-)-tranylcypromine enantiomer is significantly more potent than the (+)-enantiomer at inhibiting the reuptake of both norepinephrine and dopamine.
-
Serotonin Uptake: Conversely, (+)-tranylcypromine is the more potent inhibitor of serotonin uptake. While specific IC50 values for the individual enantiomers on serotonin uptake are not consistently reported in the literature, qualitative studies confirm this stereoselective preference.
Experimental Protocols
The following is a representative protocol for a radiolabeled monoamine uptake assay using rat brain synaptosomes, a common method for determining the inhibitory potency of compounds on monoamine transporters.
1. Preparation of Synaptosomes:
-
Tissue Homogenization: Rat brain tissue (e.g., striatum for dopamine transporters, cortex or hippocampus for norepinephrine and serotonin transporters) is rapidly dissected and homogenized in ice-cold sucrose (B13894) buffer (0.32 M sucrose in a suitable buffer like HEPES).
-
Centrifugation: The homogenate is subjected to differential centrifugation to isolate the synaptosomal fraction. This typically involves a low-speed spin to remove nuclei and cell debris, followed by a high-speed spin to pellet the synaptosomes.
-
Resuspension: The final synaptosomal pellet is resuspended in a physiological buffer (e.g., Krebs-Ringer-HEPES) to a specific protein concentration, determined by a protein assay such as the BCA assay.
2. Monoamine Uptake Assay:
-
Incubation Setup: The assay is performed in microcentrifuge tubes or a 96-well plate. Each reaction tube contains the synaptosomal preparation, the test compound (e.g., (+)-TCP or (-)-TCP) at various concentrations, and a radiolabeled monoamine ([³H]NE, [³H]DA, or [³H]5-HT). Control tubes contain either vehicle (for total uptake) or a high concentration of a selective uptake inhibitor (for non-specific uptake).
-
Pre-incubation: Synaptosomes are pre-incubated with the test compound or vehicle for a short period (e.g., 10-20 minutes) at 37°C to allow for binding to the transporters.
-
Initiation of Uptake: The uptake reaction is initiated by the addition of the radiolabeled monoamine.
-
Incubation: The mixture is incubated for a short, defined period (e.g., 1-5 minutes) at 37°C to allow for the uptake of the radiolabeled neurotransmitter into the synaptosomes.
-
Termination of Uptake: The uptake is rapidly terminated by adding ice-cold buffer and filtering the mixture through glass fiber filters using a cell harvester. This separates the synaptosomes containing the radiolabeled neurotransmitter from the incubation medium.
-
Washing: The filters are washed multiple times with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Scintillation Counting: The radioactivity trapped on the filters is measured using a liquid scintillation counter.
3. Data Analysis:
-
Specific Uptake: Specific uptake is calculated by subtracting the non-specific uptake (in the presence of a selective inhibitor) from the total uptake.
-
IC50 Determination: The percentage of inhibition of specific uptake is plotted against the concentration of the test compound. The IC50 value, the concentration of the compound that causes 50% inhibition of uptake, is then determined from this curve using non-linear regression analysis.
Visualizing the Process and Effects
To better understand the experimental process and the differential effects of the tranylcypromine enantiomers, the following diagrams are provided.
Caption: Experimental workflow for a monoamine uptake assay.
Caption: Differential inhibition of monoamine transporters by TCP enantiomers.
Conclusion
The enantiomers of tranylcypromine exhibit distinct and potent inhibitory effects on monoamine transporters. (-)-TCP is a more potent inhibitor of norepinephrine and dopamine uptake, while (+)-TCP is more effective at inhibiting serotonin uptake. This stereoselectivity should be a critical consideration in the design and development of novel antidepressants and other therapeutics targeting the monoamine systems. The provided experimental protocol offers a robust framework for further investigation into the nuanced pharmacology of these and other psychoactive compounds.
A Comparative Analysis of the Neuroprotective Effects of Tranylcypromine and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective properties of the monoamine oxidase inhibitor (MAOI) tranylcypromine (B92988) (TCP) and its amide derivatives, tranylcypromine-butyramide (TCP-But) and tranylcypromine-acetamide (TCP-Ac). The information presented is supported by experimental data from peer-reviewed studies, with a focus on their efficacy in mitigating amyloid-beta (Aβ)-induced neurotoxicity, a key pathological hallmark of Alzheimer's disease.
Quantitative Comparison of Neuroprotective Efficacy
The neuroprotective potential of tranylcypromine and its derivatives has been quantified in studies using primary cortical neurons challenged with Aβ(1-42) oligomers. The following table summarizes the key findings regarding the concentrations at which these compounds exhibit maximal protective effects.
| Compound | Maximal Protective Concentration against Aβ(1-42) Toxicity | Reference |
| Tranylcypromine (TCP) | 10 µM | [1] |
| TCP-butyramide (TCP-But) | 1 µM | [1] |
| TCP-acetamide (TCP-Ac) | 100 nM | [1] |
Table 1: Comparison of the maximal neuroprotective concentrations of tranylcypromine and its derivatives in an in vitro model of Aβ(1-42)-induced neurotoxicity.
The data clearly indicates that the acetamide (B32628) derivative, TCP-Ac, is the most potent neuroprotective agent among the three, demonstrating significant efficacy at a nanomolar concentration. TCP-But also shows a tenfold greater potency than the parent compound, tranylcypromine.
Mechanisms of Neuroprotection
The neuroprotective effects of tranylcypromine and its derivatives are multifaceted, involving direct interaction with Aβ aggregation and modulation of neuroinflammatory pathways.
Inhibition of Amyloid-β Aggregation
Studies utilizing the Thioflavin-T (ThT) fluorescence assay have demonstrated that TCP and its amide derivatives can interfere with the early stages of Aβ(1-42) fibril formation in a concentration-dependent manner.[1] Notably, TCP-Ac was found to be more effective than both TCP and TCP-But in slowing down the aggregation process, primarily by extending the lag phase.[1] This anti-aggregant activity is a significant contributor to their overall neuroprotective capacity, as the oligomeric forms of Aβ are considered to be the most neurotoxic species.
Modulation of Neuroinflammatory Signaling
Tranylcypromine has been shown to suppress neuroinflammatory responses induced by lipopolysaccharide (LPS) and Aβ.[2] This is achieved, in part, through the modulation of the Toll-like receptor 4 (TLR4) signaling pathway. Specifically, tranylcypromine can inhibit the activation of downstream signaling molecules such as ERK (extracellular signal-regulated kinase) and STAT3 (signal transducer and activator of transcription 3), leading to a reduction in the production of pro-inflammatory cytokines in microglial cells.[2]
Below is a diagram illustrating the proposed signaling pathway through which tranylcypromine exerts its anti-neuroinflammatory effects.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of the neuroprotective effects of tranylcypromine and its derivatives.
Aβ(1-42)-Induced Neurotoxicity Assay in Primary Cortical Neurons
Objective: To assess the ability of test compounds to protect primary cortical neurons from the toxic effects of Aβ(1-42) oligomers.
Methodology:
-
Primary Cortical Neuron Culture:
-
Primary cortical neurons are isolated from embryonic day 17-18 rat or mouse brains.
-
The cortical tissue is dissected, dissociated into single cells, and plated on poly-L-lysine-coated culture plates or coverslips.
-
Neurons are maintained in a neurobasal medium supplemented with B27, L-glutamine, and penicillin/streptomycin at 37°C in a humidified 5% CO2 incubator.
-
-
Preparation of Aβ(1-42) Oligomers:
-
Synthetic Aβ(1-42) peptide is dissolved in 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) to remove pre-existing aggregates.
-
The HFIP is evaporated, and the resulting peptide film is dissolved in dimethyl sulfoxide (B87167) (DMSO).
-
This stock solution is then diluted in serum-free culture medium and incubated at 4°C for 24 hours to allow for the formation of soluble oligomers.
-
-
Treatment:
-
After 7-10 days in vitro, the cultured neurons are pre-treated with various concentrations of tranylcypromine or its derivatives for a specified period (e.g., 2 hours).
-
Following pre-treatment, Aβ(1-42) oligomers (e.g., 100 nM) are added to the culture medium.
-
The cells are co-incubated with the test compounds and Aβ(1-42) for 48 hours.
-
-
Assessment of Neuronal Viability:
-
MTT Assay: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce MTT to a purple formazan (B1609692) product. The absorbance of the solubilized formazan is measured spectrophotometrically, and the results are expressed as a percentage of the control (untreated) cells.
-
LDH Assay: The lactate (B86563) dehydrogenase (LDH) assay measures the amount of LDH released from damaged cells into the culture medium. An increase in LDH activity in the supernatant is indicative of cell death.
-
TUNEL Staining: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis. The number of TUNEL-positive (apoptotic) neurons is counted and expressed as a percentage of the total number of neurons (e.g., counterstained with DAPI).
-
Thioflavin-T (ThT) Fluorescence Assay for Aβ Aggregation
Objective: To monitor the kinetics of Aβ fibril formation in the presence and absence of test compounds.
Methodology:
-
Reaction Mixture Preparation:
-
Aβ(1-42) monomer solution is prepared as described above and diluted in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Thioflavin-T is added to the Aβ solution to a final concentration of, for example, 20 µM.
-
The test compounds (tranylcypromine or its derivatives) are added at various concentrations to the Aβ-ThT mixture.
-
-
Fluorescence Measurement:
-
The reaction mixture is placed in a 96-well black plate with a clear bottom.
-
The fluorescence intensity is measured at regular intervals over time using a fluorescence plate reader with an excitation wavelength of approximately 440-450 nm and an emission wavelength of approximately 480-490 nm.
-
The plate is typically incubated at 37°C with intermittent shaking to promote aggregation.
-
-
Data Analysis:
-
The increase in ThT fluorescence over time reflects the formation of β-sheet-rich amyloid fibrils.
-
The aggregation kinetics are analyzed by plotting fluorescence intensity against time. The lag time, elongation rate, and final plateau fluorescence are determined to assess the effect of the test compounds on Aβ aggregation.
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for assessing the neuroprotective effects of the compounds and the logical relationship between the key experimental findings.
References
- 1. Neuroprotective effects of the monoamine oxidase inhibitor tranylcypromine and its amide derivatives against Aβ(1-42)-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The MAO Inhibitor Tranylcypromine Alters LPS- and Aβ-Mediated Neuroinflammatory Responses in Wild-type Mice and a Mouse Model of AD - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Off-Target Landscape of Tranylcypromine: A Comparative Guide for Proteomic Validation
For researchers, scientists, and drug development professionals, understanding the off-target effects of a compound is paramount for a comprehensive assessment of its therapeutic potential and safety profile. This guide provides a comparative analysis of the off-target effects of tranylcypromine (B92988), a well-established monoamine oxidase (MAO) inhibitor, with a focus on proteomic validation strategies.
Tranylcypromine (TCP) is a non-selective and irreversible inhibitor of both MAO-A and MAO-B, enzymes crucial for the metabolism of neurotransmitters.[1] While its efficacy in treating major depressive disorder is well-documented, its off-target interactions contribute to a complex pharmacological profile and potential side effects.[2][3] This guide summarizes key findings from proteomic studies, presents experimental protocols for off-target validation, and offers a comparative perspective against other MAO inhibitors.
Identified Off-Targets of Tranylcypromine
Recent chemoproteomic studies have shed light on the broader interaction landscape of tranylcypromine beyond its intended MAO targets. A pivotal study by Böttcher et al. (2020) utilized affinity-based protein profiling to identify several potential off-targets in human cell lines.[4]
Key Identified Off-Targets:
-
Aldehyde Dehydrogenases (ALDHs): Multiple members of the ALDH superfamily were identified as significant off-targets.[4]
-
Heme Oxygenase 2 (HMOX2): This enzyme, involved in heme catabolism, was also found to interact with a tranylcypromine-derived probe.[4]
-
Cathepsin L1 (CTSL1): A lysosomal cysteine protease, was identified as another potential off-target.[4]
-
Lysine-Specific Demethylase 1 (LSD1/KDM1A): Tranylcypromine is a known inhibitor of LSD1, an enzyme involved in histone modification and epigenetic regulation.[5]
A significant finding from these proteomic studies is the pronounced lysosomal trapping of tranylcypromine.[4][6][7] Due to its chemical properties, tranylcypromine can accumulate in the acidic environment of lysosomes, potentially leading to high local concentrations and interactions with lysosomal proteins. This phenomenon can be mitigated by co-treatment with lysosomotropic agents like chloroquine.[4]
Quantitative Analysis of Tranylcypromine Interactions
The following tables summarize the available quantitative data for tranylcypromine's interactions with its primary and off-targets. It is important to note that for several identified off-targets, functional inhibition data is currently lacking in the public domain.
| Target | IC50 (µM) | Ki (µM) | Notes |
| MAO-A | 2.3 | 101.9 | Primary target; irreversible inhibitor.[5][8] |
| MAO-B | 0.95 | 16 | Primary target; irreversible inhibitor.[5][8] |
| LSD1 | 20.7 | 242.7 | Known off-target with functional inhibition.[5][8] |
| ALDHs | N/A | N/A | Identified as off-targets in proteomic screens, but functional inhibition data is not readily available. One study reported no reduction in ALDH2 activity.[4] |
| HMOX2 | N/A | N/A | Identified as an off-target in proteomic screens. However, a functional assay did not show a reduction in its activity upon tranylcypromine treatment.[4] |
| Cathepsin L1 | N/A | N/A | Identified as an off-target in proteomic screens; functional inhibition data is not readily available.[4] |
N/A: Not Available
Comparative Off-Target Profile: Tranylcypromine vs. Other MAOIs
Direct, large-scale proteomic comparisons of the off-target profiles of different MAO inhibitors are limited. However, the study by Böttcher et al. (2020) provides a direct comparison with pargyline , another irreversible MAO inhibitor. Their findings suggest that tranylcypromine is more promiscuous, binding to a larger number of off-targets compared to pargyline.[4]
Indirect comparisons can be drawn from the known clinical side-effect profiles of different MAOIs, which may reflect their distinct off-target activities.
| MAO Inhibitor | Known Off-Targets (Proteomic) | Key Differentiating Clinical Features |
| Tranylcypromine | ALDHs, HMOX2, Cathepsin L1, LSD1[4][5] | More stimulating, higher incidence of insomnia compared to phenelzine.[9] |
| Phenelzine | Less characterized by modern proteomics. | More sedating, higher incidence of weight gain and sexual dysfunction compared to tranylcypromine.[9][10] |
| Selegiline | At low doses, selective for MAO-B. Off-target profile at higher, non-selective doses is less defined by proteomics. | Transdermal patch (EMSAM) at low doses does not require dietary tyramine (B21549) restrictions.[9] |
| Pargyline | Fewer off-targets identified in a head-to-head proteomic comparison with a tranylcypromine probe.[4] | Primarily used for hypertension in the past; less common as an antidepressant. |
Experimental Protocols for Off-Target Validation
Validating the off-target interactions identified in proteomic screens is crucial. Below are detailed protocols for key experimental techniques that can be employed.
Western Blot for Target Engagement
This technique is used to confirm the binding of tranylcypromine to a potential off-target protein in a cellular context, often through a competition assay with a tagged probe.
Protocol:
-
Cell Culture and Treatment:
-
Culture human cell lines (e.g., SH-SY5Y or HeLa) to 80-90% confluency.
-
For competition experiments, pre-incubate cells with an excess of unlabeled tranylcypromine for 1 hour.
-
Treat cells with a tranylcypromine-derived chemical probe (e.g., with an alkyne handle for click chemistry) for a specified time.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Click Chemistry (if using a tagged probe):
-
Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a reporter tag (e.g., biotin (B1667282) or a fluorophore) to the probe-bound proteins.
-
-
Protein Quantification and Enrichment (if biotinylated):
-
Determine protein concentration using a BCA assay.
-
For biotinylated proteins, perform streptavidin pulldown to enrich for probe-bound proteins.
-
-
SDS-PAGE and Western Blotting:
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific to the putative off-target protein overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities. A decrease in the signal in the lane pre-incubated with unlabeled tranylcypromine indicates competitive binding to the off-target protein.
-
Cellular Thermal Shift Assay (CETSA) / Thermal Proteome Profiling (TPP)
CETSA and its proteome-wide extension, TPP, are powerful methods to assess target engagement in live cells by measuring changes in protein thermal stability upon ligand binding.
Protocol:
-
Cell Culture and Treatment:
-
Culture cells to a high density.
-
Treat cells with tranylcypromine or a vehicle control for a defined period.
-
-
Heating and Lysis:
-
Aliquot the cell suspension and heat the aliquots to a range of different temperatures for a set time (e.g., 3 minutes).
-
Lyse the cells by freeze-thaw cycles.
-
-
Separation of Soluble and Precipitated Proteins:
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Collect the supernatant containing the soluble proteins.
-
-
Protein Analysis:
-
For CETSA (single target): Analyze the soluble fractions by Western blot for the protein of interest.
-
For TPP (proteome-wide): Prepare the soluble fractions for mass spectrometry analysis (e.g., by tryptic digestion and TMT labeling).
-
-
Data Analysis:
-
CETSA: Plot the band intensity of the soluble protein against the temperature. A shift in the melting curve to a higher temperature in the drug-treated sample indicates target engagement and stabilization.
-
TPP: Analyze the mass spectrometry data to generate melting curves for thousands of proteins. Identify proteins with significant melting point shifts in the presence of tranylcypromine.
-
Enzymatic Activity Assay
To determine if the binding of tranylcypromine to an off-target enzyme results in functional modulation, a direct enzymatic activity assay is essential. The specific protocol will vary depending on the enzyme.
General Protocol Outline:
-
Reagents:
-
Recombinant purified off-target enzyme.
-
Substrate for the enzyme.
-
Buffer system optimal for enzyme activity.
-
Tranylcypromine at various concentrations.
-
-
Assay Procedure:
-
Pre-incubate the enzyme with varying concentrations of tranylcypromine for a defined period.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress over time by measuring the formation of a product or the depletion of a substrate. This can be done using various detection methods, such as spectrophotometry, fluorometry, or luminometry.
-
-
Data Analysis:
-
Calculate the initial reaction rates at each tranylcypromine concentration.
-
Plot the enzyme activity against the logarithm of the tranylcypromine concentration to determine the IC50 value, if inhibition occurs.
-
Visualizing Off-Target Interactions and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key concepts discussed in this guide.
Caption: Tranylcypromine's cellular interaction network.
Caption: Experimental workflow for off-target identification and validation.
Conclusion
The study of tranylcypromine's off-target effects is an evolving area. While proteomics has successfully identified several novel interacting proteins, a key challenge remains in quantitatively assessing the functional consequences of these interactions. The available data suggests that for some identified off-targets, binding does not necessarily translate to functional inhibition. This highlights the importance of employing a multi-pronged validation approach, combining target engagement assays with functional enzymatic assays. For researchers in drug development, a thorough characterization of a compound's off-target profile, including the potential for lysosomal trapping, is essential for a complete understanding of its mechanism of action and for anticipating potential safety liabilities. The experimental frameworks provided in this guide offer a roadmap for the rigorous validation of off-target effects for tranylcypromine and other small molecules.
References
- 1. Tranylcypromine - Wikipedia [en.wikipedia.org]
- 2. Tranylcypromine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Tranylcypromine in mind (Part II): Review of clinical pharmacology and meta-analysis of controlled studies in depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tranylcypromine specificity for monoamine oxidase is limited by promiscuous protein labelling and lysosomal trapping - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Tranylcypromine specificity for monoamine oxidase is limited by promiscuous protein labelling and lysosomal trapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tranylcypromine specificity for monoamine oxidase is limited by promiscuous protein labelling and lysosomal trapping - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Nardil or Parnate? Understanding the Types of MAOIs [psychcentral.com]
- 10. drugs.com [drugs.com]
Tranylcypromine vs. Other MAOIs in Reversing Chronic Stress Effects in Rats: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of tranylcypromine (B92988) and other monoamine oxidase inhibitors (MAOIs) in their efficacy at reversing the behavioral, neurochemical, and physiological effects of chronic stress in rat models. The data presented is compiled from various preclinical studies to offer an objective overview for research and drug development purposes.
Behavioral Outcomes in Chronic Stress Models
Chronic stress in rats leads to a range of behavioral changes that are considered analogous to depressive and anxiety-like symptoms in humans. Key indicators include anhedonia (reduced interest in pleasurable stimuli), behavioral despair, and altered locomotor activity. The following table summarizes the effects of different MAOIs on these behaviors in chronically stressed rats.
| MAOI | Stress Model | Behavioral Test | Key Findings |
| Tranylcypromine (TCP) | Chronic Restraint Stress (CRS) | Sucrose (B13894) Preference Test (SPT) | Stressed rats treated with TCP (10 mg/kg) showed a significant decrease in sucrose preference compared to non-stressed controls, an unexpected finding that may be related to alterations in overall liquid intake.[1] |
| Forced Swim Test (FST) | TCP (10 mg/kg) treatment significantly increased swimming time and decreased immobility time in stressed rats compared to the stressed control group, indicating an antidepressant-like effect.[1] | ||
| Open Field Test (OFT) | No significant alterations in locomotor function were observed in stressed rats treated with TCP.[1] | ||
| Phenelzine (B1198762) (PLZ) | Chronic Variable Stress | Inescapable Shock | Chronic treatment with phenelzine reduced the behavioral inactivity exhibited by stressed rats during the inescapable shock, suggesting an antidepressant effect. |
| Moclobemide (B1677376) | Chronic Stress (various stressors) | Footshock-Induced Fighting | Prolonged treatment with moclobemide (50 mg/kg/day) counteracted the deficit in aggression induced by chronic stress. |
| Selegiline (B1681611) | Chronic Stress (various stressors) | Footshock-Induced Fighting | Prolonged treatment with selegiline (2 mg/kg/day) counteracted the deficit in aggression induced by chronic stress. |
Neurochemical Effects Following Chronic Administration
MAOIs exert their effects by inhibiting the monoamine oxidase enzymes, leading to increased levels of monoamine neurotransmitters in the brain. The following table compares the neurochemical profiles of different MAOIs following chronic administration in rats.
| MAOI | MAO Inhibition | Brain Region | Neurotransmitter/Metabolite | Change |
| Tranylcypromine (TCP) | Irreversible, Non-selective (MAO-A/B) | Frontal Cortex, Nucleus Accumbens, Caudate Nucleus, Hippocampus, Hypothalamus | Noradrenaline, 5-Hydroxytryptamine (5-HT), Dopamine | Sustained Increases |
| 5-Hydroxyindole-3-acetic acid (5-HIAA), 3,4-Dihydroxyphenylacetic acid (DOPAC), Homovanillic acid (HVA) | Sustained Decreases | |||
| Clorgyline | Irreversible, MAO-A selective | Frontal Cortex, Nucleus Accumbens, Caudate Nucleus, Hippocampus, Hypothalamus | Noradrenaline, 5-Hydroxytryptamine (5-HT), Dopamine | Sustained Increases |
| 5-Hydroxyindole-3-acetic acid (5-HIAA), 3,4-Dihydroxyphenylacetic acid (DOPAC), Homovanillic acid (HVA) | Sustained Decreases | |||
| Phenelzine (PLZ) | Irreversible, Non-selective (MAO-A/B) | Whole Brain | MAO-A and MAO-B Activity | Inhibited to equal extents |
| 5-Hydroxytryptamine (5-HT) | Significantly Increased | |||
| Tryptamine | Significantly Increased | |||
| β-Phenylethylamine | Increased | |||
| Moclobemide | Reversible, MAO-A selective | Whole Brain | MAO-A Activity | Selectively Inhibited |
| 5-Hydroxytryptamine (5-HT) | Significantly Increased | |||
| Tryptamine | No Significant Change | |||
| Brofaromine | Reversible, MAO-A selective | Whole Brain | MAO-A Activity | Selectively Inhibited |
| 5-Hydroxytryptamine (5-HT) | Significantly Increased | |||
| Tryptamine | No Significant Change |
Experimental Protocols
Chronic Restraint Stress (CRS) and Tranylcypromine Administration
-
Animals: Adult male Wistar rats.
-
Stress Protocol: Rats were subjected to immobilization in restrainers for 4 hours daily for 14 consecutive days.
-
Drug Administration: Tranylcypromine (10 mg/kg) was administered via gavage for 14 days.
-
Behavioral Testing:
-
Sucrose Preference Test (SPT): Conducted to assess anhedonia. Rats were habituated to a 1% sucrose solution and then given a choice between two bottles (water and 1% sucrose) for a specified period. Preference was calculated as the percentage of sucrose solution consumed relative to total liquid intake.[1]
-
Forced Swim Test (FST): Used to evaluate behavioral despair. Rats were placed in a cylinder of water for a pre-test session followed by a test session the next day. The duration of immobility, swimming, and climbing were recorded.[1]
-
Open Field Test (OFT): Assessed locomotor activity and exploratory behavior. Rats were placed in an open arena, and parameters such as distance traveled and time spent in the center were measured.[1]
-
Chronic Variable Stress and Phenelzine Administration
-
Animals: Male Sprague-Dawley rats.
-
Stress Protocol: Rats were subjected to a variety of stressors (e.g., food and water deprivation, cage tilt, overnight illumination) for a period of several weeks.
-
Drug Administration: Phenelzine was administered chronically (specific dosage and duration would be detailed in the original study).
-
Behavioral Testing:
-
Inescapable Shock: The amount of time rats remained inactive during exposure to inescapable footshock was measured as an indicator of behavioral despair.
-
Chronic Stress and Moclobemide/Selegiline Administration
-
Animals: Male Wistar rats.
-
Stress Protocol: Rats were exposed to 14 different stressors over a period of 16 days.
-
Drug Administration: Moclobemide (50 mg/kg/day) or selegiline (2 mg/kg/day) was administered once daily for 14 days.
-
Behavioral Testing:
-
Footshock-Induced Fighting: The number of fighting attacks in response to electric footshock was measured as an indicator of aggression, which is reduced by chronic stress.
-
Visualizations
Signaling Pathway of Monoamine Oxidase Inhibitors
Caption: General mechanism of action for irreversible MAOIs.
Experimental Workflow for Chronic Stress Studies in Rats
Caption: A generalized workflow for investigating MAOI efficacy in rat chronic stress models.
References
Safety Operating Guide
Proper Disposal of Tranylcypromine Sulphate: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of tranylcypromine (B92988) sulphate in a laboratory or research setting. The following procedures are designed to ensure the safety of personnel and compliance with environmental regulations. Tranylcypromine sulphate is a potent monoamine oxidase inhibitor (MAOI) and is classified as a toxic substance, requiring careful handling and disposal as hazardous waste.
Hazard Assessment and Safety Precautions
This compound is fatal if swallowed and toxic in contact with skin or if inhaled.[1] Before handling this compound for any purpose, including disposal, a thorough risk assessment must be conducted.
Personal Protective Equipment (PPE): Adherence to standard laboratory safety protocols is mandatory. This includes the use of:
-
Eye Protection: Safety glasses with side shields or chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat and, if handling larger quantities or there is a risk of splashing, an apron or coveralls.
-
Respiratory Protection: All handling of this compound powder should be performed in a certified chemical fume hood to prevent inhalation.[1]
Waste Segregation and Container Management
Proper segregation of this compound waste is critical to prevent accidental exposure and ensure compliant disposal.
-
Waste Identification: All waste streams containing this compound must be treated as hazardous chemical waste. This includes pure compound, contaminated labware (e.g., vials, spatulas, weighing boats), and contaminated PPE.
-
Incompatible Materials: Do not mix this compound waste with other incompatible waste streams. Keep it separate from strong acids, bases, and oxidizing agents.
-
Waste Containers: Use only designated, leak-proof, and chemically compatible containers for hazardous waste. For solid waste, a clearly labeled, sealed bag or a robust container with a secure lid is appropriate. Liquid waste containing this compound should be collected in a sealed, labeled container.
Step-by-Step Disposal Procedure
Note: Chemical neutralization or decontamination of this compound in the laboratory is not recommended due to its high toxicity and the lack of established, validated protocols. The primary and safest disposal method is through a licensed hazardous waste management service.
Step 1: Collection of Waste
-
Carefully collect all materials contaminated with this compound.
-
For solid waste, such as leftover powder or contaminated consumables, place them directly into a designated hazardous waste container.
-
For liquid waste, pour it into a designated, sealed container for liquid hazardous waste.
Step 2: Labeling of Waste Containers
-
Clearly label all waste containers with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Toxic")
-
The date the waste was first added to the container.
-
Step 3: Storage of Waste
-
Store the sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.
-
Ensure the storage area is away from general laboratory traffic and incompatible materials.
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the this compound waste.
-
Provide the waste management service with the accurate chemical name and any other required information, such as the Safety Data Sheet (SDS).
Step 5: Documentation
-
Maintain a record of the amount of this compound disposed of and the date of disposal, in accordance with your institution's policies and local regulations.
Data Presentation: this compound Hazard Information
| Property | Information | Source(s) |
| GHS Hazard Statements | H300: Fatal if swallowed. H311 + H331: Toxic in contact with skin or if inhaled. | [1] |
| UN Number | UN 2811 | [1] |
| Proper Shipping Name | Toxic solid, organic, n.o.s. (this compound) | [1] |
| Transport Hazard Class | 6.1 | [1] |
| Packing Group | II | [1] |
Experimental Protocols
As of the date of this document, there are no widely accepted and validated experimental protocols for the chemical neutralization or degradation of this compound that are suitable for a standard laboratory setting. Attempting to chemically treat this compound without a validated procedure can be dangerous and may produce other hazardous byproducts. Therefore, the recommended procedure is to dispose of it as hazardous waste without in-lab chemical treatment.
Mandatory Visualization: Disposal Workflow
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling Tranylcypromine Sulphate
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential guidance for the safe handling and disposal of Tranylcypromine sulphate in a laboratory setting. Adherence to these procedures is critical to mitigate risks and ensure a safe research environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. It is fatal if swallowed and toxic in contact with skin or if inhaled.[1] Appropriate personal protective equipment is mandatory to prevent exposure.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Standard BS EN 374:2003 or equivalent.[1] Inspect gloves before use. Double gloving is recommended if there is a potential for leaking or splashing.[2] |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn to protect from splashes. |
| Face Protection | Face shield | To be used in conjunction with goggles when there is a risk of splashing.[3] |
| Body Protection | Protective clothing/laboratory coat | Should be resistant to chemical permeation.[2] |
| Respiratory Protection | N-95 or N-100 particle mask | Use when handling powder outside of a certified chemical fume hood or if aerosol generation is possible.[4] |
Occupational Exposure Limits
| Substance | Limit |
| This compound | 30 MCG/M3 (8 HR TWA)[5] |
Operational Plan for Handling this compound
1. Engineering Controls:
-
Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[1]
-
Ensure a safety shower and eyewash station are readily accessible in the laboratory.[1]
2. Procedural Guidance:
-
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a tightly closed, original container in a dry, cool, and well-ventilated area.[6]
-
Store locked up.
-
-
Handling and Use:
Emergency Procedures
-
In Case of Skin Contact:
-
Immediately remove all contaminated clothing.
-
Wash the affected area with plenty of soap and water.[6]
-
Seek immediate medical attention.
-
-
In Case of Eye Contact:
-
If Inhaled:
-
If Swallowed:
-
Spills:
-
Evacuate unnecessary personnel.
-
Wear appropriate PPE, including respiratory protection.
-
Cover the spill with a suitable absorbent material.
-
Carefully sweep up the material, place it in an appropriate, labeled container for hazardous waste, and avoid generating dust.[1]
-
Clean the affected area thoroughly.
-
Disposal Plan
-
Waste Disposal:
-
Dispose of waste material in accordance with national and local regulations.
-
Offer excess and expired materials to a licensed hazardous material disposal company.[6]
-
Do not mix with other waste. Leave chemicals in their original containers.
-
-
Contaminated Packaging:
-
Handle uncleaned containers as you would the product itself.
-
Dispose of contaminated packaging in the same manner as the hazardous waste.
-
Visual Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. safety.duke.edu [safety.duke.edu]
- 3. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pppmag.com [pppmag.com]
- 5. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
